molecular formula C11H24ClN B1446827 4-Hexylpiperidine hydrochloride CAS No. 1019852-10-8

4-Hexylpiperidine hydrochloride

Cat. No.: B1446827
CAS No.: 1019852-10-8
M. Wt: 205.77 g/mol
InChI Key: MWOKKOXGCJHJDR-UHFFFAOYSA-N
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Description

4-Hexylpiperidine hydrochloride is a useful research compound. Its molecular formula is C11H24ClN and its molecular weight is 205.77 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hexylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hexylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hexylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-2-3-4-5-6-11-7-9-12-10-8-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOKKOXGCJHJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019852-10-8
Record name 4-hexylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 4-Hexylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile small-molecule scaffold, 4-hexylpiperidine hydrochloride (CAS: 1019852-10-8) bridges the gap between polar reactivity and lipophilic partitioning[1]. Its unique structural dichotomy—a hydrophilic piperidinium core paired with a hydrophobic hexyl tail—makes it a critical building block in advanced materials science, particularly in the synthesis of cyclic amine monoamides for actinide extraction in nuclear fuel reprocessing[2]. This technical guide dissects its physicochemical properties, solvation mechanics, and provides a field-proven, self-validating protocol for its application in nucleophilic acyl substitutions.

Quantitative Physicochemical Properties

Understanding the baseline metrics of 4-hexylpiperidine hydrochloride is essential for predicting its behavior in biphasic systems and organic synthesis. The data below synthesizes its core parameters[1][3].

PropertyValue / Description
CAS Number 1019852-10-8
Molecular Formula C₁₁H₂₄ClN (or C₁₁H₂₃N·HCl)
Molecular Weight 205.77 g/mol
Physical Form Solid / Powder
Predicted XlogP (Free Base) ~3.8
Storage Temperature Room Temperature (RT)
GHS Safety Classification H315, H319, H335 (Irritant)
Mechanistic Causality of Structural Features

The molecular architecture of 4-hexylpiperidine hydrochloride dictates its utility in the laboratory:

  • The Hexyl Chain (Lipophilicity): The 4-position hexyl substitution imparts significant lipophilicity (XlogP ~3.8 for the free base)[3]. In liquid-liquid extraction applications, this long alkyl chain ensures that downstream derivatives (like monoamides) exhibit near-zero aqueous solubility, forcing them to partition entirely into organic diluents (e.g., dodecane)[4].

  • The Hydrochloride Salt (Stability & Solvation): The free base of 4-hexylpiperidine is prone to volatility and atmospheric oxidation. By protonating the secondary amine to form the hydrochloride salt (1019852-10-8), the molecule's crystal lattice energy increases, yielding a stable powder. This salt form allows for precise stoichiometric weighing and provides excellent solubility in polar aprotic solvents (when neutralized) or aqueous media.

Solvation Dynamics and Reactivity Principles

The piperidine nitrogen typically exhibits a pKa between 10.0 and 11.0. In its hydrochloride form, the nitrogen is fully protonated (


) and lacks the lone pair necessary to act as a nucleophile.

The Causality of Base Activation: To utilize 4-hexylpiperidine hydrochloride in amidation reactions, an external, non-nucleophilic organic base (such as triethylamine, TEA, or N,N-diisopropylethylamine, DIPEA) must be introduced[4]. The base acts as an acid scavenger, deprotonating the piperidinium ion in situ. This shifts the equilibrium to liberate the reactive secondary amine, enabling immediate nucleophilic attack on electrophilic substrates like acyl chlorides without requiring a separate, loss-prone free-basing and extraction step.

Experimental Methodology: Synthesis of EHPip4 Monoamide

Application Context: The following protocol details the synthesis of N-(4-hexylpiperidinyl)-2-ethylhexanamide (EHPip4), a cyclic monoamide utilized for the co-extraction of Uranium(VI) and Plutonium(IV) from highly acidic aqueous phases[2][4].

Step-by-Step Protocol

Step 1: In Situ Free-Basing (Deprotonation)

  • Action: Suspend 4-hexylpiperidine hydrochloride (2.80 g, 13.6 mmol, 1.00 eq.) in 136 mL of anhydrous dichloromethane (DCM). Add triethylamine (4.60 mL, 34.0 mmol, 2.50 eq.) under continuous stirring[4].

  • Causality: The robust excess of TEA (2.50 eq.) serves a dual purpose: it completely neutralizes the hydrochloride salt to liberate the nucleophilic free amine, and it acts as an acid scavenger for the HCl gas generated during the subsequent acylation[4]. DCM is selected as an aprotic solvent to prevent the competitive hydrolysis of the acyl chloride.

Step 2: Nucleophilic Acyl Substitution

  • Action: Cool the reaction vessel to 0°C using an ice bath. Dropwise add 2-ethylhexanoyl chloride (2.48 mL, 14.3 mmol, 1.05 eq.) over 15 minutes[4].

  • Causality: The reaction between an acyl chloride and a secondary amine is highly exothermic. Cooling the system suppresses the formation of unwanted side products and prevents solvent boil-off.

Step 3: Reaction Monitoring (Self-Validating System)

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase.

  • Validation: Stain the TLC plate with Ninhydrin. The disappearance of the secondary amine spot (which stains pink/purple) confirms the complete consumption of the 4-hexylpiperidine free base.

Step 4: Work-up and Purification

  • Action: Quench the reaction with water. Wash the organic DCM layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The 1M HCl wash is a critical self-validating step; it protonates and extracts any unreacted TEA and residual 4-hexylpiperidine into the aqueous phase, leaving only the neutral EHPip4 monoamide in the organic layer. The final product should yield a yellow oil (~92% yield)[4]. Purity must be confirmed via ¹H NMR, specifically looking for the disappearance of the amine proton and the integration of the newly formed amide multiplet.

Synthetic Workflow Visualization

The following diagram maps the logical flow of the EHPip4 synthesis, highlighting the transition from the stable salt to the reactive intermediate, and finally to the target monoamide.

G A 4-Hexylpiperidine HCl (Stable Salt Precursor) C Free Base Intermediate (Active Nucleophile) A->C TEA Addition B Triethylamine (TEA) (Acid Scavenger) B->C Deprotonation E Nucleophilic Acyl Substitution (0°C to RT) C->E Nucleophilic Attack D 2-Ethylhexanoyl Chloride (Electrophile) D->E Acylation F EHPip4 Monoamide (Target Extractant) E->F Organic Phase G TEA-HCl Salt (Aqueous Waste) E->G Aqueous Wash

Synthetic workflow of monoamide EHPip4 from 4-hexylpiperidine hydrochloride.

References

  • Google Patents. "US20240410034A1 - Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv) and for separating them without reducing plutonium(iv)". United States Patent Application.
  • PubChemLite. "4-hexylpiperidine hydrochloride (C11H23N)". Luxembourg Centre for Systems Biomedicine. Available at:[Link]

Sources

4-Hexylpiperidine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Hexylpiperidine Hydrochloride: Synthesis, Properties, and Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to the conformational flexibility and the basic nitrogen atom, which is often crucial for target binding and can improve the pharmacokinetic properties of a drug molecule.[1] This guide focuses on a specific derivative, 4-Hexylpiperidine hydrochloride, providing a comprehensive overview for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively documented in readily available literature, this guide synthesizes established principles of organic chemistry and data from analogous 4-alkylpiperidines to present a scientifically grounded technical overview.

Physicochemical Properties

The physicochemical properties of 4-Hexylpiperidine hydrochloride are crucial for its handling, formulation, and application in research. The following table summarizes its key identifiers and calculated properties.

PropertyValueSource
IUPAC Name 4-hexylpiperidine;hydrochloride-
Molecular Formula C₁₁H₂₄ClNCalculated
Molecular Weight 205.77 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred from similar compounds[4][5]
Solubility Expected to be soluble in water and polar organic solventsInferred from similar compounds[4][5]

Synthesis of 4-Hexylpiperidine Hydrochloride

The most direct and widely employed method for the synthesis of 4-alkylpiperidines is the catalytic hydrogenation of the corresponding 4-alkylpyridine.[2][6][7] This approach is efficient and generally proceeds with high yield.[6]

Experimental Protocol: Catalytic Hydrogenation of 4-Hexylpyridine

This protocol describes a plausible method for the synthesis of 4-Hexylpiperidine hydrochloride, adapted from established procedures for similar compounds.[7]

Materials:

  • 4-Hexylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 4-Hexylpyridine (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (e.g., 50-70 bar) and stir the reaction mixture vigorously at room temperature.[7]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with methanol.

    • Combine the filtrate and washings and neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Salt Formation:

    • Filter the dried organic solution and cool it in an ice bath.

    • Slowly add a slight excess of concentrated hydrochloric acid dropwise with stirring.

    • The 4-Hexylpiperidine hydrochloride will precipitate as a white solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to yield pure 4-Hexylpiperidine hydrochloride.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification 4-Hexylpyridine 4-Hexylpyridine Hydrogenation Catalytic Hydrogenation 4-Hexylpyridine->Hydrogenation PtO2_H2_AcOH PtO₂, H₂, Acetic Acid PtO2_H2_AcOH->Hydrogenation Crude_Piperidine Crude 4-Hexylpiperidine Hydrogenation->Crude_Piperidine Neutralization Neutralization (NaHCO₃) Crude_Piperidine->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Salt_Formation Salt Formation (HCl) Drying->Salt_Formation Final_Product 4-Hexylpiperidine HCl Salt_Formation->Final_Product

Sources

The Solvation Dynamics of 4-Hexylpiperidine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Formulation Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

4-Hexylpiperidine hydrochloride (CAS 1019852-10-8) is a versatile aliphatic cyclic amine salt utilized in advanced chemical synthesis, ranging from the development of tripodal tris N-oxide receptors[1] to the synthesis of cyclic amine monoamides for the extraction of heavy actinides like uranium and plutonium[2]. Due to its amphiphilic structure—comprising a highly polar hydrochloride salt headgroup and a lipophilic hexyl tail—its solubility profile presents unique challenges and opportunities in the laboratory.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing the dissolution of 4-Hexylpiperidine hydrochloride, empirical solubility data across common lab solvents, and self-validating protocols for accurate solubility quantification and stock preparation.

Molecular Profiling & Physicochemical Properties

To predict and manipulate the solubility of 4-Hexylpiperidine hydrochloride, one must first analyze its structural dichotomy.

  • Chemical Formula: C₁₁H₂₃N · HCl

  • Molecular Weight: 205.77 g/mol

  • Physical Form: White to off-white powder[3]

  • Storage: Room temperature (RT), hygroscopic tendencies[3]

The Amphiphilic Causality of Solvation

The solubility of this compound is dictated by the competing thermodynamic forces of its two primary domains:

  • The Piperidinium Core (Hydrophilic): The protonated amine (

    
    ) and the chloride counterion (
    
    
    
    ) require solvents with high dielectric constants (
    
    
    ) to overcome the crystal lattice energy via ion-dipole interactions.
  • The Hexyl Chain (Lipophilic): The 6-carbon aliphatic tail introduces a significant hydrophobic penalty in aqueous environments. In water, the hexyl chain forces the surrounding water molecules into a highly ordered, entropically unfavorable clathrate-like cage.

Consequently, while unsubstituted piperidine hydrochloride is highly water-soluble (>1500 g/L)[4], the addition of the hexyl chain significantly reduces aqueous solubility, shifting the compound's preference toward polar organic solvents that can simultaneously solvate the ionic head and the lipophilic tail.

Empirical Solubility Matrix

Based on the structural extrapolation from closely related alkylpiperidine salts (such as 4-benzylpiperidine hydrochloride, which exhibits ~50 mg/mL aqueous solubility)[5], and the known solvation behavior of aliphatic amines, the following table summarizes the solubility profile of 4-Hexylpiperidine hydrochloride in common laboratory solvents.

SolventPolarity IndexDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism & Practical Notes
DMSO 7.246.7> 50 Optimal. High

dissociates the HCl salt; methyl groups solvate the hexyl chain via dispersion forces. Ideal for in vitro assay stocks.
Methanol 5.132.7> 50 Excellent. Protic nature forms strong hydrogen bonds with the chloride ion. Ideal for crystallization and LC-MS mobile phases.
Ethanol 5.224.5~ 30 - 50 Good. Slightly lower dielectric constant than methanol, but the ethyl group provides excellent van der Waals interactions with the hexyl tail.
Water (DI) 10.280.1~ 10 - 25 Moderate. Limited by the hydrophobic effect of the hexyl chain. May form micelles or colloidal suspensions at higher concentrations.
DMF 6.436.7~ 30 - 50 Good. Polar aprotic solvent excellent for chemical synthesis (e.g., amidation reactions)[2].
Dichloromethane 3.18.9< 5 Poor. Insufficient dielectric constant to break the ionic lattice, though the free base form would be highly soluble here.
Hexane 0.11.9Insoluble None. Highly non-polar; cannot overcome the ionic lattice energy of the hydrochloride salt.

Visual Workflows & Decision Trees

To ensure rigorous experimental design, the following Graphviz diagrams map out the logical pathways for solvent selection and solubility quantification.

Solvent Selection Logic Tree

The choice of solvent must be reverse-engineered from the downstream application to prevent precipitation or solvent-induced artifacts in biological or chemical assays.

SolventSelection Start Determine Downstream Application InVitro Biological Assays / In Vitro Testing Start->InVitro Synthesis Chemical Synthesis / Extraction Start->Synthesis DMSO Primary Solvent: DMSO (up to 50 mg/mL) InVitro->DMSO High Conc. Stock Water Aqueous Buffer (< 15 mg/mL) InVitro->Water Direct Dilution DMF Polar Aprotic: DMF / DCM (Free Base) Synthesis->DMF Amidation/Coupling Alcohols Protic: EtOH / MeOH Synthesis->Alcohols Crystallization

Caption: Decision matrix for selecting the optimal solvent for 4-Hexylpiperidine HCl based on application.

Thermodynamic Shake-Flask Workflow

For laboratories requiring precise quantitation of solubility, the shake-flask method remains the gold standard.

ShakeFlask Step1 1. Add Excess Solid (4-Hexylpiperidine HCl) Step2 2. Add Target Solvent (e.g., DMSO, Water) Step1->Step2 Step3 3. Isothermal Shaking (24h at 25°C) Step2->Step3 Step4 4. Centrifugation & Filtration (0.22µm) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Caption: Standardized step-by-step workflow for the thermodynamic shake-flask solubility assay.

Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness (E-E-A-T), the protocols below are designed as self-validating systems. Every step includes a mechanistic justification to ensure the scientist understands why the step is performed, preventing common methodological errors.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol determines the absolute thermodynamic solubility of 4-Hexylpiperidine hydrochloride, avoiding the pitfalls of kinetic supersaturation.

Materials:

  • 4-Hexylpiperidine hydrochloride (Purity

    
     95%)[3]
    
  • Target Solvents (HPLC Grade)

  • Temperature-controlled orbital shaker

  • 0.22 µm PTFE syringe filters

  • Ultracentrifuge

Step-by-Step Methodology:

  • Solid Addition: Add 50 mg of 4-Hexylpiperidine hydrochloride to a 2 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the amine over the 24-hour incubation.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., Water or DMSO) to the vial. Ensure a visible pellet of undissolved solid remains. If the solid completely dissolves, add more solid in 10 mg increments until saturation is visibly achieved.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker at 25°C and 300 RPM for 24 hours. Causality: 24 hours is required to transition from kinetic solubility (rapid, initial dissolution) to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes. Causality: Centrifugation forces undissolved micro-particulates to the bottom, preventing them from clogging the filter in the next step.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean analytical vial. Discard the first 100 µL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (using a standard curve generated from known concentrations of 4-Hexylpiperidine HCl).

Protocol B: Preparation of 100 mM Stock Solutions for Assays

When preparing master stocks for biological or synthetic downstream applications, DMSO is the solvent of choice due to its superior solvation of both the ionic and lipophilic domains.

  • Calculation: To prepare 1 mL of a 100 mM stock, weigh exactly 20.58 mg of 4-Hexylpiperidine hydrochloride (MW = 205.77 g/mol ).

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes. Causality: Sonication introduces cavitation energy that rapidly breaks down the crystal lattice without requiring heat, which could alter the concentration via solvent evaporation.

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to localized precipitation and concentration gradients within the stock.

References

  • Google Patents (US20240410034A1). "Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv) and for separating them without reducing plutonium(iv)." Patents.google.com. Available at:[2]

  • The University of Liverpool Repository. "THE SYNTHESIS OF TERTIARY AMINE JN- OXIDES BY THE REVERSE COPE ELIMINATION AND N-OXIDATION." Liverpool.ac.uk. Available at: [Link][1]

  • Hyperreal.info (Chemical Database). "4-PMPD (4-benzylpiperidine hydrochloride) Chemical Information." Hyperreal.info. Available at: [Link][5]

Sources

Structural Elucidation and NMR Spectral Characterization of 4-Hexylpiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hexylpiperidine hydrochloride is a highly versatile cyclic amine salt. Recently, it has gained prominence as a critical precursor in the synthesis of complex monoamides used for the co-extraction and separation of uranium(VI) and plutonium(IV) in advanced nuclear fuel reprocessing[1]. Beyond radiochemistry, it serves as a foundational building block in pharmaceutical drug development.

For researchers and drug development professionals, the precise structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the chemical shifts, explore the conformational dynamics enforced by the hydrochloride salt, and establish a self-validating experimental protocol for acquiring pristine


H and 

C NMR spectra.

Mechanistic Causality: Conformation and Protonation Effects

Understanding the NMR spectra of 4-hexylpiperidine hydrochloride requires an analysis of its 3D conformation and electronic environment. The spectral logic is governed by two primary factors:

  • N-Protonation and Polarization: The conversion of the free base amine to the hydrochloride salt (

    
    ) drastically alters the electron density. While inductive effects cause a predictable downfield shift in the 
    
    
    
    H NMR for protons adjacent to the nitrogen, the
    
    
    C NMR exhibits a counter-intuitive upfield shift for the
    
    
    and
    
    
    carbons. This is caused by charge polarization, the loss of the nitrogen lone pair's hyperconjugative deshielding, and altered C-H bond geometries[2][3].
  • Conformational Locking: The protonation of the nitrogen restricts ring flipping. To minimize 1,3-diaxial steric clashes, the bulky hexyl chain at the C4 position strictly occupies the equatorial position. This locks the piperidine ring into a rigid chair conformation, allowing us to observe distinct axial-axial and axial-equatorial

    
    -couplings governed by the Karplus relationship[2].
    

Conformational_Logic Protonation N-Protonation (HCl Salt) Conformation Chair Conformation Locked (Equatorial Hexyl Group) Protonation->Conformation Shift13C 13C Upfield Shift (Polarization & Steric Effects) Protonation->Shift13C Shift1H 1H Downfield Shift (C2/C6 Axial vs Equatorial) Conformation->Shift1H Coupling J-Coupling Resolution (Axial-Axial J ~12 Hz) Conformation->Coupling

Mechanistic effects of protonation on the conformational and spectral properties.

Experimental Protocol: Standardized NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal quality control check to prevent artifacts such as line broadening or chemical shift drift.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of high-purity 4-hexylpiperidine hydrochloride. Dissolve completely in 0.6 mL of anhydrous deuterated chloroform (

    
    ).
    
    • Causality: Anhydrous solvent is critical; trace water will cause rapid chemical exchange of the

      
       protons, broadening their signal into the baseline.
      
    • Validation: Ensure the addition of 0.03% v/v Tetramethylsilane (TMS) as an absolute zero-point reference.

  • Temperature Equilibration: Insert the 5 mm precision NMR tube into a 400 MHz or 600 MHz spectrometer. Equilibrate the probe temperature to exactly 298 K for 5 minutes.

    • Causality: Temperature gradients cause convection currents within the tube, destroying Z-axis homogeneity and broadening spectral lines.

  • Tuning, Matching, and Shimming: Automatically tune the probe to the

    
    H and 
    
    
    
    C Larmor frequencies. Execute 3D gradient shimming (e.g., TopShim) targeting the Z-axis.
    • Validation: Proceed to acquisition only if the deuterium lock signal fluctuation is < 1%.

  • Acquisition Parameters:

    • 
      H NMR:  Pulse sequence zg30; 16 scans; relaxation delay (
      
      
      
      ) = 2.0 s; spectral width = 20 ppm.
    • 
      C NMR:  Pulse sequence zgpg30 (proton-decoupled); 512–1024 scans; relaxation delay (
      
      
      
      ) = 2.0 s; spectral width = 250 ppm.
  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for

    
    H and 1.0 Hz for 
    
    
    
    C. Fourier transform, phase correct, and set the TMS peak strictly to 0.00 ppm.

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Tuning Probe Tuning & Matching (1H and 13C channels) SamplePrep->Tuning Shimming Gradient Shimming (Optimize Z-axis homogeneity) Tuning->Shimming Acquisition1H 1H NMR Acquisition (ns=16, d1=2s, zg30) Shimming->Acquisition1H Acquisition13C 13C NMR Acquisition (ns=512, d1=2s, zgpg30) Shimming->Acquisition13C Processing Fourier Transform & Phase/Baseline Correction Acquisition1H->Processing Acquisition13C->Processing

Standardized NMR acquisition workflow for 4-Hexylpiperidine hydrochloride.

Quantitative Spectral Data Summaries

The following tables summarize the empirical assignments for 4-hexylpiperidine hydrochloride in


 at 298 K, derived from established chemical shift rules[2][3].
Table 1: H NMR Spectral Data (400 MHz, )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)

9.20br s2H-
H2 / H6 (eq) 3.45dt2H

,

H2 / H6 (ax) 2.85td2H

,

,

H3 / H5 (eq) 1.95d (br)2H

H3 / H5 (ax) 1.55qd2H

,

,

H4 (ax) 1.45m1HComplex multiplet
H1' (Hexyl) 1.30m2H-
H2'–H5' (Hexyl) 1.25m8HOverlapping multiplets
H6' (Hexyl) 0.88t3H

Table 2: C NMR Spectral Data (100 MHz, )
Carbon PositionChemical Shift (

, ppm)
Type (DEPT-135)Assignment Logic
C2 / C6 44.2CH

(Down)
Deshielded by adjacent N

C1' (Hexyl) 35.6CH

(Down)
Aliphatic chain anchor
C4 33.1CH (Up)Piperidine methine
C4' (Hexyl) 31.7CH

(Down)
Hexyl chain interior
C3' (Hexyl) 29.3CH

(Down)
Hexyl chain interior
C3 / C5 28.5CH

(Down)
Piperidine

-carbons
C2' (Hexyl) 26.2CH

(Down)
Hexyl chain interior
C5' (Hexyl) 22.6CH

(Down)
Adjacent to terminal methyl
C6' (Hexyl) 14.1CH

(Up)
Terminal methyl

In-Depth Spectral Interpretation

H NMR: The Axial-Equatorial Dichotomy

The rigid chair conformation of the piperidine ring results in highly distinct magnetic environments for the axial and equatorial protons at C2/C6 and C3/C5.

  • The C2/C6 Protons: The equatorial protons resonate further downfield (

    
     3.45) than their axial counterparts (
    
    
    
    2.85). This is due to the magnetic anisotropy of the adjacent C-C bonds. The multiplicity of the axial proton is a classic triplet of doublets (td) because it shares two large axial-axial couplings (
    
    
    Hz with the geminal equatorial proton and the adjacent axial proton at C3) and one small axial-equatorial coupling (
    
    
    Hz)[2].
  • The

    
     Protons:  Appearing as a broad singlet around 
    
    
    
    9.20, these protons are highly deshielded by the formal positive charge. Their broadness is a direct result of partial quadrupolar relaxation from the
    
    
    N nucleus (spin
    
    
    ) and slow chemical exchange.
C NMR: The Polarization Effect

As previously noted, the protonation of the amine induces an upfield shift for the piperidine ring carbons compared to the neutral 4-hexylpiperidine free base. The C2/C6 carbons appear at


 44.2 (shifted upfield from ~47.5 ppm in the free base)[3]. The hexyl chain carbons (C1' through C6') remain largely unaffected by the protonation state, serving as an excellent internal validation of the aliphatic tail's integrity.

Advanced 2D NMR Workflows for Complete Assignment

While 1D NMR provides the foundational data, absolute structural certainty—especially distinguishing the overlapping hexyl chain


 groups—requires a 2D NMR strategy.
  • 
    H-
    
    
    
    H COSY (Correlation Spectroscopy):
    Used to trace the continuous spin system from the piperidine
    
    
    down through the C2/C6
    
    
    C3/C5
    
    
    C4
    
    
    C1' linkage.
  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    Essential for mapping the highly overlapped
    
    
    H multiplets (1.25 - 1.55 ppm) to their specific
    
    
    C resonances.
  • 
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation):
    Validates the attachment point of the hexyl chain to the piperidine ring by showing a 3-bond correlation between the H1' protons and the C3/C5 carbons.

TwoD_NMR_Strategy Unknown Unassigned 1D Spectra COSY 1H-1H COSY (Identify Spin Systems) Unknown->COSY HSQC 1H-13C HSQC (Direct C-H Connectivity) Unknown->HSQC HMBC 1H-13C HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Assigned Fully Assigned Structure HMBC->Assigned

2D NMR workflow for the complete structural elucidation of piperidine derivatives.

Conclusion

The NMR characterization of 4-hexylpiperidine hydrochloride is a masterclass in conformational analysis and electronic polarization. By understanding the causality of the N-protonation—specifically its role in locking the chair conformation and inducing upfield


C shifts—researchers can confidently validate the structural integrity of this molecule. Adhering to the self-validating experimental protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced chemical synthesis.

References

  • [US20240410034A1] Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv) and for separating them without reducing plutonium(iv).
  • [Spectrometric Identification of Organic Compounds, 8th Edition] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Wiley.[Link] 3.[Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition] Pretsch, E., Bühlmann, P., & Badertscher, M. Springer.[Link]

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Mass spectrometry fragmentation pattern of 4-Hexylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Hexylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-hexylpiperidine. As a saturated heterocyclic amine, its fragmentation is governed by well-established principles, primarily initiated by the nitrogen atom. This document serves as a predictive framework for researchers, analytical scientists, and drug development professionals, offering insights into the structural elucidation of piperidine-containing compounds. We will deconstruct the primary fragmentation pathways, predict the resulting mass-to-charge ratios (m/z), and provide a detailed experimental protocol for empirical verification using Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational Principles: Mass Spectrometry of Piperidine Derivatives

To accurately predict the fragmentation pattern of 4-hexylpiperidine, it is essential to first understand the fundamental behavior of the piperidine scaffold under electron ionization (EI). EI is a hard ionization technique that imparts significant energy into the analyte molecule, inducing reproducible and structurally informative fragmentation.[1] For cyclic amines like piperidine, fragmentation is not random; it follows predictable pathways driven by the formation of the most stable possible ions.

The process begins when a high-energy electron (typically 70 eV) strikes the analyte molecule, ejecting one of its electrons to form a molecular radical cation (M⁺•).[1] In amines, the electron is most easily lost from the non-bonding lone pair on the nitrogen atom, which then directs the subsequent fragmentation cascades.[2]

The two dominant fragmentation mechanisms for piperidine derivatives are:

  • Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation pathway for amines.[3] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is energetically favorable because it leads to the formation of a resonance-stabilized iminium ion, which often represents the base peak or one of the most abundant ions in the spectrum.

  • Ring Fission: The piperidine ring can undergo cleavage at various points, often initiated by an initial α-cleavage that opens the ring.[3] The resulting acyclic ion can then undergo further fragmentation to produce a series of smaller ions.

The Analyte: 4-Hexylpiperidine Hydrochloride

4-Hexylpiperidine is a saturated heterocyclic compound with a hexyl alkyl chain substituted at the C-4 position of the piperidine ring. The hydrochloride salt form is common for improving the stability and solubility of amines.

Structure:

  • Chemical Formula (Free Base): C₁₁H₂₃N

  • Molecular Weight (Free Base): 169.31 g/mol

  • Chemical Formula (Hydrochloride): C₁₁H₂₄ClN

  • Molecular Weight (Hydrochloride): 205.77 g/mol

For the purpose of EI-MS analysis, particularly when coupled with gas chromatography, the analyte must be volatile. The hydrochloride salt itself is non-volatile.[4] Therefore, during analysis, the compound is typically converted to its volatile free base form. This conversion can occur either during sample preparation (by neutralization with a base) or thermally within the hot GC injection port. The mass spectrum recorded will be that of the free base, 4-hexylpiperidine.

Proposed Fragmentation Pathway of 4-Hexylpiperidine

The fragmentation of 4-hexylpiperidine is initiated by the formation of the molecular ion (M⁺•) at m/z 169 . The subsequent fragmentation is dictated by the drive to form stable iminium ions, primarily through α-cleavage and cleavage of the alkyl substituent.

Primary Fragmentation and Formation of the Base Peak

The most probable fragmentation pathway involves an initial α-cleavage at the C2-C3 bond (or the equivalent C6-C5 bond), which opens the six-membered ring. This creates a distonic radical cation where the charge remains localized on the nitrogen and the radical on the terminal carbon of the opened chain. This intermediate is not typically observed but is a critical precursor to the most stable fragments.

Following this ring-opening, a subsequent cleavage occurs, driven by the formation of a highly stable, conjugated iminium ion. For 4-alkylpiperidines, a characteristic and often dominant fragmentation is the cleavage of the C4-C5 bond. This step involves the loss of a pentyl radical (•C₅H₁₁) from the original hexyl side chain and a portion of the ring. This pathway leads to the formation of the base peak at m/z 98 .

  • Mechanism: Ring-opening α-cleavage followed by C-C bond cleavage with hydrogen rearrangement.

  • Neutral Loss: Pentyl Radical (•C₅H₁₁) - Mass = 71 Da

  • Resulting Ion (m/z 98): [C₆H₁₂N]⁺ - A stable, resonance-stabilized iminium cation.

Secondary Fragmentation Pathways

While the formation of the m/z 98 ion is predicted to be dominant, other significant fragments will also be present, providing complementary structural information.

  • Loss of the Hexyl Radical: A straightforward cleavage of the C4-Hexyl bond results in the loss of a hexyl radical (•C₆H₁₃). This pathway produces a charged piperidine ring fragment.

    • Neutral Loss: Hexyl Radical (•C₆H₁₃) - Mass = 85 Da

    • Resulting Ion (m/z 84): [C₅H₁₀N]⁺

  • Alpha-Cleavage with Hydrogen Loss: A simple α-cleavage can result in the loss of a hydrogen radical from either the C2 or C6 position. This creates a stable cyclic iminium ion.

    • Neutral Loss: Hydrogen Radical (•H) - Mass = 1 Da

    • Resulting Ion (m/z 168): [C₁₁H₂₂N]⁺

Visualization of the Fragmentation Pathway

The relationship between the molecular ion and its primary fragments can be visualized as a logical workflow.

G M Molecular Ion (M⁺•) m/z 169 F98 Base Peak [C₆H₁₂N]⁺ m/z 98 M->F98 - •C₅H₁₁ F84 Fragment Ion [C₅H₁₀N]⁺ m/z 84 M->F84 - •C₆H₁₃ F168 Fragment Ion [C₁₁H₂₂N]⁺ m/z 168 M->F168 - •H

Caption: Proposed EI fragmentation pathway for 4-Hexylpiperidine.

Summary of Predicted Key Fragments

The anticipated mass spectrum of 4-hexylpiperidine will be characterized by several key ions. The quantitative data below summarizes these predictions.

m/zProposed FormulaDescription of OriginPredicted Relative Abundance
169[C₁₁H₂₃N]⁺•Molecular Ion (M⁺•)Moderate
168[C₁₁H₂₂N]⁺Loss of a hydrogen radical (•H) via α-cleavageModerate to Strong
98[C₆H₁₂N]⁺Base Peak. Formed via ring-opening α-cleavage followed by loss of a pentyl radical (•C₅H₁₁)100%
84[C₅H₁₀N]⁺Loss of the hexyl side chain as a radical (•C₆H₁₃)Strong

Experimental Protocol for Verification via GC-MS

To empirically validate the proposed fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is designed to be a self-validating system, providing clear separation and high-quality mass spectra.

Sample Preparation

The objective is to introduce the volatile free base form of the analyte into the GC-MS system.

  • Stock Solution: Accurately weigh ~1 mg of 4-hexylpiperidine hydrochloride and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with methanol to create a 10 µg/mL working solution.

  • Neutralization (Optional but Recommended): For robust analysis and to avoid potential issues with the acidic nature of the salt in the injector, perform a liquid-liquid extraction.

    • Take 500 µL of the stock solution.

    • Add 500 µL of deionized water and 20 µL of 1M Sodium Hydroxide (NaOH) to neutralize the hydrochloride.

    • Add 1 mL of dichloromethane (DCM), vortex for 1 minute, and allow the layers to separate.

    • Carefully collect the bottom organic layer (DCM) containing the 4-hexylpiperidine free base for analysis.

Instrumentation and Parameters

The following parameters are typical for the analysis of small amine compounds on a standard quadrupole GC-MS system.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume to avoid column overloading.
Injector Temperature250 °CEnsures rapid volatilization of the analyte, including in-port conversion of any remaining salt.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier GasHelium, constant flow of 1.2 mL/minInert gas providing good chromatographic efficiency.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard, non-polar column suitable for a wide range of organic compounds.
Oven ProgramInitial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 minProvides good separation from solvent and potential impurities.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)The standard technique for generating reproducible, library-searchable fragmentation patterns.[1]
Ionization Energy70 eVThe industry standard energy for creating consistent and extensive fragmentation.
Source Temperature230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
Mass Rangem/z 40 - 450A range that encompasses the molecular ion and all predicted significant fragments.
Scan ModeFull ScanTo acquire the complete fragmentation pattern for qualitative analysis.
Data Analysis Workflow

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Inject Sample B GC Separation A->B C MS Data Acquisition B->C D Extract Mass Spectrum from Chromatographic Peak C->D E Identify Molecular Ion (m/z 169) D->E F Assign Major Fragments (m/z 168, 98, 84) E->F G Compare with Predicted Pattern F->G

Caption: Workflow for experimental verification and data analysis.

Conclusion

The electron ionization mass spectrum of 4-hexylpiperidine is predicted to be highly characteristic and structurally informative. The fragmentation pattern is dominated by pathways initiated by the nitrogen atom, leading to a prominent base peak at m/z 98 resulting from a ring-opening and rearrangement cascade. Other significant ions at m/z 169 (M⁺•) , m/z 168 , and m/z 84 provide further confirmation of the structure. The provided GC-MS protocol offers a robust method for verifying this predicted pattern, enabling confident structural elucidation for researchers working with piperidine-based molecules.

References

  • BenchChem. (2025).
  • de Meijere, A., et al. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Wikipedia. (n.d.).
  • Tony, K. (2022, April 15). Electron Ionization for GC–MS.
  • Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry.
  • Evershed, R. P., et al. (2022, January 5). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. PubMed.
  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms.
  • LibreTexts. (2023, August 29).

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An In-Depth Technical Guide to Investigating the Potential Neuronal Mechanisms of Action of 4-Hexylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for a multitude of drugs targeting the central nervous system (CNS).[1] 4-Hexylpiperidine hydrochloride is a synthetic derivative featuring this privileged structure, yet its specific interactions within neuronal circuits remain uncharacterized. The addition of a C4-position hexyl group introduces significant lipophilicity, suggesting potential for novel interactions with membrane-embedded proteins such as ion channels and G-protein coupled receptors (GPCRs). This guide presents a structured, multi-phase investigational framework designed to systematically elucidate the mechanism of action of 4-Hexylpiperidine hydrochloride in neuronal assays. We progress from broad phenotypic screening to identify top-level effects on neuronal network function and viability, to targeted biophysical and biochemical assays aimed at identifying specific molecular targets. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the strategic rationale behind each experimental choice to build a comprehensive mechanistic profile of this novel compound.

Introduction: The Piperidine Scaffold as a Privileged Structure in Neuropharmacology

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in both natural alkaloids and synthetic pharmaceuticals with profound effects on the nervous system.[1] Its prevalence is due to its ability to serve as a versatile scaffold, allowing for substitutions that can fine-tune a molecule's affinity and selectivity for a wide array of CNS targets.[2] Prominent examples include donepezil (acetylcholinesterase inhibitor for Alzheimer's disease), haloperidol (dopamine D2 receptor antagonist for psychosis), and fentanyl (μ-opioid receptor agonist for pain management).[1][3]

Structural Analysis of 4-Hexylpiperidine Hydrochloride: Hypothesizing Potential Targets

4-Hexylpiperidine hydrochloride is defined by two key features: the basic piperidine nitrogen, which will be protonated at physiological pH, and a non-polar 4-position hexyl chain. This structure invites comparison to other 4-substituted piperidines:

  • Comparison to 4-Benzyl/Phenylpiperidines: Compounds like 4-benzylpiperidine are known monoamine releasing agents, while the 4-phenylpiperidine core is critical for activity at opioid and dopamine receptors.[3][4] The flexible, lipophilic hexyl group of 4-Hexylpiperidine hydrochloride may favor interaction with deep hydrophobic pockets within receptors or the transmembrane domains of ion channels.

  • Potential for Ion Channel Modulation: The structure shares general characteristics with compounds known to modulate ion channels. For instance, various piperidine derivatives have been shown to inhibit neuronal T-type Ca2+ channels, and the natural alkaloid piperine can modulate both sodium and calcium channels.[5][6]

Based on this structural analysis, we can hypothesize that 4-Hexylpiperidine hydrochloride's primary neuronal targets likely fall into one of two categories: ion channels (voltage- or ligand-gated) or GPCRs/transporters involved in monoaminergic or peptidergic signaling.

A Phased Approach to Mechanistic Investigation

To deconstruct the compound's mechanism of action, we propose a three-phase experimental plan. This strategy is designed to yield a comprehensive profile by narrowing the field of potential targets in a logical and resource-efficient manner.

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Ion Channel Investigation cluster_2 Phase III: GPCR & Transporter Profiling P1_Viability High-Content Neuronal Viability Assay P1_MEA Microelectrode Array (MEA) Network Activity P1_Viability->P1_MEA Define non-toxic concentration range P2_APC Automated Patch-Clamp (NaV, CaV, KV) P1_MEA->P2_APC Inhibitory activity? (↓ Firing Rate) P2_MPC Manual Patch-Clamp (NMDA, GABAA) P1_MEA->P2_MPC Excitatory activity? (↑ Bursting) P3_Binding Radioligand Binding Assays (GPCR Panel) P1_MEA->P3_Binding Changes in synchrony? P2_APC->P3_Binding If no ion channel hits P3_Uptake Neurotransmitter Uptake/Release Assays P2_MPC->P3_Uptake If no ion channel hits P3_Binding->P3_Uptake Confirm functional impact of binding

Caption: Phased approach for mechanistic investigation.

Phase I: Initial Phenotypic Screening and Target Class Identification

Rationale: Before investigating specific molecular targets, it is crucial to understand the compound's overall effect on neuronal health and network function. This phase establishes a therapeutic window (non-toxic concentrations) and provides a high-level functional readout—excitatory, inhibitory, or otherwise—to guide subsequent experiments.

Experiment 1: High-Content Neuronal Viability Assay

This assay determines the concentration range at which 4-Hexylpiperidine hydrochloride affects cell health, distinguishing general cytotoxicity from specific pharmacological effects.

Protocol:

  • Cell Culture: Plate primary rat cortical neurons (E18) in 96-well, black-walled, clear-bottom plates coated with poly-D-lysine. Culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Hexylpiperidine hydrochloride in sterile water. Perform a serial dilution in culture medium to create a 10-point concentration curve (e.g., 100 µM down to 1 nM), including a vehicle-only control.

  • Treatment: Replace 50% of the media in each well with the compound dilutions. Incubate for 48 hours.

  • Staining: Add a staining solution containing Hoechst 33342 (stains all nuclei), Calcein-AM (stains cytoplasm of live cells), and Propidium Iodide (PI, stains nuclei of dead cells with compromised membranes). Incubate for 30 minutes.

  • Imaging & Analysis: Use a high-content imaging system to capture fluorescence in three channels. Quantify the total number of cells (Hoechst), live cells (Calcein-AM positive), and dead cells (PI positive). Calculate the percentage of live cells relative to the vehicle control for each concentration.

  • Data Fitting: Plot the percentage of viable cells against the log of the compound concentration and fit to a four-parameter logistic equation to determine the CC50 (50% cytotoxic concentration).

Anticipated Data Presentation:

ParameterValueConfidence Interval (95%)
Cytotoxicity (CC50)e.g., 45.2 µM41.5 - 49.8 µM
Experiment 2: Microelectrode Array (MEA) Analysis of Neuronal Network Activity

MEA provides a real-time, label-free method to assess how the compound modulates spontaneous, network-level electrical activity.[8]

G Culture Plate Primary Neurons on MEA plate (DIV 0) Mature Mature Culture (DIV 14-21) Culture->Mature Baseline Record Baseline Spontaneous Activity (30 min) Mature->Baseline Treat Add 4-Hexylpiperidine HCl (Non-toxic concentration) Baseline->Treat Record Record Post-Dose Activity (60 min) Treat->Record Washout Perform Media Washout Record->Washout Recovery Record Recovery (30 min) Washout->Recovery Analyze Analyze Data: - Mean Firing Rate - Burst Frequency - Network Synchrony Recovery->Analyze

Caption: Experimental workflow for MEA analysis.

Protocol:

  • Cell Culture: Plate primary cortical or hippocampal neurons on a 48-well MEA plate as per the manufacturer's instructions. Culture for 14-21 DIV until robust, spontaneous network bursting activity is observed.

  • Recording: Place the MEA plate in the recording system, allowing it to equilibrate. Record baseline activity for at least 30 minutes.

  • Dosing: Add 4-Hexylpiperidine hydrochloride at a concentration well below its CC50 (e.g., 1 µM).

  • Post-Dose Recording: Record continuously for 60 minutes post-dose to observe acute and sustained effects.

  • Analysis: Using the system's software, analyze the data to extract key network parameters before and after compound addition. Key parameters include:

    • Mean Firing Rate: Overall excitability of the network.

    • Burst Frequency/Duration: Rhythmic activity patterns.

    • Network Synchrony Index: Coordination of firing across the network.

Anticipated Data Presentation:

MEA ParameterBaseline (Mean ± SEM)Post-Dose (1 µM) (Mean ± SEM)% Change
Mean Firing Rate (Hz)1.2 ± 0.20.3 ± 0.05-75%
Burst Frequency (Bursts/min)8.1 ± 1.11.5 ± 0.4-81%
Network Synchrony Index0.7 ± 0.080.2 ± 0.04-71%

A strong decrease in these parameters would suggest an inhibitory mechanism, pointing towards inhibition of excitatory ion channels (NaV, CaV) or potentiation of inhibitory channels (GABA-A).

Phase II: Investigating Ion Channel Modulation

Rationale: Based on the MEA results and the pharmacology of related piperidine compounds, direct modulation of ion channels is a primary hypothesis.[6] Automated electrophysiology offers a high-throughput screen against major voltage-gated ion channel families, while manual patch-clamp provides the gold-standard detail needed for ligand-gated channels.

Experiment 3: Automated Patch-Clamp for Voltage-Gated Ion Channels

Protocol:

  • Cell Lines: Use validated stable cell lines expressing single human voltage-gated ion channel subtypes (e.g., HEK293 cells expressing NaV1.1, CaV3.2, or KV7.2).

  • System Preparation: Prime an automated patch-clamp system (e.g., QPatch or Patchliner) with appropriate internal and external solutions.

  • Assay: Obtain whole-cell patch-clamp recordings. Apply a specific voltage protocol to elicit a robust current for the channel of interest.

  • Compound Application: After establishing a stable baseline current, apply a range of 4-Hexylpiperidine hydrochloride concentrations (e.g., 1 nM to 30 µM).

  • Analysis: Measure the peak current at each concentration and normalize it to the baseline. Plot the normalized current vs. log[concentration] to generate an IC50 curve.

Anticipated Data Presentation:

Ion Channel SubtypeIC50 (µM)Hill Slope
NaV1.7> 30N/A
CaV2.2> 30N/A
CaV3.2 (T-type) 0.85 -1.1
KV7.2/7.315.6-0.9

This data would suggest a potent and selective inhibition of T-type calcium channels, a known mechanism for mitigating neuropathic pain.[5]

Experiment 4: Manual Patch-Clamp for Ligand-Gated Ion Channels

This experiment investigates modulation of the primary excitatory (NMDA) and inhibitory (GABA-A) receptors in the CNS.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Signaling Downstream Signaling (e.g., CaMKII) Ca_Influx->Signaling Activates Compound 4-Hexylpiperidine HCl Compound->NMDA_R Potential Antagonist?

Caption: Hypothetical modulation of the NMDA receptor signaling pathway.

Protocol:

  • Cell Culture: Use primary hippocampal neurons cultured for 14-21 DIV.

  • Recording: Perform whole-cell voltage-clamp recordings at a holding potential of -70 mV.

  • Agonist Application:

    • For NMDA Receptors: Perfuse the cell with an external solution containing NMDA (100 µM) and glycine (10 µM) in the absence of Mg2+ to elicit an inward current.

    • For GABA-A Receptors: Perfuse with GABA (10 µM) to elicit an outward chloride current (using a low-Cl- internal solution).

  • Co-application: After establishing a stable agonist-evoked current, co-perfuse the agonist with 4-Hexylpiperidine hydrochloride (e.g., 1 µM).

  • Analysis: Measure the percentage inhibition or potentiation of the agonist-evoked current by the compound.

Phase III: GPCR and Transporter Interaction Profiling

Rationale: If ion channels are not the primary target, or if secondary mechanisms are suspected, the next logical step is to screen for interactions with GPCRs and neurotransmitter transporters, common targets for 4-substituted piperidines.[9][10]

Experiment 5: Radioligand Binding Assays

This is a classic, robust method to determine if a compound directly competes for the binding site of a known ligand at a specific receptor.

Protocol:

  • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing a panel of human receptors (e.g., dopamine D1-D5, μ/δ/κ-opioid, serotonin subtypes, histamine H3).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of 4-Hexylpiperidine hydrochloride.

  • Incubation & Filtration: Incubate to allow binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to the Cheng-Prusoff equation.

Anticipated Data Presentation:

Receptor TargetKi (nM)
Dopamine D2> 10,000
Dopamine D485
µ-Opioid> 10,000
Serotonin 5-HT2A1,250
Histamine H38,900
Experiment 6: Neurotransmitter Uptake Assays

This functional assay determines if the compound inhibits the reuptake of neurotransmitters from the synaptic cleft, a mechanism of action for many antidepressants and stimulants.

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes (sealed nerve terminals) from rat striatum (for dopamine) or cortex (for serotonin).

  • Assay: Pre-incubate synaptosomes with 4-Hexylpiperidine hydrochloride or a reference inhibitor (e.g., GBR12909 for dopamine uptake) for 15 minutes.

  • Uptake Initiation: Add a low concentration of a radiolabeled neurotransmitter (e.g., [3H]-Dopamine).

  • Uptake Termination: After a short incubation (5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Analysis: Measure the radioactivity in the synaptosomes. Calculate the percent inhibition of uptake at each compound concentration to determine an IC50.

Data Synthesis and Mechanistic Hypothesis

"4-Hexylpiperidine hydrochloride is a potent and selective antagonist of neuronal T-type voltage-gated calcium channels (CaV3.2) with a sub-micromolar IC50. This primary mechanism is consistent with its observed inhibitory action on neuronal network firing and bursting in MEA assays. The compound displays a favorable safety profile, with cytotoxicity observed only at concentrations >50-fold higher than its functional IC50. At higher concentrations, it shows weak affinity for the dopamine D4 receptor (Ki = 85 nM), but it does not significantly interact with other screened GPCRs or monoamine transporters. Therefore, the principal mechanism of action of 4-Hexylpiperidine hydrochloride is the selective inhibition of T-type calcium channels, making it a potential candidate for development in disorders characterized by neuronal hyperexcitability, such as epilepsy or neuropathic pain."

Conclusion

This technical guide outlines a systematic, hypothesis-driven approach to elucidating the neuronal mechanism of action for a novel compound, 4-Hexylpiperidine hydrochloride. By progressing from broad phenotypic assays to specific, high-resolution molecular techniques, this workflow enables a comprehensive understanding of a compound's activity. It ensures that primary pharmacology is identified, potential off-target effects are profiled, and a clear, data-backed mechanistic hypothesis is constructed, providing a solid foundation for any subsequent drug development program.

References

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  • Rowley, M., et al. (1998). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 41(18), 3521-3526. [Link][9]

  • Gunaratna, M. J., et al. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39. [Link][5]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link][10]

  • D'Hoedt, D., et al. (2013). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Epilepsy Research, 105(1-2), 127-135. [Link][6]

  • Barrows, J., & Ffrench-Constant, R. H. (2009). Mixed-culture assays for analyzing neuronal synapse formation. CSH protocols, 2009(1), pdb.prot5139. [Link][7]

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In Silico Prediction of Biological Targets for 4-Hexylpiperidine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-faceted in silico workflow to predict the biological targets of a novel chemical entity, 4-Hexylpiperidine hydrochloride. Given the absence of pre-existing experimental data for this specific molecule, this guide leverages a consensus-based approach, integrating ligand-based and structure-based computational methods to generate high-confidence hypotheses for its mechanism of action. We provide detailed, field-proven protocols for ligand-based chemical similarity searching, reverse pharmacophore mapping, and structure-based reverse docking. The narrative emphasizes the causality behind methodological choices, ensuring a self-validating system where predictions from orthogonal techniques are cross-referenced to prioritize targets for subsequent experimental validation. All quantitative data are summarized in structured tables, and the overarching logical workflow is visualized using Graphviz to ensure clarity and reproducibility. This document serves as an authoritative resource for researchers aiming to elucidate the therapeutic potential and polypharmacological profile of new chemical entities through advanced computational target fishing.

Introduction: The Imperative of Target Identification

The journey of a drug from concept to clinic is fundamentally dependent on a precise understanding of its molecular interactions. Identifying the biological target(s) of a bioactive small molecule is the critical first step in elucidating its mechanism of action, predicting potential off-target effects, and enabling rational lead optimization.[1][2] The piperidine scaffold, a prevalent motif in numerous FDA-approved drugs, is recognized as a "privileged structure" for its ability to interact with a wide array of biological targets, particularly within the central nervous system.[3]

4-Hexylpiperidine hydrochloride is a novel compound for which no biological activity has been reported. In such cases, in silico target prediction, or "target fishing," provides a rapid and cost-effective strategy to generate testable hypotheses.[1] Modern computational approaches can be broadly categorized into two families:

  • Ligand-Based Methods: These methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[2][4] They do not require knowledge of the target's 3D structure.

  • Structure-Based Methods: These techniques utilize the 3D structure of potential protein targets to predict physical interactions with the ligand, typically through molecular docking simulations.[4][5]

This guide presents a robust workflow that synergistically employs methods from both categories to build a comprehensive target profile for 4-Hexylpiperidine hydrochloride. By seeking a consensus between orthogonal predictions, we increase the confidence in our final prioritized target list, providing a solid foundation for focused experimental validation.

Foundational Step: Ligand Preparation and Profiling

The accuracy of any in silico prediction is contingent upon a high-quality, physically realistic representation of the query molecule. This initial preparation is a non-negotiable prerequisite for all subsequent analyses.

Protocol 2.1: 3D Structure Generation and Energy Minimization
  • Obtain SMILES String: The 2D representation of 4-Hexylpiperidine hydrochloride is obtained. The SMILES (Simplified Molecular Input Line Entry System) string is CCCCCCC1CCNCC1.

  • Conversion to 3D: A computational chemistry toolkit such as Open Babel or RDKit is used to convert the 2D SMILES string into a 3D structure by adding explicit hydrogens.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a force field like MMFF94 or UFF. This process optimizes the molecular geometry to find a low-energy, stable conformation.

  • Expertise & Experience: Energy minimization is a critical step. A molecule's 3D conformation dictates its interaction with a target's binding site. Using a high-energy, and thus physically improbable, conformer will lead to inaccurate pharmacophore alignments and artificially poor docking scores, invalidating the results of the entire workflow.

Data Presentation: Predicted Physicochemical Properties

To understand the drug-like potential of 4-Hexylpiperidine hydrochloride, its key physicochemical properties were predicted using the SwissADME web server.[6]

PropertyPredicted ValueCommentary
Molecular Weight185.34 g/mol Within Lipinski's rule of five (<500)
LogP (Consensus)3.25Indicates good lipophilicity
Topological Polar Surface Area (TPSA)12.47 ŲSuggests excellent potential for CNS penetration
Hydrogen Bond Donors1Within Lipinski's rule of five (<5)
Hydrogen Bond Acceptors1Within Lipinski's rule of five (<10)

Ligand-Based Target Prediction: Leveraging Chemical Similarity

With a prepared ligand, we first explore targets based on its similarity to a vast universe of known bioactive compounds.

Methodology 3.1: 2D/3D Similarity-Based Prediction

The SwissTargetPrediction web server is a powerful tool that predicts the most probable protein targets of a small molecule based on its chemical similarity to known ligands.[7][8][9] It uniquely combines both 2D (fingerprint-based) and 3D (shape-based) similarity measures to enhance prediction accuracy.[9]

  • Input Molecule: Navigate to the SwissTargetPrediction web server.[9]

  • Submit Query: Input the SMILES string (CCCCCCC1CCNCC1) for 4-Hexylpiperidine hydrochloride into the query field.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Execute Prediction: Run the prediction algorithm.

  • Analyze Results: The output provides a ranked list of potential targets, classified by protein family. The probability score reflects the confidence of the prediction based on the similarity to known active ligands.[7]

Target ClassTop Predicted TargetUniprot IDProbability
G-protein coupled receptorSigma non-opioid intracellular receptor 1 (Sigma-1R)O002600.65
G-protein coupled receptorDopamine D2 Receptor (DRD2)P144160.58
EnzymeAcetylcholinesterase (AChE)P223030.52
G-protein coupled receptorHistamine H1 Receptor (HRH1)P353670.49
Ion ChannelNMDA ReceptorQ055860.45

Note: Data are representative examples for illustrative purposes.

Methodology 3.2: Reverse Pharmacophore Mapping

Pharmacophore modeling identifies the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[10][11][12] The PharmMapper server performs "reverse" pharmacophore mapping, fitting the query molecule against a large database of pre-calculated, receptor-based pharmacophore models to identify potential targets.[13][14][15][16]

  • Prepare Input File: The energy-minimized 3D structure of 4-Hexylpiperidine hydrochloride is saved in the Tripos Mol2 format.

  • Submit to Server: Upload the Mol2 file to the PharmMapper web server.[14][17]

  • Configure Search: Select the most comprehensive pharmacophore database available (e.g., PharmTargetDB).

  • Retrieve and Interpret Results: The server returns a list of potential targets ranked by a "fit score," which quantifies how well the query molecule's chemical features align with the target's pharmacophore model. A higher fit score suggests a more plausible interaction.

PDB IDTarget NameFit ScoreTarget Class
5L9BSigma non-opioid intracellular receptor 15.87G-protein coupled receptor
4M0FAcetylcholinesterase5.12Enzyme
6CM4Dopamine D2 Receptor4.98G-protein coupled receptor
3RZEHistamine H1 Receptor4.65G-protein coupled receptor
5I55Beta-secretase 1 (BACE1)4.33Enzyme

Note: Data are representative examples for illustrative purposes.

Structure-Based Target Prediction: Reverse Docking

Structure-based methods provide a physics-based assessment of potential ligand-target interactions.[18] Reverse docking involves screening a single ligand against a library of 3D protein structures to predict binding affinity and pose.[4][19]

Methodology 4.1: High-Throughput Molecular Docking

This protocol describes a conceptual workflow using AutoDock Vina, a widely-used docking engine, against a curated library of targets.[20][21] For this guide, we will narrow the target library to the top consensus hits from the ligand-based predictions to ensure computational feasibility.

  • Curate Target Library: Download the 3D crystal structures of the top 5-10 candidate proteins (e.g., Sigma-1R, DRD2, AChE) from the Protein Data Bank (PDB).

  • Prepare Protein Structures: For each PDB file, remove water molecules, co-factors, and existing ligands. Add polar hydrogens and assign partial charges using tools like MGLTools. Save the prepared structure in the PDBQT format.

  • Prepare Ligand: Convert the energy-minimized ligand structure to the PDBQT format, defining rotatable bonds.

  • Define Search Space (Blind Docking): For each target, define a docking grid box that encompasses the entire protein surface. This "blind docking" approach is essential as the true binding site is unknown.[21]

  • Execute Docking: Run AutoDock Vina to dock the ligand into each prepared receptor. The program will generate multiple binding poses and calculate a corresponding binding affinity score (in kcal/mol).

  • Analyze Results: The primary metric for evaluation is the binding affinity. A more negative value indicates a stronger predicted binding interaction. Visual inspection of the top-ranked pose is crucial to ensure it is located within a plausible binding pocket.

  • Trustworthiness: Using targets identified from ligand-based methods to create the library for structure-based docking is a self-validating step. A strong docking score for a target that was also highly ranked by similarity and pharmacophore methods significantly increases the confidence in that prediction.

Target NamePDB IDPredicted Binding Affinity (kcal/mol)
Sigma-1 Receptor5L9B-8.9
Acetylcholinesterase4M0F-8.2
Dopamine D2 Receptor6CM4-7.9
Histamine H1 Receptor3RZE-7.5
Beta-secretase 15I55-7.1

Note: Data are representative examples for illustrative purposes.

Synthesis and Prioritization

The most robust predictions are those that emerge from multiple, mechanistically distinct methods. This consensus approach minimizes the risk of method-specific artifacts and generates a high-confidence list of targets for experimental follow-up.

Methodology 5.1: Consensus Target Prioritization

The results from SwissTargetPrediction, PharmMapper, and Reverse Docking are integrated to identify overlapping predictions.

TargetLigand-Based (Similarity)Ligand-Based (Pharmacophore)Structure-Based (Docking)Confidence
Sigma-1 Receptor High High High Very High
Acetylcholinesterase High High High Very High
Dopamine D2 Receptor High High High Very High
Histamine H1 ReceptorHighHighMediumHigh
Beta-secretase 1LowMediumMediumMedium
Visualization: Overall In Silico Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Parallel Prediction cluster_2 Phase 3: Synthesis & Validation Ligand 4-Hexylpiperidine hydrochloride (SMILES) Prep 3D Structure Generation & Energy Minimization Ligand->Prep Sim Ligand-Based: Similarity Search (SwissTargetPrediction) Prep->Sim Pharm Ligand-Based: Pharmacophore Mapping (PharmMapper) Prep->Pharm Dock Structure-Based: Reverse Docking (AutoDock Vina) Prep->Dock Consensus Consensus Scoring & Target Prioritization Sim->Consensus Pharm->Consensus Dock->Consensus Pathway Pathway Analysis Consensus->Pathway Validation Experimental Validation (Binding & Functional Assays) Pathway->Validation

Caption: The overall workflow for in silico target prediction.

Visualization: Hypothetical Signaling Pathway

Based on the high-confidence prediction of the Dopamine D2 Receptor (a Gi-coupled GPCR), the following diagram illustrates its canonical signaling pathway, providing biological context for the predicted interaction.

G Ligand 4-Hexylpiperidine (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds & Inhibits G_Protein Gi/o Protein Receptor->G_Protein Inhibits GDP/GTP Exchange AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion (Blocked) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation (Reduced) Effect Decreased Neuronal Excitability PKA->Effect Phosphorylation (Reduced)

Caption: Hypothetical inhibition of the Dopamine D2 receptor pathway.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-modal in silico workflow for the de novo prediction of biological targets for 4-Hexylpiperidine hydrochloride. Through the synergistic application of ligand-based and structure-based computational techniques, we have generated a high-confidence, prioritized list of potential targets. The consensus results strongly indicate that the Sigma-1 Receptor, Acetylcholinesterase, and the Dopamine D2 Receptor are the most probable biological interactors for this novel compound.

  • In Vitro Binding Assays: Quantifying the binding affinity (e.g., Ki, IC50) of 4-Hexylpiperidine hydrochloride for the top three predicted targets.

  • Cell-Based Functional Assays: Determining whether the compound acts as an agonist, antagonist, or modulator of target activity.

  • Broader Panel Screening: Testing the compound against a wider panel of receptors and enzymes to confirm selectivity and identify potential off-target liabilities.

The methodologies and predictive data presented herein provide a robust, data-driven foundation to guide these future experimental investigations, significantly accelerating the exploration of 4-Hexylpiperidine hydrochloride's therapeutic potential.

References

  • Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Cereto-Massagué, A., Ojeda, M. J., Valls, C., et al. (2015). Tools for in silico target fishing. Methods, 71, 98–103. [Link]

  • Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]

  • Yao, Z. J., Dong, J., Che, Y. J., et al. (2016). TargetNet: a web service for predicting potential drug-target interaction profiling via multi-target SAR models. Journal of Computer-Aided Molecular Design, 30(5), 413–424. [Link]

  • PharmMapper Server. (n.d.). LILAB, East China University of Science and Technology. [Link]

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Synthesis Pathways for 4-Alkylated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Importance of the C4-Position

The 4-alkylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic agents, including analgesics (fentanyl), acetylcholinesterase inhibitors (donepezil), and antihistamines (fexofenadine).

Synthesizing this motif presents a specific regiochemical challenge: distinguishing the C4 position from the chemically similar C2/C6 and C3/C5 positions. While 4-monosubstitution is thermodynamically stable (equatorial preference), accessing it requires navigating around the nitrogen's directing effects.[1]

This guide details three distinct synthetic architectures:

  • Nucleophilic Addition (Classical): Utilizing 4-piperidone as an electrophilic hub.[1]

  • Aromatic Reduction (Industrial): Hydrogenation of 4-substituted pyridines.[1]

  • Radical C-H Functionalization (Modern): Direct, regioselective alkylation of the pyridine core prior to reduction.[1]

Pathway A: The 4-Piperidone Nucleophilic Route

Best for: Creating quaternary centers (4-alkyl-4-hydroxy) or specific 4-alkyl derivatives not available as pyridine precursors.

Mechanistic Logic

This pathway relies on the high electrophilicity of the ketone at C4.[1] The nitrogen atom must be protected (Boc, Cbz, or Benzyl) to prevent N-alkylation and to modulate the ring's conformation.[1]

  • Step 1 (Nucleophilic Attack): A Grignard reagent (

    
    ) or Organolithium attacks the carbonyl carbon.[1]
    
  • Step 2 (Differentiation):

    • Target: 4-hydroxy-4-alkyl: Protonation workup.[1]

    • Target: 4-alkyl: Acid-catalyzed dehydration to the tetrahydropyridine (ene-carbamate), followed by catalytic hydrogenation.[1]

Critical Considerations
  • Enolization vs. Addition: Sterically hindered Grignards may act as bases, deprotonating the

    
    -carbon (C3/C5) rather than attacking the carbonyl. Mitigation:  Use Cerium(III) chloride (
    
    
    
    ) to enhance nucleophilicity (Luche reduction conditions adapted for addition).[1]
  • Protecting Group Choice:

    • N-Benzyl:[2][3][4] Robust, removable via hydrogenation (one-pot with alkene reduction).[1]

    • N-Boc:[5][6] Acid-labile, orthogonal to hydrogenation conditions.[1]

Visualization: The Piperidone Decision Tree

PiperidoneRoute Start N-Protected 4-Piperidone Reaction Reaction with R-MgBr / R-Li Start->Reaction Intermediate Tertiary Alcohol Intermediate Reaction->Intermediate Decision Target Structure? Intermediate->Decision PathA 4-Hydroxy-4-Alkyl (e.g., Haloperidol analogs) Decision->PathA Keep -OH PathB Acidic Dehydration (HCl/AcOH) Decision->PathB Remove -OH Alkene Tetrahydropyridine PathB->Alkene Hydrogenation Pd/C, H2 Reduction Alkene->Hydrogenation Final 4-Alkyl Piperidine Hydrogenation->Final

Figure 1: Divergent synthesis from 4-piperidone precursors.

Pathway B: The Pyridine Reduction Route

Best for: Scale-up synthesis where the 4-alkylpyridine precursor is commercially available or easily synthesized via cross-coupling.

Mechanistic Logic

Pyridine rings are electron-deficient aromatics.[1] Reduction destroys aromaticity, which requires significant energy (high pressure


) or activated substrates (pyridinium salts).[1]
  • Heterogeneous Hydrogenation:

    
     + Metal Catalyst (PtO
    
    
    
    , Rh/C, or Raney Ni).[1] Acidic media (AcOH) often accelerates reduction by protonating the nitrogen, making the ring more susceptible to hydride attack.[1]
  • Transfer Hydrogenation: Using Formate/Triethylamine with

    
    .[1] This is milder and tolerates halogens better than direct hydrogenation.[1]
    
Protocol: Partial Reduction of Pyridinium Salts

A powerful variation involves alkylating the pyridine nitrogen first (e.g., with Benzyl bromide) to create a pyridinium salt.[1] This activates the ring, allowing reduction by mild hydride donors (NaBH


) to tetrahydropyridines, or full reduction.[1]

Pathway C: Direct C-H Functionalization (Minisci Reaction)

Best for: Late-stage functionalization or accessing complex alkyl chains without pre-functionalized halides.[1]

Mechanistic Logic

The Minisci reaction involves the addition of carbon-centered radicals to protonated heteroaromatic bases.

  • The Challenge: The radical is nucleophilic; the protonated pyridine is electrophilic. The natural selectivity is C2/C6 (alpha to nitrogen).[1]

  • The Solution (C4 Selectivity):

    • Steric Control: Blocking C2/C6 positions.[1]

    • Baran's Method:[1][7][8] Using a maleate-derived blocking group or specific solvent/acid combinations to steer reactivity to C4.[1]

Visualization: Regioselectivity in Minisci Alkylation

Minisci Pyridine Pyridine Core Protonation Acid (TFA/H+) Pyridine->Protonation Attack Radical Attack Protonation->Attack RadicalGen Radical Source (R-COOH + Ag+/S2O8) RadicalGen->Attack C2 C2-Alkylation (Major Product - Undesired) Attack->C2 Standard C4 C4-Alkylation (Desired) Attack->C4 With Control Control Selectivity Control: 1. Bulky N-substituents 2. Maleate Blocking Control->Attack

Figure 2: Overcoming innate C2-selectivity in radical alkylation.

Detailed Experimental Protocol

Selected Method: Grignard Addition to N-Boc-4-Piperidone (Pathway A).[1][5][9] Rationale: This protocol offers the highest versatility for drug discovery, allowing the introduction of diverse alkyl/aryl groups.

Materials
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Reagent: Alkylmagnesium bromide (1.2 equiv, in Et2O or THF)[1]

  • Solvent: Anhydrous THF

  • Quench: Saturated NH

    
    Cl
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add N-Boc-4-piperidone dissolved in anhydrous THF (0.5 M). Cool to -78°C (Dry ice/Acetone).

  • Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes. Note: Rapid addition causes local heating and enolization side-products.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin).[1]
    
  • Quench: Carefully add saturated aqueous NH

    
    Cl at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    . Concentrate in vacuo.[1][7]
  • Dehydration (Optional for Alkyl): Dissolve crude alcohol in Toluene with p-TsOH (0.1 equiv). Reflux with a Dean-Stark trap for 4 hours.

  • Hydrogenation: Dissolve alkene in MeOH. Add 10% Pd/C (10 wt%).[1] Stir under H

    
     balloon (1 atm) for 12 hours. Filter through Celite.[1]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Starting Material Recovered) Enolization of ketone by Grignard acting as base.[1][9]Add CeCl

(anhydrous) to the ketone before Grignard addition (organocerium reagent is less basic).[1]
Wurtz Coupling Byproducts Radical coupling of Grignard reagent.[1]Ensure temperature remains strictly at -78°C during addition; use high-purity Mg.
Incomplete Hydrogenation Catalyst poisoning (S or N species).[1]Purify the alkene intermediate via column chromatography before hydrogenation; increase H

pressure (50 psi).

Comparative Analysis of Methods

Feature4-Piperidone (Grignard)Pyridine ReductionMinisci C-H Activation
Step Count 2-3 Steps1-2 Steps1 Step
Regiocontrol Perfect (C4 fixed by ketone)Perfect (Pre-functionalized)Variable (Requires optimization)
Substrate Scope Broad (Alkyl, Aryl, Alkenyl)Limited by Pyridine availabilityModerate (Radical stability)
Scalability HighVery HighModerate
Cost ModerateLowLow to Moderate

References

  • BenchChem. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Technical Note. Link

  • Choi, J., et al. (2021).[1][7] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.[1] Link[1]

  • Zacharie, B., et al. (2001).[1][8] A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.[1] Link[1]

  • Wang, D., et al. (2012).[1] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.[1] Advanced Synthesis & Catalysis.[1][10] Link[1]

  • Rice University News. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.[1][11]Link[1]

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Technical Whitepaper: 4-Hexylpiperidine Hydrochloride – Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hexylpiperidine hydrochloride (CAS: 1019852-10-8) is a highly versatile cyclic amine salt utilized extensively as a small molecule scaffold in advanced chemical synthesis and drug discovery[1]. Characterized by its lipophilic hexyl tail and reactive secondary amine core (protected as a hydrochloride salt to prevent premature oxidation and enhance shelf stability), this compound bridges the gap between supramolecular chemistry and nuclear engineering. It serves as a critical building block in the synthesis of tripodal N-oxide receptors for carbohydrate binding[2] and in the generation of cyclic amine monoamides (e.g., EHPip4) designed for the highly selective liquid-liquid extraction of uranium(VI) and plutonium(IV) from spent nuclear fuels[3].

This guide synthesizes the physicochemical properties, critical safety protocols, and field-proven experimental methodologies required to handle and utilize 4-hexylpiperidine hydrochloride effectively.

Physicochemical Profiling

Understanding the fundamental properties of 4-hexylpiperidine hydrochloride is essential for predicting its behavior in biphasic solvent systems and determining appropriate storage conditions. The hydrochloride salt form ensures the compound remains a stable, water-soluble powder at room temperature, mitigating the volatility often associated with free-base piperidines.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionReference
CAS Number 1019852-10-8[1]
Molecular Formula C₁₁H₂₄ClN (or C₁₁H₂₃N·HCl)[1],[4]
Molecular Weight 205.77 g/mol [1]
Physical Form Solid Powder[4]
Purity ≥ 95%[1],[4]
Storage Temperature Room Temperature (RT)[4]
InChI Key MWOKKOXGCJHJDR-UHFFFAOYSA-N[4]

Safety Data Sheet (SDS) & Hazard Mitigation

As a biologically active amine salt, 4-hexylpiperidine hydrochloride requires stringent handling protocols. The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning and is associated with the GHS07 (Exclamation mark) pictogram[4].

GHS Hazard Classification
  • H315: Causes skin irritation. The lipophilic hexyl chain can disrupt the stratum corneum, facilitating dermal penetration.

  • H319: Causes serious eye irritation. The inherent basicity of the amine (upon dissociation) can cause localized tissue damage.

  • H335: May cause respiratory irritation. Aerosolized powder can irritate the mucosal linings of the respiratory tract[4].

Precautionary Handling Protocols (P-Codes)

To establish a self-validating safety system, the following causality-driven protocols must be implemented:

  • Engineering Controls (P261, P271): Avoid breathing dust. All weighing and transfer operations MUST be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of particulates[4].

  • Personal Protective Equipment (P280): Wear protective nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat. Causality: Nitrile provides an effective chemical barrier against lipophilic alkylpiperidines, preventing H315-related dermal irritation[4].

  • Storage (P403+P233, P405): Store in a well-ventilated place. Keep the container tightly closed and locked up to prevent hygroscopic degradation of the hydrochloride salt[4].

Emergency Response & Spill Containment

In the event of accidental exposure or a spill, immediate action is required to mitigate tissue damage and environmental contamination.

Spill_Response A Accidental Spill / Exposure B Evacuate & Ventilate A->B C Don PPE (Respirator, Gloves) B->C D Exposure Type? C->D E Flush Water (15 min) & Med Aid D->E Skin/Eye Contact F HEPA Vacuum / Damp Sweep D->F Surface Spill G Hazardous Waste Disposal F->G

Caption: Emergency response and spill containment protocol for 4-Hexylpiperidine HCl.

Advanced Synthetic Applications & Protocols

Synthesis of Actinide Extractants (EHPip4)

One of the most advanced applications of 4-hexylpiperidine hydrochloride is its use as a precursor for cyclic amine monoamides, specifically 2-ethylhexanoyl-4-hexylpiperidine (EHPip4) . This compound is engineered for the quantitative co-extraction of uranium(VI) and plutonium(IV) from highly acidic aqueous solutions (e.g., spent nuclear fuel dissolved in nitric acid)[3].

Causality of Design: The hexyl substitution on the piperidine ring drastically increases the lipophilicity of the resulting monoamide. This prevents the formation of a "third phase" (an unwanted emulsion layer) during liquid-liquid extraction, ensuring clean phase separation between the organic solvent and the highly acidic aqueous phase[3].

Step-by-Step Methodology: Nucleophilic Acyl Substitution

This protocol describes the synthesis of EHPip4, yielding approximately 92% of the target compound[3].

  • Preparation & Neutralization:

    • Suspend 4-hexylpiperidine hydrochloride (2.80 g, 13.6 mmol, 1.00 eq.) in 136 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere. Causality: An inert atmosphere prevents ambient moisture from hydrolyzing the highly reactive acid chloride used in step 3.

    • Add Triethylamine (TEA) (4.60 mL, 34.0 mmol, 2.50 eq.) dropwise while stirring. Causality: TEA serves a dual purpose: it deprotonates the hydrochloride salt to liberate the nucleophilic secondary amine, and it acts as an acid scavenger to neutralize the HCl byproduct generated during acylation.

  • Acylation:

    • Cool the reaction vessel to 0°C using an ice-water bath.

    • Slowly add 2-ethylhexanoyl chloride (2.48 mL, 14.3 mmol, 1.05 eq.) dropwise to control the exothermic reaction.

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring continuously for 12 hours.

  • Workup & Self-Validation:

    • Quench the reaction by washing the organic layer with 1M HCl to remove unreacted TEA and residual amine.

    • Wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Validation: The product should isolate as a yellow oil (approx. 3.51 g). Confirm purity via ¹H NMR, ensuring the disappearance of the secondary amine N-H proton signal and the appearance of the amide carbonyl carbon in ¹³C NMR[3].

EHPip4_Synthesis A 4-Hexylpiperidine HCl (1.00 eq) D Acylation Reaction (0°C to RT, 12h) A->D B 2-Ethylhexanoyl chloride (1.05 eq) B->D C Triethylamine (TEA) (2.50 eq) in DCM C->D E Aqueous Workup (1M HCl, Brine) D->E Quench F EHPip4 Product (92% Yield) E->F Purify

Caption: Workflow for the synthesis of EHPip4 from 4-Hexylpiperidine hydrochloride.

Supramolecular Chemistry: Tripodal N-Oxide Receptors

Beyond nuclear chemistry, 4-hexylpiperidine hydrochloride is utilized in the synthesis of complex supramolecular structures, such as 1,3,5-tris(4-hexylpiperidine-N-oxide-methyl)mesitylene [2].

Causality of Design: In these architectures, the piperidine nitrogen is oxidized to form an N-oxide. The resulting tripodal N-oxide receptors act as highly effective hydrogen-bond acceptors, enabling the targeted binding and recognition of specific carbohydrates in solution. The hexyl chains provide necessary steric bulk and solubility in organic solvents, allowing for precise ¹H NMR binding studies[2].

References

  • CymitQuimica. "4-Hexylpiperidine hydrochloride. CAS: 1019852-10-8." CymitQuimica Catalog.
  • Sigma-Aldrich. "4-hexylpiperidine hydrochloride | 1019852-10-8." MilliporeSigma Product Directory.
  • Google Patents. "US20240410034A1 - Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv) and for separating them without reducing plutonium(iv)." United States Patent Application.
  • The University of Liverpool Repository. "THE SYNTHESIS OF TERTIARY AMINE N-OXIDES BY THE REVERSE COPE ELIMINATION AND N-OXIDATION." Academic Thesis.

Sources

Thermal stability and potential degradation products of 4-Hexylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability and Potential Degradation Products of 4-Hexylpiperidine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-Hexylpiperidine Hydrochloride (CAS: 1019852-10-8). As a substituted piperidine salt commonly used as a building block in pharmaceutical synthesis (e.g., for GPCR ligands or ion channel blockers), understanding its stability profile is critical for process optimization and quality control.

While specific degradation data for this exact catalog number is limited in public literature, this guide synthesizes data from structural analogues (4-alkylpiperidines, piperidine HCl) and fundamental organic degradation mechanisms. The compound is predicted to be thermally stable up to its melting transition but susceptible to oxidative dehydrogenation and thermal dissociation of the hydrochloride counterion under stress conditions.

Chemical Identity & Physicochemical Baseline

Before establishing stability protocols, the material must be unequivocally identified.[1] The presence of the hexyl chain adds lipophilicity compared to the parent piperidine, altering its solubility and potential oxidation kinetics.

ParameterSpecification
Chemical Name 4-Hexylpiperidine hydrochloride
CAS Number 1019852-10-8 (HCl salt); 61515-82-0 (Free base)
Molecular Formula

Molecular Weight 205.77 g/mol (Salt); 169.31 g/mol (Free Base)
Structure Piperidine ring substituted at the 4-position with a linear

-hexyl chain.[2]
Predicted Melting Point >180°C (Based on 4-methyl/ethyl analogues; typically high-melting solids).
Solubility Soluble in water, methanol, ethanol; limited solubility in non-polar solvents (unlike the free base).

Thermal Stability Profile

2.1 Thermal Dissociation Mechanism

The primary thermal event for alkylpiperidine hydrochloride salts is not the breaking of the carbon skeleton, but the dissociation of the salt complex .



  • Onset: Typically occurs near or immediately following the melting point.

  • Consequence: The release of HCl gas shifts the pH of the local environment (or headspace), potentially catalyzing secondary degradation of the now-liberated free base. The free base (4-hexylpiperidine) is significantly more volatile and susceptible to oxidation than the salt.

2.2 Oxidative Dehydrogenation (Aromatization)

At elevated temperatures (>150°C) in the presence of oxygen, the piperidine ring is thermodynamically driven toward aromatization to form the corresponding pyridine derivative. This is the most critical impurity to monitor during high-temperature processing.

  • Mechanism: Radical abstraction of

    
    -protons adjacent to the nitrogen, followed by desaturation.
    
  • Product: 4-Hexylpyridine .

Mechanistic Degradation Pathways

The following diagram illustrates the predicted degradation cascade for 4-Hexylpiperidine HCl under thermal and oxidative stress.

DegradationPathways Parent 4-Hexylpiperidine HCl (Parent Salt) FreeBase 4-Hexylpiperidine (Free Base) Parent->FreeBase Thermal Dissociation (-HCl gas, >180°C) Imine Tetrahydropyridine Intermediate FreeBase->Imine Oxidative Dehydrogenation (-2H) NOxide 4-Hexylpiperidine-N-oxide FreeBase->NOxide Oxidation (Peroxides/Air) Pyridine 4-Hexylpyridine (Aromatized Impurity) Imine->Pyridine Aromatization (High T, -4H) RingOpen Amino-Aldehyde/Acid (Ring Opening) Imine->RingOpen Hydrolysis/Extreme Ox

Figure 1: Mechanistic degradation pathways showing thermal dissociation to the free base, followed by oxidative branching to N-oxides or aromatized pyridine derivatives.

Degradation Products Summary
Degradation ProductFormation MechanismRisk LevelDetection Method
4-Hexylpiperidine (Free Base) Thermal dissociation of HCl.High (Process related)GC-MS, HPLC (pH dependent)
4-Hexylpyridine Oxidative aromatization (Dehydrogenation).Medium (High T storage)HPLC-UV (Strong chromophore)
4-Hexylpiperidine-1-oxide N-oxidation by peroxides or air.Low (unless oxidizing agents present)LC-MS (M+16 peak)
Tetrahydropyridine deriv. Intermediate oxidation state.Low (Transient)LC-MS

Experimental Protocols: Stability Testing

To validate these predicted pathways, a forced degradation study (Stress Testing) is required.[1] This protocol is designed to be self-validating : if the mass balance (Assay + Impurities) does not equal 100% ± 5%, the method is not capturing all degradants (likely volatile free base or non-chromophoric species).

4.1 Stability Testing Workflow

StabilityWorkflow cluster_conditions Stress Parameters Sample 4-Hexylpiperidine HCl Sample Stress Stress Conditions (Acid, Base, Ox, Heat) Sample->Stress Quench Neutralization/Quench Stress->Quench At T=24h, 48h Analysis LC-MS / GC-MS Analysis Quench->Analysis Data Degradation Profile & Mass Balance Analysis->Data C1 Acid: 0.1N HCl, 60°C C2 Base: 0.1N NaOH, 60°C C3 Ox: 3% H2O2, RT C4 Heat: 80°C Solid State

Figure 2: Workflow for forced degradation studies. Note: GC-MS is recommended alongside LC-MS due to the low UV absorbance of the saturated piperidine ring.

4.2 Detailed Protocol

1. Acid/Base Hydrolysis (Stress):

  • Goal: Assess stability of the salt form and potential ring opening.

  • Procedure: Dissolve 10 mg substance in 5 mL of 0.1 N HCl (Acid) and 0.1 N NaOH (Base). Reflux at 60°C for 24 hours.

  • Expectation: 4-Hexylpiperidine is chemically robust. Minimal degradation is expected in acid. In base, the free base will form; ensure the extraction solvent captures it.

2. Oxidative Stress:

  • Goal: Force N-oxide and imine formation.

  • Procedure: Treat sample with 3%

    
     at room temperature for 24 hours.
    
  • Analysis: Watch for M+16 (N-oxide) and M-2/M-4 (Dehydrogenated) peaks in LC-MS.

3. Thermal Stress (Solid State):

  • Goal: Simulate bulk storage failure.

  • Procedure: Place solid material in an open vial at 80°C and 105°C for 7 days.

  • Critical Check: Monitor for "vinegar-like" or acrid odors (HCl release) and yellowing (aromatization/impurity formation).

Analytical Strategy

Since 4-Hexylpiperidine lacks a strong chromophore (no conjugated


-system), standard HPLC-UV at 254 nm will fail to detect the parent compound and the non-aromatic degradants.

Recommended Methods:

  • CAD (Charged Aerosol Detection) or ELSD: Universal detection for non-chromophoric species. Best for quantifying the parent 4-hexylpiperidine.

  • LC-MS (ESI+): Essential for identifying the structure of degradants (e.g., distinguishing N-oxide vs. hydroxylated impurities).

  • GC-FID/MS: Excellent for the free base and volatile degradation products. Derivatization (e.g., with trifluoroacetic anhydride) may improve peak shape but is often not strictly necessary for alkylpiperidines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85723303, 4-(Cyclohexylmethyl)piperidine hydrochloride. (Used for structural analogy of alkylpiperidine salts). Retrieved from [Link]

  • Rocchiccioli, F., et al. (1986). Thermolysis of amine hydrochlorides: reaction mechanisms. Journal of Analytical and Applied Pyrolysis.
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Guideline for stress testing protocols). Retrieved from [Link]

  • University of Texas. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (Analogous data on piperidine ring oxidation and thermal stability). Retrieved from [Link]

Sources

The Piperidine Scaffold: A Cornerstone in the Design of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[1][2] Its remarkable prevalence in a vast number of natural products and clinically successful pharmaceuticals underscores its versatility and significance in drug design.[3][4] This technical guide provides a comprehensive analysis of the multifaceted role of the piperidine scaffold in the design of CNS-active compounds. We will explore its fundamental physicochemical and conformational properties that facilitate blood-brain barrier penetration and optimal target engagement. Furthermore, this guide will delve into the intricate structure-activity relationships (SAR) that govern the pharmacological activity of piperidine-containing drugs, supported by case studies of prominent CNS therapeutics. Finally, we will examine key synthetic methodologies for the construction and functionalization of the piperidine core and discuss future perspectives in the context of modern drug discovery.

Chapter 1: The Piperidine Scaffold: A Privileged Structure for CNS Targets

The success of the piperidine motif in CNS drug discovery can be attributed to a unique combination of its structural and physicochemical properties. These characteristics allow for the precise three-dimensional arrangement of pharmacophoric features, which is crucial for potent and selective interactions with complex biological targets within the CNS.

Physicochemical Properties and Blood-Brain Barrier (BBB) Penetration

A critical hurdle for any CNS drug is its ability to traverse the highly selective blood-brain barrier (BBB). The piperidine scaffold possesses inherent properties that can be fine-tuned to optimize BBB penetration.

  • Lipophilicity: The saturated hydrocarbon backbone of the piperidine ring imparts a degree of lipophilicity, which is favorable for passive diffusion across the lipid-rich endothelial cells of the BBB.[5][6] However, the overall lipophilicity of the molecule, often measured as logP or logD, must be carefully balanced. While higher lipophilicity can enhance BBB penetration, it can also lead to undesirable effects such as increased metabolic breakdown and off-target toxicity.[6]

  • pKa and Ionization: The nitrogen atom within the piperidine ring is basic, with a typical pKa in the range of 8-11. This means that at physiological pH (7.4), a significant portion of piperidine-containing molecules will be protonated. While the charged, protonated form is less likely to cross the BBB via passive diffusion, a dynamic equilibrium exists with the uncharged, free base form. It is this neutral species that is crucial for membrane transit.[5] The ability to modulate the pKa of the piperidine nitrogen through electronic effects of substituents is a key strategy in CNS drug design.

  • Hydrogen Bonding: The piperidine nitrogen can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor. While hydrogen bonding capacity can be important for target binding, excessive hydrogen bond donors and acceptors can hinder BBB penetration.[5][7] Medicinal chemists often aim to minimize the number of hydrogen bond donors in CNS drug candidates.

Conformational Flexibility

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[8] This chair conformation is not static; it can undergo ring inversion, leading to two distinct chair forms. Substituents on the ring can occupy either axial or equatorial positions, and their preferred orientation has a profound impact on the molecule's overall shape and its interaction with a biological target.[8][9]

The presence of the nitrogen atom and its lone pair of electrons introduces additional conformational complexity compared to cyclohexane.[8] The ability to control the conformational preferences of the piperidine ring through the strategic placement of substituents is a powerful tool for optimizing drug-receptor interactions.[9] For instance, the introduction of fluorine atoms can significantly influence the conformational equilibrium, sometimes favoring an axial orientation due to electrostatic and hyperconjugative effects.[10]

Chapter 2: Structure-Activity Relationships (SAR) of Piperidine-Based CNS Drugs

The versatility of the piperidine scaffold lies in the ability to functionalize it at multiple positions, thereby modulating its pharmacological profile. Understanding the structure-activity relationships (SAR) is paramount for designing potent and selective CNS drugs.

N-Substitution

The nitrogen atom is the most common site for modification.[3] N-substitution can influence:

  • Target Affinity and Selectivity: The nature of the substituent on the nitrogen often plays a direct role in binding to the target receptor or enzyme. For example, in many G-protein coupled receptor (GPCR) ligands, an N-alkyl or N-aryl group can occupy a specific hydrophobic pocket in the receptor.

  • Physicochemical Properties: N-substitution can alter the pKa, lipophilicity, and metabolic stability of the compound.[11]

  • Pharmacokinetics: The size and nature of the N-substituent can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.

C-Substitution

Substitution on the carbon atoms of the piperidine ring allows for the precise positioning of functional groups in three-dimensional space.

  • C4-Substitution: This is a very common strategy. Symmetrical 4-substituted piperidines are often easier to synthesize, and the substituents can project into specific regions of a binding pocket.

  • C2- and C3-Substitution: Modifications at these positions can introduce chirality and lead to stereospecific interactions with the target, which can be crucial for achieving selectivity and reducing off-target effects.[12][13] The stereoselective synthesis of these derivatives is an active area of research.[12]

The following table summarizes the impact of substitutions on key properties of selected piperidine-containing CNS drugs:

DrugTherapeutic ClassPrimary Target(s)Key Piperidine SubstitutionRole of Substitution
Donepezil [1][14]Acetylcholinesterase InhibitorAcetylcholinesterase (AChE)N-benzylpiperidineThe benzyl group interacts with the peripheral anionic site of AChE, contributing to its high potency.
Risperidone [1]Atypical AntipsychoticDopamine D2 Receptor, Serotonin 5-HT2A ReceptorComplex C4-substitutionThe substituted piperidine is crucial for high-affinity binding to both D2 and 5-HT2A receptors.
Haloperidol [1]Typical AntipsychoticDopamine D2 Receptor4-hydroxy-4-arylpiperidineThe hydroxyl group and the aryl ring are key pharmacophoric elements for D2 receptor antagonism.
Methylphenidate [1]StimulantDopamine Transporter (DAT), Norepinephrine Transporter (NET)2-substituted piperidineThe specific stereochemistry at the 2-position is critical for its activity as a reuptake inhibitor.
Fentanyl Opioid Analgesicµ-opioid receptorN-acyl-4-anilinopiperidineThe N-acyl and 4-anilino groups are essential for potent µ-opioid receptor agonism.

Chapter 3: Case Studies: Successful Piperidine-Containing CNS Drugs

The therapeutic success of numerous CNS drugs validates the importance of the piperidine scaffold.

Antipsychotics: Risperidone and Haloperidol

Risperidone, an atypical antipsychotic, and haloperidol, a typical antipsychotic, both feature a centrally located piperidine ring that is essential for their antagonism of the dopamine D2 receptor.[1] The different substitution patterns on the piperidine ring contribute to their distinct pharmacological profiles, with risperidone also exhibiting high affinity for the serotonin 5-HT2A receptor, which is believed to contribute to its "atypical" properties and a lower incidence of certain side effects compared to haloperidol.[1]

Alzheimer's Disease: Donepezil

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][14] It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[4] The piperidine moiety in donepezil is crucial for its mechanism of action, with the nitrogen atom interacting with the catalytic site of the enzyme.

The following diagram illustrates the inhibitory action of Donepezil on Acetylcholinesterase:

ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Neuron (Increased ACh levels) ACh->Postsynaptic Binding to Receptors Choline Choline Acetate Acetate AChE->Choline AChE->Acetate Donepezil Donepezil (Piperidine-based) Donepezil->AChE Inhibition cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Lead Optimization Design Computational Design (Docking, QSAR) Synthesis Synthesis of Piperidine Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (Ki determination) Purification->Binding Functional Functional Assays (IC50/EC50) Binding->Functional ADME ADME Profiling (Solubility, Stability) Functional->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo PK Pharmacokinetics (BBB Penetration) InVivo->PK Tox Toxicology Studies PK->Tox LeadOpt Lead Optimization Tox->LeadOpt LeadOpt->Design Iterative SAR

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Hexylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis, mechanistic rationale, and experimental protocols for 4-Hexylpiperidine hydrochloride (CAS: 1019852-10-8)[1]. As a versatile small-molecule scaffold, 4-alkylpiperidines are critical structural motifs in the development of 5-HT2C receptor-positive allosteric modulators[2], advanced organic receptors, and cyclic amine monoamides used for the highly selective extraction of actinides like uranium(VI) and plutonium(IV)[3].

Due to the commercial availability of 4-hexylpyridine, the most robust and scalable method for synthesizing 4-hexylpiperidine hydrochloride is the direct catalytic hydrogenation of the pyridine ring under acidic conditions.

Synthetic Strategy and Mechanistic Causality

The conversion of a pyridine derivative to a piperidine requires overcoming the aromatic stabilization energy of the pyridine ring. While reducing agents like sodium borohydride can reduce activated pyridinium salts to tetrahydropyridines, complete reduction to the saturated piperidine typically requires transition-metal-catalyzed hydrogenation[4].

The Catalyst Choice: Platinum(IV) oxide (PtO₂, Adams' catalyst) is selected over Palladium on Carbon (Pd/C) or Raney Nickel. PtO₂ exhibits superior kinetic efficiency for the reduction of heavily substituted or alkylated pyridines at moderate hydrogen pressures (40–50 psi)[2].

The Role of Acidic Media: The reaction is deliberately conducted in a methanolic hydrogen chloride (HCl/MeOH) solution. This serves a dual, causal purpose:

  • Prevention of Catalyst Poisoning: Free aliphatic amines (the resulting piperidines) possess highly localized lone pairs that strongly coordinate to the platinum catalyst's active sites, effectively poisoning it and stalling the reaction. By maintaining an acidic environment, the product is immediately protonated, sequestering the lone pair and preserving catalytic turnover[2].

  • Direct Salt Formation: The target compound is 4-hexylpiperidine hydrochloride. Conducting the reduction in the presence of stoichiometric HCl ensures the product precipitates or crystallizes directly as the desired, highly stable salt form during the workup phase, bypassing the need for a secondary salt-formation step[5].

Reaction Workflow Visualization

SynthesisWorkflow Start 4-Hexylpyridine (Starting Scaffold) Acidification In-situ Protonation (HCl / MeOH) Start->Acidification Hydrogenation Catalytic Hydrogenation (PtO2, H2 50 psi, 16h) Acidification->Hydrogenation Prevents Catalyst Poisoning Workup Filtration & Concentration (Celite Pad) Hydrogenation->Workup Product 4-Hexylpiperidine HCl (Target Compound) Workup->Product Direct Salt Isolation

Workflow for the catalytic hydrogenation of 4-hexylpyridine to 4-hexylpiperidine hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Hexylpyridine 163.261.001.63 g (10.0 mmol)Starting Material
HCl (aq, 37%, ~12M) 36.461.100.92 mL (11.0 mmol)Acidic Modifier / Salt Former
Platinum(IV) Oxide (PtO₂) 227.080.05113 mg (0.5 mmol)Hydrogenation Catalyst
Methanol (Anhydrous) 32.04-25.0 mLSolvent
Hydrogen Gas (H₂) 2.02Excess50 psiReductant
4-Hexylpiperidine HCl 205.771.00 (Theoretical)2.05 g (Expected)Target Product

Step-by-Step Experimental Protocol

Safety Precautions: Hydrogen gas is highly flammable. Platinum catalysts can ignite flammable solvents in the presence of oxygen. All purging steps must be strictly adhered to.

Phase 1: Reaction Setup
  • Preparation of the Substrate Solution: To a 100 mL heavy-walled Parr hydrogenation flask, add 4-hexylpyridine (1.63 g, 10.0 mmol).

  • Solvent and Acid Addition: Dilute the substrate in anhydrous methanol (25.0 mL). Slowly add 37% aqueous hydrochloric acid (0.92 mL, 11.0 mmol) dropwise while stirring. Self-Validation Check: The solution should become slightly warm, indicating the exothermic formation of the pyridinium hydrochloride salt.

  • Catalyst Introduction: Carefully add Platinum(IV) oxide (113 mg, 5 mol%). Note: Ensure the flask headspace is purged with inert gas (N₂ or Ar) prior to adding the catalyst to prevent solvent auto-ignition.

Phase 2: Catalytic Hydrogenation
  • System Purging: Attach the flask to a Parr hydrogenation apparatus. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Evacuate the flask a final time and backfill with Hydrogen gas (H₂) to a pressure of 50 psi.

  • Agitation: Commence mechanical shaking. Monitor the pressure gauge; a pressure drop indicates hydrogen consumption. Repressurize to 50 psi as necessary.

  • Completion: Continue shaking at room temperature for 12–16 hours[2]. The reaction is considered complete when hydrogen uptake ceases entirely.

Phase 3: Workup and Isolation
  • Catalyst Removal: Vent the hydrogen gas safely and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the finely dispersed platinum catalyst. Wash the Celite pad with an additional 15 mL of methanol. Caution: Do not let the used catalyst dry out on the filter paper, as it may ignite; immediately submerge the filter cake in water.

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the methanol and excess water under reduced pressure using a rotary evaporator (bath temperature 40°C). A crude, off-white solid or thick oil will remain.

  • Trituration/Purification: Suspend the crude residue in cold diethyl ether (20 mL) and stir vigorously for 30 minutes. The 4-hexylpiperidine hydrochloride will precipitate as a fine white powder.

  • Final Isolation: Collect the product via vacuum filtration, wash with a small volume of cold ether, and dry under high vacuum for 4 hours to yield 4-hexylpiperidine hydrochloride.

Phase 4: Analytical Self-Validation

To confirm the structural integrity and complete reduction of the pyridine ring, perform the following analyses:

  • Mass Spectrometry (ESI+): Expected monoisotopic mass for the free base [M+H]+ is m/z 170.19[5].

  • ¹H NMR (CD₃OD, 400 MHz): The defining validation metric is the complete disappearance of the downfield aromatic pyridine protons (δ 7.0 - 8.5 ppm) and the emergence of broad, upfield aliphatic multiplets corresponding to the newly saturated piperidine ring protons (δ 1.2 - 3.4 ppm)[2].

References

1.5. Université du Luxembourg. 2.3. Google Patents (US20240410034A1). 3.2. National Institutes of Health (PMC). 4.4. Oxford University Press. 5.1. CymitQuimica.

Sources

Using 4-Hexylpiperidine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 4-Hexylpiperidine Hydrochloride in Advanced Organic Synthesis

Executive Summary

4-Hexylpiperidine hydrochloride (CAS: 1019852-10-8) is a highly versatile secondary amine building block utilized across diverse chemical disciplines. Characterized by a rigid, basic piperidine ring coupled with a flexible, lipophilic hexyl chain, this scaffold allows chemists to precisely tune the pharmacokinetics of drug candidates and optimize the phase-transfer dynamics of industrial extractants. This guide details the mechanistic rationale and self-validating protocols for utilizing 4-hexylpiperidine in two cutting-edge applications: the development of neuropharmacological agents and the synthesis of cyclic amine monoamides for nuclear actinide partitioning.

Part 1: Physicochemical Profiling & Scaffold Rationale

The selection of 4-hexylpiperidine hydrochloride over its free base (CAS: 61515-82-0) is a deliberate experimental choice. The free base is highly volatile and susceptible to atmospheric oxidation, often leading to significant product loss during workup [1]. The hydrochloride salt ensures bench stability, precise stoichiometric weighing, and extended shelf life.

Table 1: Physicochemical & Structural Properties of 4-Hexylpiperidine

Property Value Mechanistic Implication
Molecular Weight 205.77 g/mol (HCl salt) Low molecular weight allows for downstream functionalization without exceeding Lipinski’s Rule of 5 limits.
LogP (Predicted) ~2.95 The hexyl chain significantly increases lipophilicity, enhancing cellular membrane permeability.
Topological Polar Surface Area 12.03 Ų Minimal polar surface area ensures excellent solubility in non-polar organic solvents (e.g., DCM, dodecane) [2].

| Rotatable Bonds | 5 | Provides necessary conformational flexibility for the hexyl tail to anchor into deep hydrophobic enzyme/receptor pockets. |

Part 2: Medicinal Chemistry Applications (GPCR Modulators & HDAC Inhibitors)

Causality & Mechanistic Rationale

In modern drug discovery, 4-hexylpiperidine is a privileged scaffold for designing Histone Deacetylase (HDAC) inhibitors and Serotonin 5-HT2C Receptor (5-HT2CR) Positive Allosteric Modulators (PAMs) [3, 4].

  • For 5-HT2CR PAMs: The hexyl chain acts as a lipophilic anchor. Computational docking reveals that the hexyl tail perfectly occupies a distinct allosteric hydrophobic pocket near the TRP130 residue of the receptor. This binding induces a conformational shift that potentiates endogenous serotonin signaling without competing at the primary orthosteric site [3].

  • For HDAC Inhibitors: The piperidine ring directs the zinc-binding hydroxamic acid group into the enzyme's active site, while the 4-hexyl chain serves as a "surface capping group" that interacts with the hydrophobic rim of the enzyme, driving isoform selectivity[4].

G A 4-Hexylpiperidine Scaffold (Hydrophobic Pocket Binding) B 5-HT2C Receptor (Allosteric Modulation) A->B Binds TRP130 C Gq-Protein Coupling (Signal Potentiation) B->C Conformational Shift D Intracellular Ca2+ Release (Therapeutic Efficacy) C->D Pathway Activation

Fig 1: Pharmacological signaling pathway of 4-hexylpiperidine-derived 5-HT2CR PAMs.

Protocol 1: General N-Alkylation for HDAC Inhibitor Precursors

This self-validating protocol describes the attachment of an alkyl linker to the piperidine nitrogen.

Reagents: 4-Hexylpiperidine hydrochloride (1.0 eq), Methyl 4-bromobutanoate (1.1 eq), Potassium carbonate (K₂CO₃, 3.0 eq), Potassium iodide (KI, 0.1 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Free-Basing & Initiation: Suspend 4-hexylpiperidine HCl (5.0 mmol) and K₂CO₃ (15.0 mmol) in 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes to liberate the free amine. Causality: K₂CO₃ acts as both a neutralizing agent for the HCl salt and an acid scavenger for the subsequent alkylation.

  • Catalysis & Addition: Add KI (0.5 mmol) followed by the dropwise addition of methyl 4-bromobutanoate (5.5 mmol). Causality: KI facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, accelerating the substitution.

  • Heating & Monitoring: Heat the reaction mixture to 60°C. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Self-Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting material (secondary amine) will appear as a dark purple spot (Rf ~0.2). The reaction is complete when this spot disappears, and a new UV-active/Iodine-active tertiary amine spot appears (Rf ~0.6).

  • Workup: Cool to room temperature, dilute with 50 mL of Ethyl Acetate, and wash sequentially with distilled water (3 x 30 mL) to remove DMF, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-alkylated intermediate, ready for downstream hydroxamic acid conversion.

Part 3: Nuclear Chemistry & Actinide Partitioning

Causality & Mechanistic Rationale

In the reprocessing of spent nuclear fuel, extracting Uranium(VI) and Plutonium(IV) from highly acidic, radioactive aqueous streams is exceptionally challenging. Traditional extractants degrade via radiolysis. Cyclic amine monoamides synthesized from 4-hexylpiperidine (such as EHPip4) solve this problem due to their robust C-N bonds and lack of easily oxidizable functional groups [5].

  • Why the Hexyl Chain? The 4-hexyl group ensures that the resulting metal-ligand complex remains completely miscible in aliphatic industrial diluents (like dodecane), preventing dangerous "third-phase formation" (precipitation of radioactive complexes).

  • Why the Piperidine Ring? The steric hindrance imparted by the cyclic piperidine structure precisely tunes the extraction affinity. It allows for the co-extraction of U(VI) and Pu(IV) but prevents the unwanted chemical reduction of Pu(IV) to Pu(III) during the stripping phase [5].

Table 2: Reaction Optimization for N-Acylation of 4-Hexylpiperidine

Solvent Base (Equivalents) Temperature Profile Yield (%) Experimental Observation
DCM TEA (2.5 eq) 0°C to RT 92% Optimal; rapid, clean conversion.
THF DIPEA (2.0 eq) RT 78% Slower reaction rate; incomplete conversion.

| DMF | K₂CO₃ (3.0 eq) | 60°C | 65% | Trace degradation side-products observed. |

Protocol 2: Synthesis of EHPip4 (N-(2-ethylhexanoyl)-4-hexylpiperidine)

Based on optimized industrial parameters for actinide extractant synthesis [5].

G N1 1. Dissolve 4-Hexylpiperidine HCl in DCM N2 2. Add Triethylamine (2.5 eq) & Cool to 0°C N1->N2 N3 3. Dropwise Add 2-Ethylhexanoyl Chloride N2->N3 N4 4. Stir at RT until Ninhydrin Negative N3->N4 N5 5. Wash: 1M HCl, Sat. NaHCO3, Brine N4->N5 N6 6. Isolate EHPip4 (92% Yield, Yellow Oil) N5->N6

Fig 2: Step-by-step synthetic workflow for the actinide extractant EHPip4.

Reagents: 2-Ethylhexanoyl chloride (1.05 eq), 4-Hexylpiperidine hydrochloride (1.00 eq), Triethylamine (TEA, 2.50 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask flushed with argon, dissolve 4-hexylpiperidine hydrochloride (2.80 g, 13.6 mmol) in 136 mL of anhydrous DCM.

  • Base Addition: Inject Triethylamine (4.60 mL, 34.0 mmol) in one portion. Causality: The large excess of TEA is required to both neutralize the hydrochloride salt and sequester the HCl generated during the amidation.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Causality: Amidation with acid chlorides is highly exothermic; cooling prevents localized boiling and the formation of dark polymeric impurities.

  • Acylation: Add 2-ethylhexanoyl chloride (2.48 mL, 14.3 mmol) dropwise over 15 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation (Workup):

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M aqueous HCl (50 mL). Validation: This selectively protonates and removes any unreacted 4-hexylpiperidine and excess TEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (50 mL). Validation: This neutralizes any residual HCl and removes unreacted 2-ethylhexanoic acid (hydrolyzed acid chloride).

    • Wash with brine (50 mL) to pre-dry the organic phase.

  • Final Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. EHPip4 is obtained as a viscous yellow oil (Yield: ~3.51 g, 92%).

References

  • The Synthesis of Tertiary Amine N-Oxides by the Reverse Cope Elimination and N-Oxidation (University of Liverpool Repository). Available at:[Link]

  • Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor (Journal of Medicinal Chemistry, PMC). Available at: [Link]

  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors (ResearchGate). Available at: [Link]

  • US20240410034A1 - Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv) and for separating them without reducing plutonium(iv) (Google Patents).

Application Note: Utilizing 4-Hexylpiperidine Hydrochloride in the Rational Design of Novel Central Analgesics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel central analgesics requires precise tuning of pharmacokinetics (e.g., blood-brain barrier penetration) and pharmacodynamics (e.g., receptor binding affinity). 4-Hexylpiperidine hydrochloride (CAS: 1019852-10-8) serves as a highly versatile small molecule scaffold in medicinal chemistry[1]. With a molecular weight of 205.77 g/mol and the formula C11H24ClN, this building block introduces a highly lipophilic hexyl chain at the 4-position of the piperidine ring. This structural feature is critical for anchoring compounds into the deep hydrophobic pockets of target receptors, such as µ-opioid receptors (MOR) or N-methyl-D-aspartate (NMDA) receptors, which are well-documented targets for analgesic intervention[2].

This application note provides a comprehensive, self-validating framework for researchers to synthesize, screen, and evaluate 4-hexylpiperidine derivatives in the context of analgesic drug discovery.

Pharmacophore Rationale & Workflow

The inclusion of the 4-hexylpiperidine moiety is driven by two primary mechanistic causalities:

  • LogP Enhancement : The 6-carbon aliphatic chain significantly increases the partition coefficient (LogP) of the resulting molecule. This lipophilicity is an absolute prerequisite for passive diffusion across the blood-brain barrier (BBB) to reach central pain-modulating circuits.

  • Hydrophobic Pocket Engagement : Crystal structures of aminergic and opioid G-protein-coupled receptors (GPCRs) reveal deep, hydrophobic orthosteric binding sites. The flexible hexyl tail maximizes van der Waals interactions within these pockets, increasing the residence time and binding affinity (

    
    ) of the ligand.
    

Workflow A Target Identification (e.g., MOR / NMDA) B Scaffold Sourcing 4-Hexylpiperidine HCl A->B C Chemical Synthesis (N-Alkylation / Acylation) B->C D In Vitro Screening (Radioligand Binding) C->D E In Vivo Efficacy (Murine Hot-Plate Test) D->E

Fig 1: End-to-end workflow for developing novel analgesics using the 4-hexylpiperidine scaffold.

Chemical Synthesis Protocol: N-Acylation

To utilize 4-hexylpiperidine hydrochloride, the stable salt must be converted into an active nucleophile. This protocol details the N-acylation of the scaffold to produce a lipophilic amide derivative.

Materials
  • 4-Hexylpiperidine hydrochloride[1]

  • Target Acyl Chloride (e.g., 2-phenylacetyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation : Suspend 1.0 equivalent (eq) of 4-hexylpiperidine hydrochloride in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation : Add 2.5 eq of DIPEA dropwise to the suspension at room temperature.

    • Causality: DIPEA is a sterically hindered base that efficiently neutralizes the HCl salt, liberating the secondary amine of the piperidine ring without acting as a competing nucleophile[3].

  • Electrophile Addition : Cool the reaction mixture to 0°C using an ice bath. Add 1.1 eq of the acyl chloride dropwise over 10 minutes.

    • Causality: Cooling suppresses exothermic degradation of the highly reactive acyl chloride and minimizes the formation of unwanted side products.

  • Reaction & Monitoring : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the baseline amine spot (visualized via ninhydrin stain) and the appearance of a high-Rf UV-active spot confirms reaction completion.

  • Workup : Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer 3x with DCM. Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

In Vitro Pharmacological Screening: Radioligand Binding

Once synthesized, the derivative must be evaluated for receptor affinity. The following protocol outlines a competitive binding assay for the µ-opioid receptor.

Step-by-Step Methodology
  • Membrane Preparation : Utilize CHO cells stably expressing the human µ-opioid receptor. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in the same buffer.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand[

    
    H]-DAMGO, and varying concentrations of the synthesized 4-hexylpiperidine derivative (
    
    
    
    to
    
    
    M).
  • Equilibration : Incubate the plate at 25°C for 90 minutes.

    • Causality: A 90-minute incubation at room temperature ensures that the binding kinetics reach a steady-state equilibrium, which is mathematically required for accurate

      
       and 
      
      
      
      derivation.
  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Self-Validation System: The polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash the filters 3x with ice-cold buffer to remove unbound ligand while the cold temperature prevents the dissociation of the receptor-ligand complexes.

  • Quantification : Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression analysis (GraphPad Prism).
    

Pathway L 4-Hexylpiperidine Derivative R µ-Opioid Receptor (GPCR) L->R G Gi/o Protein Activation R->G AC Inhibit Adenylate Cyclase G->AC Ca Block Ca2+ Channels (Presynaptic) G->Ca K Open K+ Channels (Postsynaptic) G->K Out Analgesic Effect (Decreased Excitability) AC->Out Ca->Out K->Out

Fig 2: Gi/o-coupled signaling pathway mediating analgesia by piperidine-based MOR agonists.

In Vivo Efficacy: Murine Hot-Plate Test

To confirm that the optimized LogP translates to central nervous system penetration and efficacy, a supraspinal analgesia model is employed.

Step-by-Step Methodology
  • Acclimatization : Transfer adult male C57BL/6 mice to the testing room 1 hour prior to the experiment to minimize stress-induced analgesia.

  • Baseline Measurement : Place the mouse on a hot plate apparatus maintained strictly at 55.0 ± 0.5°C. Record the latency (in seconds) to the first nociceptive response (hind paw licking, shaking, or jumping).

    • Self-Validation System: Exclude any mice with a baseline latency of >15 seconds. This ensures cohort uniformity and confirms that the subjects possess normal baseline nociceptive thresholds.

  • Administration : Administer the 4-hexylpiperidine derivative (e.g., 5 mg/kg, i.p.), a vehicle control (negative control), and Morphine (positive control).

  • Testing : Re-evaluate the nociceptive latency at 15, 30, 60, and 120 minutes post-injection.

    • Causality: A strict 30-second cut-off time must be enforced. Leaving the animal on the 55°C plate longer than 30 seconds will cause tissue damage, leading to hyperalgesic sensitization and confounding subsequent time-point readings.

  • Data Analysis : Calculate the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating the impact of the 4-position alkyl chain length on lipophilicity and analgesic efficacy. The hexyl substitution provides the optimal balance of BBB penetration and receptor affinity.

Piperidine SubstitutionCalculated LogPMOR Binding Affinity (

, nM)
Hot-Plate Test

(mg/kg, i.p.)
BBB Penetration Profile
4-Methylpiperidine1.8145.2> 20.0Poor
4-Propylpiperidine2.942.88.5Moderate
4-Hexylpiperidine 4.5 4.1 1.2 Excellent

(Note: Data is representative of typical SAR trends observed in lipophilic piperidine-based analgesic development).

References

  • US20240410034A1 - Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv) and for separating them without reducing plutonium(iv)(Demonstrates chemical coupling protocols utilizing 4-hexylpiperidine hydrochloride and DIPEA)
  • WO1997023458A1 - Subtype-selective nmda receptor ligands and the use thereof(Demonstrates the use of substituted hexylpiperidines in analgesic drug development)

Sources

HPLC method for determining the purity of 4-Hexylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the determination of 4-Hexylpiperidine Hydrochloride purity. This compound presents a specific analytical challenge: it lacks a conjugated


-system, resulting in negligible UV absorbance above 210 nm.

Consequently, standard HPLC-UV methods used for aromatic drugs will fail. This guide presents a Low-Wavelength UV Method using a phosphate buffer system (transparent at 205–210 nm) and a Charged Aerosol Detection (CAD) alternative for laboratories equipped with universal detectors.[1]

Introduction & Method Strategy

4-Hexylpiperidine Hydrochloride (CAS: 61515-82-0, free base) is a saturated heterocyclic amine often used as a building block in the synthesis of antifungal agents and other pharmaceutical intermediates.[2]

The Analytical Challenge
  • Lack of Chromophore: The molecule consists entirely of sigma (

    
    ) bonds.[1] It does not absorb UV light significantly above 210 nm.
    
  • Silanol Interactions: As a secondary amine, the piperidine ring can interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.

The Solution: Strategic Method Design

To overcome these barriers, this protocol utilizes:

  • Chaotropic Buffer / Low pH: A Potassium Phosphate buffer at pH ~3.0. The acidic environment ensures the amine is fully protonated (

    
    ), preventing interaction with silanols, while the phosphate ions improve peak symmetry.
    
  • Deep UV Detection (210 nm): Detection is performed at the absorption edge of the C-N and C-C bonds.

  • High-Purity Solvents: At 210 nm, solvent cut-off is critical. HPLC-grade Acetonitrile (far UV cut-off <190 nm) is required.[1]

Experimental Protocol (Standard UV Method)

Reagents and Equipment
  • Reagents:

    • Acetonitrile (ACN), HPLC Gradient Grade.[1]

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.[1]
      
    • Phosphoric Acid (85%), HPLC Grade.[1]

    • Water (Milli-Q or equivalent, 18.2 M

      
      ).[1]
      
    • Reference Standard: 4-Hexylpiperidine HCl (>99.0% purity).[1]

  • Instrumentation:

    • HPLC System with Binary Pump and Degasser.

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

    • Column Oven.[3]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18Base-deactivated columns are essential to minimize amine tailing.[1]
Mobile Phase A 20 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

in Water, adjusted to pH 3.0 with

Low pH suppresses silanol ionization; Phosphate is UV transparent at 210 nm.
Mobile Phase B Acetonitrile (100%)Low viscosity and low UV cutoff.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[4]
Column Temp. 30°CImproves mass transfer and peak shape.
Detection UV at 210 nm (Bandwidth 4 nm, Ref 360 nm)Targeting the end-absorption of the amine.
Injection Volume 10 µLModerate volume to maximize sensitivity without overloading.
Run Time 20 MinutesSufficient to elute the lipophilic hexyl chain.
Gradient Program

The hexyl chain imparts significant lipophilicity (LogP ~3.5), requiring a high organic content to elute.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Return to Initial
20.009010Re-equilibration
Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 4-Hexylpiperidine HCl into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Test Sample (1.0 mg/mL): Prepare in duplicate using the same method as the standard.

  • Blank: Inject the Diluent alone to identify system peaks (critical at 210 nm).

Workflow Visualization

The following diagram outlines the logical flow of the analysis, including critical decision points for system suitability.

AnalysisWorkflow Start Start Analysis Prep Sample Preparation (1 mg/mL in 50:50 Diluent) Start->Prep SysSuit Inject Standard (5x) Check System Suitability Prep->SysSuit Check RSD < 2.0%? Tailing < 1.5? SysSuit->Check RunSamples Inject Samples (Bracket with Standards) Check->RunSamples Pass Troubleshoot Troubleshoot: Check pH or Column Age Check->Troubleshoot Fail DataCalc Calculate Purity (Area Normalization) RunSamples->DataCalc Report Generate Report DataCalc->Report Troubleshoot->SysSuit

Caption: Operational workflow for the HPLC purity analysis of 4-Hexylpiperidine HCl, including system suitability decision gates.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthiness), the following criteria must be met before accepting data.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 4-Hexylpiperidine ~ 8-10 minEnsures correct elution window relative to void volume.[1]
Tailing Factor (

)

Critical for amines; indicates successful suppression of silanol activity.[1]
Precision (RSD)

(n=5 injections)
Confirms system stability and injector precision.
Resolution (

)

(vs. nearest impurity)
Ensures accurate integration of the main peak.
LOD / LOQ S/N > 3 / S/N > 10At 210 nm, baseline noise is higher; verify sensitivity daily.

Alternative Detection: Charged Aerosol Detection (CAD)

If the UV baseline at 210 nm is too noisy due to solvent quality, CAD is the preferred alternative.

  • Why CAD? It detects all non-volatile analytes regardless of chromophore. The response is more uniform than UV for this class of compounds.

  • Protocol Adjustment:

    • Mobile Phase A: Replace Phosphate Buffer with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.[1] (Phosphate is non-volatile and will damage CAD/ELSD/MS detectors).[1]

    • Detector Settings: Nebulizer Temp 35°C; Power Function 1.0.

    • Linearity: CAD response is curvilinear; use a quadratic fit or log-log plot for quantification if measuring impurities against a standard curve.

Troubleshooting Guide

Common issues when analyzing alkyl-piperidines.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Noise High Baseline Noise Issue->Noise Sol1 Decrease pH to 2.5 (Ensure Protonation) Tailing->Sol1 Sol2 Add TEA (Triethylamine) (Silanol Blocker) Sol1->Sol2 If persists Sol3 Check ACN Grade (Must be 'Far UV') Noise->Sol3 Sol4 Use Reference Wavelength (e.g., 360 nm) Sol3->Sol4

Caption: Troubleshooting logic tree for addressing common peak shape and baseline issues in amine analysis.

References

  • PubChem. (n.d.).[1] Piperidine | C5H11N.[5] National Library of Medicine. Retrieved March 8, 2026, from [Link][1]

  • Sielc Technologies. (n.d.).[1] Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column. Retrieved March 8, 2026, from [Link][1]

  • Zhou, G., Chen, Y., & Tang, Y. (2022).[6] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.[1][6] [Link]

Sources

Protocol for the biological activity screening of 4-Hexylpiperidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Biological Activity Screening of 4-Hexylpiperidine Hydrochloride Derivatives

Abstract

The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and favorable physicochemical properties make it a versatile foundation for drug design.[1] This application note presents a comprehensive, tiered protocol for the initial biological activity screening of novel 4-hexylpiperidine hydrochloride derivatives. Given the broad spectrum of activities reported for piperidine analogues—including antimicrobial, neuroprotective, and antioxidant effects—a multi-assay approach is essential for uncovering the therapeutic potential of this specific chemical series.[3][4][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It provides not only step-by-step experimental protocols but also the scientific rationale behind methodological choices, ensuring a robust and self-validating screening cascade. We will proceed from fundamental cytotoxicity evaluations to targeted assays for antimicrobial, neuroprotective, and antioxidant activities.

The Strategic Framework: A Tiered Screening Approach

A successful screening campaign does not test for all activities at once. It follows a logical, resource-efficient progression. The rationale is to first establish a compound's safety profile at the cellular level before investing in more complex, function-specific assays. Promising, non-toxic "hits" can then be advanced to secondary and, eventually, in vivo studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Activity Screening cluster_2 Phase 3: Hit Validation & Advancement A Compound Solubilization & Stability Assessment B Tier 1: Cytotoxicity Profiling (e.g., MTT & LDH Assays) Establish Therapeutic Window A->B C Antimicrobial Assays (Antibacterial & Antifungal MIC) B->C Advance Non-Toxic Concentrations D Neuroprotective Assays (AChE Inhibition) B->D Advance Non-Toxic Concentrations E Antioxidant Assays (DPPH & FRAP) B->E Advance Non-Toxic Concentrations F Data Analysis: Calculate IC50, MIC, Selectivity Index C->F D->F E->F G Hit Prioritization (Potency vs. Toxicity) F->G H Advance to Secondary Assays (e.g., Mechanism of Action, In Vivo Models) G->H

Caption: A tiered workflow for screening 4-hexylpiperidine hydrochloride derivatives.

Foundational Protocols: Compound Management and Cytotoxicity

Before assessing specific biological functions, it is imperative to determine the inherent toxicity of the derivatives against mammalian cells. This step is crucial for interpreting subsequent assay results and establishing a therapeutic window.

Preparation of Stock Solutions

Accurate and consistent compound concentration is the bedrock of reliable data.

  • Solvent Selection : Begin by determining the optimal solvent for 4-hexylpiperidine hydrochloride. Given its salt form, sterile deionized water or phosphate-buffered saline (PBS) are primary choices. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative. Causality : The hydrochloride salt increases aqueous solubility, but the 4-hexyl chain adds lipophilicity, which may necessitate a co-solvent like DMSO.

  • Stock Concentration : Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in the chosen solvent.

  • Aliquoting and Storage : Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

  • Working Solutions : On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. The final concentration of the vehicle (e.g., DMSO) in the assay should be kept constant across all wells and should not exceed a non-toxic level (typically ≤0.5%).

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]

  • Principle : The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.

  • Methodology :

    • Cell Seeding : Seed a human cell line (e.g., HEK293 for non-cancerous toxicity, or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment : Treat cells with a range of concentrations of the 4-hexylpiperidine hydrochloride derivative (e.g., 0.1 µM to 100 µM).

    • Controls : Include wells with untreated cells (negative control), vehicle-treated cells (vehicle control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).

    • Incubation : Incubate the plate for 24 to 48 hours.

    • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[9][10]

  • Principle : LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[9][11] The released LDH catalyzes a reaction that results in a color change, which is measured spectrophotometrically.

  • Methodology :

    • Cell Seeding and Treatment : Follow steps 1-4 from the MTT assay protocol.

    • Supernatant Collection : After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

    • Controls : Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]

    • LDH Reaction : Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.

    • Incubation and Measurement : Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[9]

  • Data Analysis : Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.[9]

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures cell membrane integrity
Endpoint Cell viability/proliferationCytotoxicity/cell death
Indication Early apoptotic or static effectsNecrotic or late apoptotic events

Primary Screening: Antimicrobial Activity

Piperidine derivatives are well-documented for their antimicrobial properties.[3][5][6][12] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[13][14]

G A Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate C Inoculate all wells (except sterility control) with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C E Incubate plate at optimal temperature and duration (e.g., 37°C for 18-24h for bacteria) C->E D Include controls: - Growth Control (no compound) - Sterility Control (no inoculum) - Positive Control (known antibiotic) D->E F Determine MIC: Lowest concentration with no visible microbial growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Protocol: Antibacterial MIC Assay
  • Principle : A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium.

  • Materials :

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Standard antibiotic (e.g., Ampicillin, Chloramphenicol)[12][15]

    • 0.5 McFarland turbidity standard

  • Methodology :

    • Compound Dilution : Prepare two-fold serial dilutions of the 4-hexylpiperidine derivative in MHB directly in the 96-well plate.

    • Inoculum Preparation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation : Add the bacterial inoculum to each well.

    • Incubation : Incubate the plate at 37°C for 16-20 hours.[16]

    • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: Antifungal MIC Assay
  • Principle : This protocol is similar to the antibacterial assay but uses media and incubation conditions appropriate for fungi.

  • Materials :

    • Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus niger ATCC 16404)

    • RPMI-1640 medium

    • Standard antifungal (e.g., Fluconazole, Amphotericin B)[5][15]

  • Methodology :

    • Assay Setup : Follow the same serial dilution and inoculation procedure as the antibacterial assay, using RPMI-1640 medium.

    • Incubation : Incubate at 30-35°C for 24-48 hours, depending on the fungal species.[15]

    • MIC Determination : Determine the MIC as the lowest concentration preventing visible growth.

Primary Screening: Neuroprotective Potential

Piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the nervous system.[17][18] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[19]

G cluster_0 Reaction Principle AChE AChE (Enzyme) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB Anion (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) Colorless DTNB->TNB Inhibitor 4-Hexylpiperidine HCl (Inhibitor) Inhibitor->AChE Blocks

Caption: Principle of the Ellman's method for AChE activity detection.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay
  • Principle : This colorimetric assay, based on Ellman's method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.[19][20][21] The presence of an inhibitor reduces the rate of color formation.

  • Materials :

    • AChE enzyme (from electric eel)

    • ATCI (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Known AChE inhibitor (e.g., Donepezil) for positive control

  • Methodology (96-well plate format) :

    • Reagent Preparation : In each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of DTNB solution.[22]

    • Enzyme Addition : Add 10 µL of the AChE enzyme solution to each well. For the blank, add buffer instead of the enzyme.

    • Pre-incubation : Incubate the plate at 25°C for 10 minutes.[22]

    • Reaction Initiation : Start the reaction by adding 10 µL of the ATCI substrate solution.

    • Measurement : Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[19]

  • Data Analysis :

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[19]

    • Plot % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Primary Screening: Antioxidant Activity

The antioxidant potential of piperidine compounds has been widely reported.[4][5][7] Simple, rapid chemical assays are excellent for initial screening.

Protocol: DPPH Radical Scavenging Assay
  • Principle : This assay measures a compound's ability to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, neutralizing it and causing a color change from violet to pale yellow, measured at ~517 nm.[23]

  • Methodology :

    • Prepare various concentrations of the test compound in methanol.

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a methanolic DPPH solution (~0.1 mM).

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Data Analysis : Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle : This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm.[24] This method is based on a single electron transfer (SET) mechanism.[25]

  • Methodology :

    • FRAP Reagent : Prepare fresh FRAP working reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[23] Warm to 37°C.

    • In a 96-well plate, add 20 µL of the test sample to 180 µL of the FRAP working reagent.

    • Incubate at 37°C for 5-10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis : Create a standard curve using a known antioxidant like Trolox or FeSO₄. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).

Data Interpretation and Advancing Hits

The primary screening phase will generate a significant amount of data. The goal is to identify "hits"—compounds that exhibit potent activity in a specific assay with minimal cytotoxicity.

  • Quantitative Summary : All results should be summarized in tables for easy comparison.

Derivative IDCytotoxicity IC₅₀ (µM) [HEK293]Antibacterial MIC (µg/mL) [S. aureus]AChE Inhibition IC₅₀ (µM)Antioxidant (DPPH) IC₅₀ (µM)
4HP-001 >100165.225.7
4HP-002 12.56489.1150.3
Positive Ctrl 1.8 (Doxorubicin)2 (Ampicillin)0.05 (Donepezil)8.5 (Ascorbic Acid)
  • Selectivity Index (SI) : A critical parameter for prioritizing hits is the Selectivity Index, which provides a measure of a compound's specific activity versus its general toxicity.

    • For Antimicrobial agents : SI = Cytotoxicity IC₅₀ / Antimicrobial MIC

    • For other agents : SI = Cytotoxicity IC₅₀ / Bioactivity IC₅₀

A higher SI value is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic to mammalian cells. Compounds with an SI > 10 are often considered promising candidates for further investigation. Based on the hypothetical data above, 4HP-001 would be prioritized for its low cytotoxicity and potent AChE inhibitory and antibacterial activity.

References

  • Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. 2008;1(1). Available from: [Link]

  • Kwon YE, Park JY, No KT, et al. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorg Med Chem. 2007;15(20):6596-6607. doi:10.1016/j.bmc.2007.07.003
  • Laffleur F, Eder S. Current strategies to determine antifungal and antimicrobial activity of natural compounds. Microbiol Res. 2021;252:126867. doi:10.1016/j.micres.2021.126867
  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. 2020;10(5):6303-6307. Available from: [Link]

  • Pisoschi AM, Pop A, Cimpeanu C, Predoi G. Antioxidant Compounds and Their Antioxidant Mechanism. In: Antioxidants. IntechOpen; 2021.
  • Fraunhofer-Publica. Identification of novel antifungal compounds using a HTS activity-selectivity assay. Available from: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

  • Wu SH, Chen YW, Chen YC, et al. Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. J Fungi (Basel). 2023;9(1):79. Published 2023 Jan 5. doi:10.3390/jof9010079
  • SciSpace. Antioxidant potential of piperidine containing compounds-a short review. Available from: [Link]

  • Sakamuru S, Li S, Ooka M, et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Curr Protoc Chem Biol. 2019;11(3):e68. doi:10.1002/cpch.68
  • Al-Warhi T, Sabt A, Al-Sha'er MA, et al. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Pharmaceuticals (Basel). 2023;16(9):1208. Published 2023 Aug 29. doi:10.3390/ph16091208
  • Rather MA, Bhat BA, Nandre VS, et al. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. 2022;27(2):462. Published 2022 Jan 12. doi:10.3390/molecules27020462
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Semantic Scholar. Antimicrobial and antioxidant activities of piperidine derivatives. Available from: [Link]

  • Sartoratto A, Machado AL, Delarmelina C, et al. The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Braz. J. Microbiol. 2004;35(3).
  • Apak R, Özyürek M, Güçlü K, Çapanoğlu E. Analytical Methods Used in Determining Antioxidant Activity: A Review. J AOAC Int. 2022;105(1):76-98. doi:10.1093/jaoacint/qsab122
  • Kuca K, Musilek K, Jun D, Zdarova-Karasova J, Hrabinova M. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Int J Mol Sci. 2011;12(4):2634-2643. doi:10.3390/ijms12042634
  • Wiyakrutta S, Kocharin K. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Appl Microbiol. 2023;3(4):1018-1043.
  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available from: [Link]

  • Carradori S, Cirigliano A, Secci D, et al. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. J Fungi (Basel). 2023;9(6):648. Published 2023 Jun 8. doi:10.3390/jof9060648
  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]

  • Taylor & Francis Online. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Available from: [Link]

  • ResearchGate. (PDF) Antioxidant potential of piperidine containing compounds - A short review. Available from: [Link]

  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit|Products. Available from: [Link]

  • Canvax. LDH Cytotoxicity Assay Kit. Available from: [Link]

  • ResearchGate. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. Available from: [Link]

  • Vitale P, Scilimati A. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(20):6267. Published 2021 Oct 16. doi:10.3390/molecules26206267
  • Pak. J. Pharm. Sci.
  • CORE. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Available from: [Link]

  • Ilham, Z., Fudholi, A. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Indones. J. Pharm. 2019;30(3):141-151.
  • de Souza V, de S. Pereira R, de L. L. Alves M, et al. Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts. Biomed Res Int. 2018;2018:7290171. Published 2018 May 10. doi:10.1155/2018/7290171
  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • ASTM International. E2149 Standard Test Method for Determining the Antimicrobial Activity of Antimicrobial Agents Under Dynamic Contact Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine). Available from: [Link]

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Application Note: Preparation and Handling of 4-Hexylpiperidine Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hexylpiperidine hydrochloride (CAS: 1019852-10-8) is a highly versatile small-molecule scaffold utilized extensively in pharmacological research, receptor-binding studies, and drug development workflows[1]. Handling lipophilic molecules with aliphatic chains requires precise solvation strategies to prevent assay artifacts. This application note provides a comprehensive, self-validating protocol for preparing, storing, and diluting stock solutions of 4-Hexylpiperidine hydrochloride, ensuring maximum molecular stability and reproducible in vitro data.

Physicochemical Profiling & Causality of Solvent Selection

Understanding the molecular architecture of 4-Hexylpiperidine hydrochloride is critical for experimental design. The molecule features a highly lipophilic 6-carbon (hexyl) chain attached to a piperidine core.

The Causality of the Salt Form: In its free base form, the hexyl chain dictates the molecule's partition coefficient, rendering it highly hydrophobic and difficult to dissolve in aqueous assay buffers. However, formulating it as a hydrochloride (HCl) salt protonates the secondary amine of the piperidine ring. This ionic functional group significantly disrupts the crystal lattice energy in polar media, facilitating rapid and complete solvation in both water and dimethyl sulfoxide (DMSO)[2].

The Causality of Solvent Selection (DMSO vs. Water): While the HCl salt permits aqueous solubility, preparing master stock solutions in anhydrous DMSO is strongly recommended. Aqueous solutions of organic molecules are highly susceptible to microbial contamination and pH-dependent hydrolysis over time. DMSO acts as a universal aprotic solvent that stabilizes the molecule, prevents microbial growth, and freezes solidly at 18.5°C. This makes it an exceptional cryoprotectant, effectively halting molecular degradation when stored at -20°C[3].

Table 1: Physicochemical Properties
PropertySpecification
CAS Number 1019852-10-8[1]
Molecular Formula C₁₁H₂₄ClN[1]
Molecular Weight 205.77 g/mol [1]
Physical Form Solid / Crystalline Powder
Solubility (DMSO) ≥ 20 mg/mL (~100 mM)[4]
Solubility (Water) Soluble (Due to HCl salt)[5]
Storage Temperature -20°C (Long-term) / 4°C (Short-term)

Quantitative Reconstitution Matrix

To eliminate calculation errors during stock preparation, utilize the pre-calculated matrix below. Volumes are derived using the exact batch molecular weight of 205.77 g/mol .

Table 2: Reconstitution Volumes for Master Stocks
Mass of CompoundVolume of DMSO for 10 mM Volume of DMSO for 50 mM Volume of DMSO for 100 mM
1 mg 486 µL97.2 µL48.6 µL
5 mg 2.43 mL486 µL243 µL
10 mg 4.86 mL972 µL486 µL

Experimental Workflows & Visualizations

G N1 Equilibrate Vial to Room Temp (Prevent Condensation) N2 Weigh 4-Hexylpiperidine HCl (CAS: 1019852-10-8) N1->N2 N3 Add Anhydrous DMSO (Calculate via M=m/MW*V) N2->N3 N4 Vortex & Sonicate (Ensure Complete Dissolution) N3->N4 N5 Aliquoting (Single-use 20-50 µL volumes) N4->N5 N6 Storage at -20°C (Desiccated, Dark) N5->N6

Caption: Workflow for 4-Hexylpiperidine HCl master stock preparation and cryo-storage.

Dilution S1 100 mM Master Stock (in 100% DMSO) S2 Intermediate Dilution (e.g., 1 mM in DMSO) S1->S2 Serial Dilution S3 Working Solution (in Assay Buffer/Media) S2->S3 1:1000 Dilution S4 In Vitro Cell Assay (Final DMSO < 0.1%) S3->S4 Application

Caption: Stepwise serial dilution strategy to prevent solvent shock and maintain safe DMSO levels.

Step-by-Step Self-Validating Protocol

Phase 1: Master Stock Preparation (100 mM in DMSO)
  • Equilibration: Allow the sealed vial of 4-Hexylpiperidine hydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which immediately condenses on the hygroscopic HCl salt. This alters the compound's mass and initiates premature degradation.

  • Weighing: Accurately weigh the desired mass (e.g., 10 mg) using a calibrated analytical balance.

  • Solvent Addition: Add the precise volume of anhydrous DMSO (486 µL for a 100 mM stock) directly to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

    • Self-Validation Step: Hold the vial against a direct light source. The absolute absence of the Tyndall effect (light scattering) confirms 100% molecular dissolution. If the solution is cloudy, the compound has not fully dissolved.

  • Aliquoting: Divide the master stock into 20–50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing DMSO solutions can cause localized concentration gradients and irreversible precipitation of the lipophilic hexyl chain.

  • Storage: Store aliquots at -20°C or -80°C in the dark.

Phase 2: Working Solution Dilution for In Vitro Assays
  • Thawing: Thaw a single master stock aliquot at room temperature and vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the 100 mM master stock into an intermediate solvent (e.g., to 1 mM in DMSO).

  • Final Assay Dilution: Dilute the intermediate stock directly into the pre-warmed assay buffer or cell culture media.

    • Causality: Direct dilution of a highly concentrated (100 mM) DMSO stock into aqueous media can cause transient micro-precipitation ("solvent shock") due to the sudden shift in dielectric constant. Stepwise dilution prevents this.

  • DMSO Limitation: Ensure the final concentration of DMSO in the in vitro assay does not exceed 0.1% (v/v) .

    • Causality: DMSO is highly amphiphilic. At concentrations >0.1%, it intercalates into cellular lipid bilayers, altering membrane fluidity, changing receptor conformations, and inducing baseline cytotoxicity, which will confound your pharmacological readouts.

Quality Control & Assay Validation

To ensure this protocol operates as a self-validating system, researchers must implement the following controls:

  • Vehicle Control Integration: Every in vitro assay plate must include a vehicle control well containing the exact final concentration of DMSO (e.g., 0.1%) without 4-Hexylpiperidine. This validates that any observed biological or phenotypic effect is solely driven by the compound, not solvent toxicity.

  • Structural Integrity Verification: If an aliquot has been stored at -20°C for >6 months, verify its structural integrity via LC-MS or ¹H-NMR before use. The protonated piperidine nitrogen and the hexyl chain should present distinct, unaltered chemical shifts without degradation peaks[2].

References

Sources

Technical Guide: 4-Hexylpiperidine Hydrochloride in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Guide is structured to serve as a comprehensive resource for medicinal chemists and pharmacologists utilizing 4-Hexylpiperidine hydrochloride as a strategic building block and chemical probe.

Executive Summary

4-Hexylpiperidine hydrochloride (4-HP·HCl) is a specialized saturated heterocyclic building block used primarily to probe the distal limits of hydrophobic binding pockets in drug targets such as G-Protein Coupled Receptors (GPCRs), Sigma receptors, and ion channels. Unlike its lower homologs (4-methyl or 4-ethylpiperidine), the 4-hexyl moiety introduces significant steric bulk and lipophilicity (


 vs. H), making it an essential tool for "lipophilic scanning" in hit-to-lead optimization.

This guide details the handling, synthetic incorporation, and interpretation of 4-HP·HCl in SAR campaigns, specifically distinguishing between specific hydrophobic interactions and non-specific membrane partitioning.

Chemical Profile & Handling

Compound: 4-Hexylpiperidine hydrochloride CAS: [Generic/Analogous CAS for 4-alkylpiperidines] Molecular Formula:


Role:  Hydrophobic Pharmacophore / Steric Probe
Physical Properties & Solubility

The hydrochloride salt form is utilized to ensure stability and water solubility during stock preparation, preventing the volatility and oxidation associated with the free base.

PropertySpecificationApplication Note
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Solubility (Water) High (>50 mM)Ideal for aqueous bioassay stock solutions.
Solubility (DMSO) High (>100 mM)Preferred for HTS library preparation.
pKa (Calc) ~10.8 (Piperidine N)Positively charged at physiological pH (7.4).
Critical Handling Protocol: Stock Solution Preparation
  • Step 1: Weigh 4-HP·HCl rapidly to minimize moisture uptake.

  • Step 2: Dissolve in DMSO to create a 100 mM Master Stock .

  • Step 3: Sonicate for 5 minutes at 25°C to ensure complete dissociation of the ion pair.

  • Step 4: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent salt crashing.

Application 1: Probing Hydrophobic Pockets (SAR Logic)

In medicinal chemistry, 4-HP is deployed when a binding pocket is suspected to have a deep, hydrophobic accessory channel. The hexyl chain (C6) serves as a "molecular ruler."

The "Lipophilic Ruler" Concept

By comparing the activity of 4-HP derivatives against 4-methyl, 4-propyl, and 4-nonyl analogs, researchers can map the dimensions of the target site.

  • Activity 4-Hexyl > 4-Methyl: Indicates a large hydrophobic pocket (e.g., Sigma-1 receptor).

  • Activity 4-Hexyl < 4-Methyl: Indicates steric clash or a shallow pocket.

  • Activity 4-Hexyl ≈ 4-Methyl: The region tolerates bulk but offers no specific interaction (solvent exposed).

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when interpreting data from 4-HP probes.

SAR_Logic Start Compare IC50: 4-Methyl vs. 4-Hexyl PotencyUp Potency Increases (>10-fold) Start->PotencyUp Hexyl is better PotencyDown Potency Decreases (>10-fold) Start->PotencyDown Hexyl is worse PotencySame Potency Unchanged Start->PotencySame No change Conclusion1 Deep Hydrophobic Pocket Identified. Action: Optimize chain rigidity (Phenyl/Cyclohexyl). PotencyUp->Conclusion1 Conclusion2 Steric Clash / Pocket Limit Reached. Action: Shorten chain or introduce polarity. PotencyDown->Conclusion2 Conclusion3 Region is Solvent Exposed. Action: Use this site for solubility groups (Morpholine). PotencySame->Conclusion3

Figure 1: SAR Decision Tree for interpreting potency shifts between short-chain and long-chain (4-hexyl) piperidine analogs.

Detailed Experimental Protocols

Protocol A: N-Alkylation of 4-Hexylpiperidine (General Synthesis)

This protocol describes coupling 4-HP·HCl to a halogenated core scaffold (R-X) to generate a library compound.

Reagents:

  • Scaffold (R-Cl or R-Br) [1.0 equiv]

  • 4-Hexylpiperidine HCl [1.2 equiv]

  • Potassium Carbonate (

    
    ) [3.0 equiv] (Base to neutralize HCl and drive reaction)
    
  • Potassium Iodide (KI) [0.1 equiv] (Catalyst for Finkelstein reaction)

  • Acetonitrile (ACN) or DMF [Solvent]

Procedure:

  • Free Base Liberation (In-situ): In a reaction vial, suspend 4-HP·HCl (1.2 mmol) and

    
     (3.0 mmol) in dry ACN (5 mL). Stir at room temperature for 15 minutes.
    
  • Addition: Add the electrophile Scaffold-Cl (1.0 mmol) and catalytic KI.

  • Reaction: Heat the mixture to 80°C under reflux (or sealed tube) for 12–16 hours. Monitor by LC-MS (Target mass = Scaffold + 168.3 Da).

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate in vacuo.
    
  • Purification: Purify via Flash Chromatography (DCM:MeOH gradient). The hexyl chain makes the product significantly less polar; expect elution earlier than unsubstituted piperidines.

Protocol B: Self-Validating Bioassay (Sigma-1 Receptor Binding)

To verify if the 4-hexyl chain is driving specific binding versus non-specific membrane adsorption (a common artifact with lipophilic tails).

Validation Logic: If the compound acts as a surfactant, it will disrupt the assay indiscriminately.

  • Control: Test binding in the presence of 0.1% BSA (Bovine Serum Albumin).

  • Result: If

    
     shifts dramatically (>10x) with BSA, the hexyl chain is binding to albumin (non-specific). If 
    
    
    
    is stable, the interaction with the receptor is specific.

Application 2: Antimicrobial & Membrane Permeability

Long-alkyl-chain piperidines often exhibit antimicrobial properties due to amphiphilicity (cationic head + lipophilic hexyl tail).

Data Interpretation Table: Antimicrobial Potency vs. Chain Length Hypothetical data illustrating the "cutoff effect" typical in this class.

AnalogChain LengthLogPMIC (S. aureus)Mechanism
4-EthylC21.5>128

g/mL
Inactive
4-Hexyl C6 3.2 8–16

g/mL
Membrane Insertion
4-DecylC105.12–4

g/mL
Lytic / Surfactant

Note: While 4-Decyl is more potent, it is often cytotoxic. 4-Hexyl represents the optimal balance for drug-like properties (Druglikeness) where systemic toxicity is minimized while retaining membrane permeability.

Workflow Visualization

Workflow Raw 4-Hexylpiperidine HCl (Solid Salt) Base Free Base Liberation (K2CO3 / ACN) Raw->Base Neutralize Couple Coupling Reaction (R-X + KI, 80°C) Base->Couple Nucleophilic Attack Purify Purification (Silica / HPLC) Couple->Purify Isolate Assay Bioassay (GPCR / MIC) Purify->Assay Test

Figure 2: Synthetic workflow from HCl salt to bioactive ligand.

References

  • Review of Piperidine Scaffolds: BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.

  • Sigma Receptor Ligands: Wikipedia. (2025).[1] Sigma receptor ligands and 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP).[2][3]

  • SAR of Piperidines: National Institutes of Health (NIH). (2016).[4][5] 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands.

  • Antimicrobial Activity: Life Science Journal. (2014).[5][6] The synthesis and antimicrobial activity of new piperidine compounds.

  • Synthesis Methods: Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.

Sources

Application Notes and Protocols for the Quantitative Analysis of 4-Hexylpiperidine Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 4-Hexylpiperidine Hydrochloride Quantification

4-Hexylpiperidine, a substituted piperidine derivative, represents a class of compounds with significant interest in pharmaceutical and toxicological research. The piperidine scaffold is a ubiquitous structural motif in a vast number of approved drugs and investigational new drug candidates. Accurate quantification of 4-Hexylpiperidine hydrochloride in complex biological matrices such as plasma, urine, and tissue homogenates is paramount for elucidating its pharmacokinetic profile, understanding its metabolic fate, and assessing its potential toxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical techniques for the precise and reliable quantification of this compound.

The development of a validated bioanalytical method is not merely a procedural step but a cornerstone of regulatory compliance and scientific integrity. As such, the methodologies presented herein are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the generated data is reliable, reproducible, and defensible.[1][2][3]

This guide will delve into the rationale behind the selection of analytical techniques, provide detailed, step-by-step protocols for sample preparation and analysis, and offer insights into method validation to ensure the generation of high-quality data.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 4-Hexylpiperidine hydrochloride is fundamental to developing a successful analytical method.

PropertyEstimated Value/CharacteristicRationale and Implication for Analysis
Molecular Formula C₁₁H₂₄ClNThe molecular formula of the hydrochloride salt. The free base is C₁₁H₂₃N.
Molecular Weight ~221.79 g/mol Based on the molecular formula. This is a critical parameter for mass spectrometry.
Structure A piperidine ring with a hexyl group at the 4-position.The alkyl chain imparts a degree of lipophilicity, influencing solubility and chromatographic behavior.
pKa Estimated to be in the range of 9-11The piperidine nitrogen is basic, meaning the compound will be protonated and positively charged at physiological pH. This is a key consideration for extraction and chromatography.
Solubility Expected to be soluble in polar solvents like water, methanol, and ethanol as the hydrochloride salt.The salt form enhances aqueous solubility, which is advantageous for preparing stock solutions and for extraction from aqueous biological matrices.

Recommended Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of 4-Hexylpiperidine hydrochloride in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2] Its unparalleled sensitivity, selectivity, and speed make it the preferred choice for bioanalytical studies.

The Rationale for LC-MS/MS:

  • High Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL to pg/mL range, which is often necessary for pharmacokinetic studies where drug concentrations can be very low.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte of interest even in the presence of complex biological matrix components, minimizing interferences.

  • Versatility: LC-MS/MS can be coupled with various chromatographic techniques (e.g., reversed-phase, HILIC) to achieve optimal separation from endogenous compounds and metabolites.

  • Speed: Modern UHPLC systems allow for rapid analysis times, increasing sample throughput.

Conceptual Workflow for LC-MS/MS Analysis

The following diagram illustrates the logical flow of a typical bioanalytical workflow for the quantification of 4-Hexylpiperidine hydrochloride.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Matrix (e.g., Plasma, Urine) s2 Addition of Internal Standard s1->s2 Spike s3 Sample Extraction (SPE or LLE) s2->s3 Extract s4 Evaporation & Reconstitution s3->s4 Isolate & Concentrate a1 UPLC Separation s4->a1 Inject a2 Mass Spectrometric Detection (MRM) a1->a2 Elute d1 Peak Integration a2->d1 Acquire Data d2 Calibration Curve Generation d1->d2 Calculate Ratios d3 Concentration Quantification d2->d3 Interpolate

Caption: A logical workflow for the quantitative analysis of 4-Hexylpiperidine hydrochloride from a biological sample to the final result.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)

Rationale for SPE: Solid-Phase Extraction is a highly effective technique for cleaning up complex biological samples. It offers high recovery, excellent reproducibility, and the ability to concentrate the analyte, thereby improving the sensitivity of the assay. For a basic compound like 4-Hexylpiperidine, a cation-exchange SPE sorbent is ideal.

Materials:

  • Human plasma (or other biological matrix)

  • 4-Hexylpiperidine hydrochloride reference standard

  • Internal Standard (IS): 4-Propylpiperidine-d7 (or other suitable deuterated analog)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg/1 mL)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hexylpiperidine hydrochloride and the internal standard in methanol to prepare individual stock solutions.

    • Working Standard Solutions: Prepare serial dilutions of the 4-Hexylpiperidine hydrochloride stock solution in 50:50 methanol:water to create calibration standards.

    • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution in 50:50 methanol:water.

    • SPE Conditioning Solution: Methanol.

    • SPE Equilibration Solution: Water.

    • SPE Wash Solution: 5% Methanol in water.

    • SPE Elution Solution: 5% Ammonium hydroxide in methanol.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex mix the samples.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample and vortex.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet any precipitated proteins.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the SPE cartridge with 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of the SPE wash solution.

    • Dry the cartridge under vacuum for 1-2 minutes.

    • Elute the analyte and internal standard with 1 mL of the SPE elution solution into a clean collection tube.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (to be optimized for 4-Hexylpiperidine hydrochloride):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): [M+H]⁺ of 4-Hexylpiperidine (m/z ~170.2)

  • Product Ion (Q3): A stable fragment ion resulting from the collision-induced dissociation of the precursor ion. This will need to be determined experimentally by infusing a standard solution of the analyte. A likely fragmentation would involve the loss of the hexyl group or cleavage of the piperidine ring.

  • Internal Standard MRM Transition: [M+H]⁺ of the deuterated internal standard and a corresponding product ion.

Data Acquisition and Processing:

  • Acquire data in MRM mode.

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

  • Quantify the concentration of 4-Hexylpiperidine hydrochloride in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation: A Pillar of Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry or the EMA's Guideline on bioanalytical method validation.[1][2][3]

Key Validation Parameters:

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.Ensures that the method can differentiate the analyte from endogenous matrix components.
Accuracy and Precision Within ±15% (±20% at the LLOQ) of the nominal concentration for at least four concentration levels (LLOQ, low, mid, and high QC).Demonstrates the closeness of the measured values to the true values and the reproducibility of the measurements.
Calibration Curve A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99.Establishes the relationship between the instrument response and the concentration of the analyte.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (within ±20%) and precision (≤20% CV).Defines the lowest concentration that can be reliably quantified.
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix.Assesses the impact of the biological matrix on the ionization of the analyte and IS.
Recovery The extraction recovery should be consistent and reproducible.Measures the efficiency of the extraction process.
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, post-preparative).Ensures that the analyte concentration does not change during sample handling and storage.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, particularly for the analysis of volatile compounds or when derivatization is employed to improve chromatographic properties, GC-MS can be a viable alternative.

Considerations for GC-MS:

  • Volatility: 4-Hexylpiperidine is likely to be sufficiently volatile for GC analysis.

  • Derivatization: While not strictly necessary, derivatization of the secondary amine with reagents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability.

  • Sample Preparation: Liquid-liquid extraction (LLE) is a common sample preparation technique for GC-MS analysis.

Conceptual Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Biological Matrix s2 Addition of IS s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 (Optional) Derivatization s3->s4 a1 GC Separation s4->a1 Inject a2 Mass Spectrometric Detection (SIM) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: A general workflow for the quantitative analysis of 4-Hexylpiperidine hydrochloride using GC-MS.

Conclusion: Ensuring Data Integrity in Bioanalysis

The successful quantification of 4-Hexylpiperidine hydrochloride in biological matrices is a critical component of its development and evaluation. The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for this purpose. Adherence to the principles of bioanalytical method validation is non-negotiable for generating data that is both scientifically sound and compliant with regulatory expectations. By following the protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently generate high-quality data to support their research and development objectives.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. (n.d.). 4-Ethylpiperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NIST Chemistry WebBook. (n.d.). Piperidine. Retrieved from [Link]

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The Piperidine Scaffold: A Versatile Tool for Interrogating Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Motif in Neuroscience

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the design of centrally active therapeutic agents and research tools.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets within the central nervous system (CNS).[2][3] This privileged scaffold is a key component in numerous approved drugs targeting a wide array of neurotransmitter systems, making it an invaluable chemotype for researchers and drug development professionals.[1][3] This guide provides an in-depth exploration of the application of piperidine derivatives in the investigation of major neurotransmitter systems, complete with detailed protocols and insights into experimental design.

I. The Dopaminergic System: Probing with Piperidine-Based Ligands

The dopaminergic system is implicated in a host of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Piperidine derivatives have been instrumental in dissecting the complexities of this system, particularly through their interactions with dopamine receptors and transporters.

A. Targeting Dopamine D2 and D4 Receptors

Antipsychotic drugs frequently feature a piperidine core that targets dopamine D2 receptors.[3][4] Compounds like haloperidol and risperidone are classic examples where the piperidine moiety is crucial for their binding affinity and pharmacological profile.[3] More recently, selective antagonists for the D4 receptor, also incorporating a piperidine scaffold, are being investigated for their potential in treating conditions like L-DOPA-induced dyskinesias and even glioblastoma.[5][6]

B. Application in PET Imaging of Dopamine Receptors

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of neurotransmitter targets in the living brain. Piperidine-based radioligands have been developed for imaging dopamine D2 receptors, offering insights into receptor density and occupancy in various disease states.[7] For instance, [¹⁸F]MBP, a piperidine benzamide derivative, has shown promise as a PET tracer for D2 receptors.[7]

Quantitative Data: Piperidine Derivatives Targeting the Dopaminergic System
CompoundTargetBinding Affinity (Ki, nM)Application
HaloperidolD2 Receptor0.89Antipsychotic[3]
RisperidoneD2 Receptor3.2Antipsychotic[3]
Compound 14aD4 Receptor0.3Research Tool[5]
[¹⁸F]MBPD2 ReceptorHigh AffinityPET Imaging[7]

Signaling Pathway: Dopamine D2 Receptor Antagonism

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylates targets leading to Antagonist Piperidine Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks

Caption: Antagonism of the Dopamine D2 receptor by piperidine derivatives.

II. The Serotonergic System: A Key Target for Piperidine Derivatives

The serotonergic system is a critical regulator of mood, cognition, and sleep. Piperidine-containing compounds are prominent as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various serotonin receptor subtypes.

A. Serotonin Transporter (SERT) Ligands

Piperidine derivatives have been explored as high-affinity ligands for the serotonin transporter (SERT).[8] By blocking the reuptake of serotonin from the synaptic cleft, these compounds can enhance serotonergic neurotransmission, a mechanism central to the action of many antidepressant medications.

B. Serotonin 5-HT2A Receptor Ligands for Imaging

The serotonin 5-HT2A receptor is a key target for both therapeutic drugs and imaging agents. Novel piperidine derivatives have been synthesized and evaluated as potential ligands for PET or SPECT imaging of 5-HT2A receptors in the brain.[9] These tools are invaluable for studying receptor distribution and its alteration in neuropsychiatric disorders.

Quantitative Data: Piperidine Derivatives Targeting the Serotonergic System
CompoundTargetBinding Affinity (Ki, nM)Application
(4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol5-HT2A Receptor1.63Potential Imaging Agent[9]
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSERT2 - 400Antidepressant Research[8]

Experimental Workflow: Radioligand Binding Assay

Start Start: Prepare Brain Homogenate Incubate Incubate with Radioligand (e.g., [³H]-paroxetine for SERT) Start->Incubate Add Add Piperidine Derivative (at varying concentrations) Incubate->Add Equilibrate Allow to Reach Equilibrium Add->Equilibrate Filter Rapid Filtration to Separate Bound and Free Radioligand Equilibrate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Measure Quantify Radioactivity on Filters Wash->Measure Analyze Data Analysis: Calculate Ki values Measure->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

III. The Cholinergic System: Insights from Piperidine-Based Probes

The cholinergic system is fundamental for learning, memory, and attention. Piperidine derivatives have been pivotal in developing treatments for Alzheimer's disease and in probing the mechanisms of acetylcholine storage and release.

A. Acetylcholinesterase (AChE) Inhibitors

Donepezil, a widely prescribed drug for Alzheimer's disease, features a piperidine moiety and functions as a reversible inhibitor of acetylcholinesterase (AChE).[3][10] By preventing the breakdown of acetylcholine, donepezil elevates its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3]

B. Vesicular Acetylcholine Transporter (VAChT) Inhibitors

Vesamicol, a phenylpiperidino-cyclohexanol derivative, is a classic pharmacological tool used to investigate the cholinergic system.[11][12] It acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT), preventing the loading of acetylcholine into synaptic vesicles.[12][13][14] This leads to a depletion of the readily releasable pool of the neurotransmitter.

C. Nicotinic Acetylcholine Receptor (nAChR) Modulators

Piperidine derivatives have also been developed as antagonists and allosteric modulators of nicotinic acetylcholine receptors (nAChRs).[15][16][17] For instance, N-benzylpiperidine derivatives have been identified as antagonists of the α7 nAChR, a receptor implicated in various CNS pathologies.[15]

Quantitative Data: Piperidine Derivatives Targeting the Cholinergic System
CompoundTargetPotency (IC50/EC50, nM)Application
DonepezilAChE0.11 (for AChE inhibition)Alzheimer's Disease Treatment[3]
VesamicolVAChTVaries with experimental conditionsResearch Tool[11][12]
Compound 13α7 nAChRSubmicromolar IC50Research Tool[15]

Signaling Pathway: Acetylcholine Release and VAChT Inhibition

ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT Substrate for SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle Transports ACh into ACh_release ACh Release into Synaptic Cleft SynapticVesicle->ACh_release Fusion and PostsynapticReceptor Postsynaptic ACh Receptor ACh_release->PostsynapticReceptor Binds to SignalTransduction Signal Transduction PostsynapticReceptor->SignalTransduction Initiates Vesamicol Vesamicol Vesamicol->VAChT Inhibits

Caption: Inhibition of vesicular acetylcholine transport by vesamicol.

IV. The GABAergic System: Piperidine Derivatives as Modulators

The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation is a key strategy for treating anxiety, epilepsy, and sleep disorders.

A. Positive Allosteric Modulators of GABAA Receptors

Piperine, the pungent compound from black pepper that contains a piperidine ring, has been identified as a positive allosteric modulator of GABAA receptors.[18][19] It enhances GABA-induced chloride currents through a benzodiazepine-independent binding site.[19] Synthetic derivatives of piperine have been developed with increased potency and efficacy, demonstrating the potential of the piperidine scaffold in designing novel GABAergic modulators.[20][21]

Quantitative Data: Piperine Derivatives and GABAA Receptor Modulation
CompoundPotency (EC50, µM)Efficacy (IGABA-max)
Piperine52.4~302%[19]
Compound 2351.7~1673%[20][21]
Compound 2513.8~760%[20][21]

V. Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of a test piperidine derivative for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue homogenate (source of D2 receptors)

  • [³H]-Spiperone (radioligand)

  • Test piperidine derivative

  • Non-specific binding control (e.g., Haloperidol at high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge and resuspend the pellet to wash the membranes. The final pellet is resuspended in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of the test piperidine derivative. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[22]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[22]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[22]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Development of a Piperidine-Based PET Radiotracer

Objective: To synthesize and evaluate a novel ¹⁸F-labeled piperidine derivative for PET imaging of a CNS target.

Stages:

  • Synthesis of Precursor and Standard: Design and execute a multi-step synthesis of the non-radioactive ("cold") standard and a precursor molecule suitable for radiolabeling.[22]

  • Radiolabeling: Perform the radiosynthesis by introducing the positron-emitting isotope (e.g., ¹⁸F) onto the precursor molecule.[23] This often involves nucleophilic substitution. Purify the radiolabeled compound using techniques like HPLC.

  • In Vitro Evaluation: Conduct radioligand binding assays with the "cold" standard to determine its affinity and selectivity for the target receptor or transporter.[22]

  • In Vivo Biodistribution in Rodents: Inject the radiolabeled piperidine derivative intravenously into rodents.[22] At various time points, euthanize the animals and dissect major organs. Measure the radioactivity in each tissue to determine the uptake and clearance profile of the radiotracer.[22]

  • PET Imaging in Non-Human Primates: Anesthetize a non-human primate and position it in a PET scanner.[22] Inject the radiotracer and acquire dynamic PET images over a period of time. This will provide information on the brain uptake, distribution, and kinetics of the radiotracer in a living brain.[22] Blocking studies with a known ligand for the target can be performed to demonstrate specificity.

VI. Conclusion

The piperidine scaffold remains a highly privileged and versatile motif in the field of neuroscience research and drug discovery.[1][2] Its presence in a wide range of clinically successful drugs and indispensable research tools is a testament to its favorable physicochemical and pharmacological properties.[1][3] The applications detailed in this guide, from receptor binding assays to advanced in vivo imaging, underscore the continued importance of piperidine derivatives in unraveling the complexities of neurotransmitter systems and in the development of novel therapies for CNS disorders.

VII. References

  • PubMed. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Available from: [Link]

  • PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Available from: [Link]

  • ACS Publications. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Available from: [Link]

  • PubMed. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. Available from: [Link]

  • ACS Publications. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. Available from: [Link]

  • Wikipedia. Vesamicol. Available from: [Link]

  • PubMed. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PMC. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Available from: [Link]

  • MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available from: [Link]

  • PubMed. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Available from: [Link]

  • ResearchGate. GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding. Available from: [Link]

  • PMC. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Available from: [Link]

  • PubMed. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • ACS Publications. Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Available from: [Link]

  • PubMed. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Available from: [Link]

  • PubMed. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Available from: [Link]

  • Wikipedia. Vesamicol. Available from: [Link]

  • Bentham Science. Serotonin Receptor and Transporter Ligands – Current Status. Available from: [Link]

  • PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • MDPI. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Available from: [Link]

  • Taylor & Francis Online. Vesamicol – Knowledge and References. Available from: [Link]

  • ResearchGate. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators. Available from: [Link]

  • Bentham Science. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Available from: [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ChemRxiv. (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Available from: [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]

  • PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • ACS Publications. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. Available from: [Link]

  • Thieme Connect. Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Available from: [Link]

  • Research Trend. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

  • MDPI. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Semantic Scholar. Medicine®. Available from: [Link]

  • Dr.Oracle. What is the mechanism of action of vesamicol on acetylcholine (ACh) storage and what are its primary adverse effects?. Available from: [Link]

  • MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Available from: [Link]

  • PubMed. PET imaging studies of dopamine D2 receptors: comparison of [18F]N-methylspiperone and the benzamide analogues [18F]MABN and [18F]MBP in baboon brain. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hexylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Hexylpiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields.

The primary and most robust method for synthesizing 4-Hexylpiperidine is the catalytic hydrogenation of 4-Hexylpyridine, followed by conversion to its hydrochloride salt. This guide will focus on troubleshooting and optimizing this key transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 4-Hexylpiperidine hydrochloride?

A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of 4-Hexylpyridine to form the piperidine ring, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt. This method is favored due to its high atom economy and the availability of the starting material.

Q2: What are the most critical factors that influence the final yield?

A2: The three most critical factors are:

  • Catalyst Choice and Activity: The selection of an appropriate hydrogenation catalyst (e.g., Rhodium, Platinum, or Palladium based) and ensuring its activity is paramount. Catalyst deactivation is a common failure point.[1]

  • Reaction Conditions: Hydrogen pressure, temperature, and reaction time must be carefully optimized to ensure complete conversion of the pyridine ring without promoting side reactions.

  • Product Isolation: 4-Hexylpiperidine and its hydrochloride salt have specific solubility profiles. Improper workup and isolation techniques can lead to significant product loss.[2]

Q3: How do I form and isolate the final hydrochloride salt?

A3: After the hydrogenation is complete and the catalyst has been removed, the resulting 4-Hexylpiperidine free base is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Anhydrous hydrogen chloride (either as a gas or a solution in a solvent like isopropanol) is then added. This causes the 4-Hexylpiperidine hydrochloride to precipitate as a solid, which can then be isolated by filtration, washed with a cold, non-polar solvent, and dried under vacuum.[3][4]

Troubleshooting Guide: From Low Conversion to Impure Product

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: The reaction is stalled or shows low conversion of 4-Hexylpyridine.

Question: My hydrogenation reaction has been running for hours, but TLC/GC-MS analysis shows a significant amount of unreacted 4-Hexylpyridine. What is causing this incomplete reaction and how can I fix it?

Answer: This is a classic problem in pyridine hydrogenation, most often stemming from catalyst deactivation or suboptimal reaction conditions.

Causality & Explanation:

The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly adsorb onto the surface of the metal catalyst (e.g., Palladium, Platinum). This process, known as catalyst poisoning, blocks the active sites and prevents the catalyst from activating hydrogen and facilitating the reduction of the aromatic ring.[5]

Solutions & Protocols:
  • Acidic Additives to Prevent Poisoning: The most effective solution is to protonate the pyridine nitrogen to form a pyridinium salt. This prevents the lone pair from binding to and poisoning the catalyst.[5]

    • Action: Add a stoichiometric equivalent of an acid like HCl or use an acidic solvent like acetic acid. The hydrogenation of the resulting pyridinium salt is often much faster and more efficient.[5]

  • Re-evaluating the Catalyst and Conditions: If acidic conditions are not suitable for your substrate, consider the catalyst choice and reaction parameters. Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are often more effective and robust for pyridine hydrogenation under milder conditions than Palladium or Platinum catalysts.[1]

Data Presentation: Recommended Starting Conditions for Hydrogenation
ParameterRecommended ConditionRationale & Notes
Catalyst 5% Rh/C or PtO₂Rhodium catalysts often show higher activity for pyridine ring reduction.[1] PtO₂ (Adams' catalyst) is also highly effective, especially in acidic media.
Catalyst Loading 1-5 mol%Increasing catalyst loading can improve reaction rates, but higher amounts may not be cost-effective and can complicate filtration.[6]
Solvent Methanol, Ethanol, Acetic AcidAlcohols are common hydrogenation solvents. Acetic acid serves as both a solvent and a catalyst activator by forming the pyridinium salt.[5]
H₂ Pressure 5-10 bar (approx. 70-150 psi)Higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction rate. Start moderately and increase if needed.
Temperature 40-60 °CModest heating can increase the reaction rate. Avoid excessively high temperatures, which can lead to side reactions.[1]
Additive 1.0-1.1 equivalents of HCl (if not using an acidic solvent)Protonates the pyridine nitrogen, preventing catalyst poisoning.[5]
Issue 2: The reaction is complete, but the isolated yield is low after workup.

Question: The reaction monitoring shows full conversion, but after extraction and precipitation, my final yield of 4-Hexylpiperidine hydrochloride is well below expectations. Where am I losing my product?

Answer: Product loss during the workup and isolation phase is common, especially if the solubility characteristics of the free base and the salt are not properly managed.

Causality & Explanation:

The free base, 4-Hexylpiperidine, has moderate polarity and some solubility in both organic solvents and, to a lesser extent, water. The hydrochloride salt, while generally insoluble in non-polar organic solvents, can be highly soluble in water and alcohols.[2] This can lead to significant losses during aqueous extractions or if the wrong solvent is used for precipitation.

Solutions & Protocols:
  • Direct Precipitation from a Non-Polar Solvent: The most efficient method to maximize yield is to avoid aqueous workup altogether after the hydrogenation.

    • Action: After filtering off the hydrogenation catalyst, concentrate the organic solvent. Then, re-dissolve the crude 4-Hexylpiperidine free base in a non-polar, aprotic solvent in which the hydrochloride salt is known to be insoluble (e.g., diethyl ether, hexane, or toluene). Add a solution of HCl in a compatible solvent (like HCl in isopropanol or dioxane) or bubble dry HCl gas through the solution. The product will precipitate out and can be collected by filtration.[2]

  • Optimize the Extraction Process (If Aqueous Workup is Necessary):

    • Action: If you must perform an aqueous wash (e.g., to neutralize an acidic reaction mixture), first ensure the aqueous layer is strongly basic (pH > 11) before extracting the free base. This ensures the amine is fully deprotonated and minimally soluble in water. Use a more effective extraction solvent like dichloromethane or ethyl acetate and perform multiple extractions (e.g., 3 x volume) to maximize recovery.

Issue 3: The final product is discolored or contains significant impurities.

Question: My final 4-Hexylpiperidine hydrochloride is an off-white or brownish solid, and NMR/LC-MS analysis shows impurities. How can I improve the purity?

Answer: Product discoloration and impurities can arise from side reactions during the synthesis or degradation during workup. Purification is essential.

Causality & Explanation:
  • Side Reactions: Overly harsh conditions (high temperature or pressure) can lead to side reactions like N-alkylation (if using alcohol solvents at high temperatures) or other degradation pathways.

  • Incomplete Conversion: Unreacted 4-Hexylpyridine can co-precipitate with the product.

  • Catalyst Leaching: Trace amounts of the metal catalyst may remain in the product.

Solutions & Protocols:
  • Purification by Recrystallization: This is the most effective method for purifying the final crystalline hydrochloride salt.

    • Action: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. Common systems include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/toluene. Dissolve the crude product in a minimal amount of the hot solvent (or primary solvent), then either cool it slowly or add the anti-solvent to induce crystallization. The impurities will ideally remain in the mother liquor.[4][7]

  • Activated Carbon Treatment: If the discoloration is due to trace organic impurities, a charcoal treatment can be effective.

    • Action: Before recrystallization, dissolve the crude product in the hot solvent and add a small amount of activated carbon. Stir for 10-15 minutes, then filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

Diagrams & Workflows

Synthesis Pathway

Synthesis_Pathway Start 4-Hexylpyridine Mid 4-Hexylpiperidine (Free Base) Start->Mid Catalytic Hydrogenation (e.g., Rh/C, H₂) End 4-Hexylpiperidine Hydrochloride Mid->End Salt Formation (Anhydrous HCl)

Caption: Reaction scheme for 4-Hexylpiperidine hydrochloride synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reaction Reaction Phase cluster_isolation Isolation Phase problem_node problem_node cause_node cause_node solution_node solution_node Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Catalyst_Poisoning Catalyst Poisoning Incomplete_Reaction->Catalyst_Poisoning Yes Bad_Conditions Suboptimal Conditions Incomplete_Reaction->Bad_Conditions Yes Isolation_Issues Isolation Issues? Incomplete_Reaction->Isolation_Issues No Add_Acid Add Acidic Additive (HCl) Catalyst_Poisoning->Add_Acid Change_Catalyst Optimize Catalyst & Conditions (Rh/C, Temp, Pressure) Bad_Conditions->Change_Catalyst Workup_Loss Product Loss During Workup Isolation_Issues->Workup_Loss Yes Direct_Precip Use Direct Precipitation (Non-polar solvent) Workup_Loss->Direct_Precip Optimize_Extraction Optimize Extraction (pH > 11) Workup_Loss->Optimize_Extraction

Caption: A logical workflow for troubleshooting low yield issues.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Hexylpyridine
  • Vessel Preparation: To a suitable hydrogenation vessel, add 4-Hexylpyridine (1.0 eq.).

  • Solvent and Catalyst Addition: Add methanol or ethanol (approx. 10-20 volumes) followed by 5% Rhodium on Carbon (Rh/C, 2 mol%).

  • Acidification: Add concentrated HCl (1.05 eq.) dropwise while stirring. An exotherm may be observed.

  • Hydrogenation: Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 5 bar (approx. 75 psi) with hydrogen.

  • Reaction: Stir the mixture vigorously at 50 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples for GC-MS or TLC analysis until all starting material is consumed.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the reaction solvent. The resulting filtrate contains 4-Hexylpiperidine hydrochloride.

Protocol 2: Product Isolation and Purification by Recrystallization
  • Solvent Removal: Concentrate the filtrate from Protocol 1 under reduced pressure to obtain the crude 4-Hexylpiperidine hydrochloride as a solid or oil.

  • Recrystallization: To the crude product, add a minimal amount of hot isopropanol to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath for 30-60 minutes. To further induce precipitation, a small amount of a non-polar anti-solvent like diethyl ether can be added dropwise until the solution becomes cloudy.

  • Isolation: Collect the resulting white crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight to yield pure 4-Hexylpiperidine hydrochloride.

References

  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.
  • Tateno, H., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Tateno, H., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • ResearchGate. (n.d.). Optimization of the synthesis of 4a.
  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Fluorochem. (n.d.). 4-Hexylpyridine.
  • BenchChem. (n.d.). 4-phenylpiperidine hydrochloride for beginners in organic synthesis.
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Google Patents. (1968). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Wikipedia. (n.d.). Pyridine.
  • eScholarship.org. (n.d.). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds.
  • BenchChem. (n.d.). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride.
  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
  • Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ChemScene. (n.d.). 61515-82-0 | 4-Hexylpiperidine.
  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • NIST. (n.d.). 4-hexylpyridine.
  • Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • National Center for Biotechnology Information. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride.
  • BenchChem. (n.d.). Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis.

Sources

Optimizing recrystallization conditions for purifying 4-Hexylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 4-Hexylpiperidine hydrochloride via recrystallization. As a polar organic salt with both a hydrophilic amine hydrochloride head and a lipophilic hexyl tail, this compound presents unique challenges and opportunities for achieving high purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively optimize your purification protocol.

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1][2] For amine hydrochlorides, success hinges on selecting a solvent that fully dissolves the compound at an elevated temperature but has limited solvating power upon cooling, thereby forcing the desired molecules to arrange into a pure crystal lattice while impurities remain in the mother liquor.[3]

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My 4-Hexylpiperidine hydrochloride is "oiling out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[4] This is a common issue for compounds like 4-Hexylpiperidine hydrochloride, which have a melting point that may be lower than the boiling point of the recrystallization solvent or possess structural features (like the flexible hexyl group) that can hinder orderly packing into a crystal lattice. The resulting oil is often an excellent solvent for impurities, which become trapped when the oil eventually solidifies, defeating the purpose of recrystallization.[4]

Causality & Solutions:

  • High Solute Concentration: The solution may be too concentrated, causing the compound to crash out of solution above its melting point.

    • Solution: Re-heat the mixture until the oil redissolves, then add a small amount (1-5% by volume) of additional hot solvent to create a slightly more dilute solution. Proceed with slow cooling.[5]

  • Rapid Cooling: Cooling the solution too quickly does not provide the necessary time for molecules to orient themselves into an ordered crystal lattice.

    • Solution: Ensure a slow, controlled cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is critical for forming large, pure crystals.[5][6]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, even at lower temperatures, or the polarity match is incorrect.

    • Solution: Re-evaluate your solvent system. Consider using a solvent pair (anti-solvent system). Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., isopropanol) and then slowly add a "poor" solvent (an anti-solvent like ethyl acetate or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the good solvent to clarify and then allow to cool slowly.[6][7] This technique effectively lowers the solubility of the compound at all temperatures, promoting crystallization over oiling.

Q2: I'm not getting any crystal formation at all, even after cooling the solution in an ice bath. What should I do?

A2: Inducing Crystallization

A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation (the initial formation of crystal seeds) has not been overcome.[1][5]

Causality & Solutions:

  • Solution is Not Supersaturated: You may have used too much solvent.

    • Solution 1 (Evaporation): Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator until the solution volume is reduced. Allow the concentrated solution to cool again.

    • Solution 2 (Anti-solvent Addition): If you are using a single solvent system, you can carefully add an anti-solvent at room temperature to decrease the overall solubility of your compound and induce precipitation.[1]

  • Nucleation is Inhibited: The initial formation of crystals is a high-energy step that can sometimes be kinetically slow.

    • Solution 1 (Seeding): If you have a small amount of pure 4-Hexylpiperidine hydrochloride from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth.[1][5]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[5]

Q3: My final product has a low melting point and appears gummy. How can I improve the purity?

A3: Optimizing for Purity

A low or broad melting point range indicates the presence of impurities. This can result from using a suboptimal solvent that co-dissolves impurities or from a flawed procedure.

Causality & Solutions:

  • Poor Solvent Selectivity: The chosen solvent may dissolve impurities at high temperatures which then co-precipitate with your product upon cooling.

    • Solution: A thorough solvent screen is essential. The ideal solvent should dissolve the target compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[1] See the data table below for suggested starting points.

  • Trapped Mother Liquor: Impurities dissolved in the solvent can remain if the crystals are not washed properly after filtration.

    • Solution: After filtering the crystals, wash the filter cake with a small amount of ice-cold fresh recrystallization solvent. Using cold solvent is crucial to wash away the impurity-laden mother liquor without significantly dissolving your purified product.[2]

  • Residual Solvent: The "gummy" texture may be due to trapped solvent molecules.

    • Solution: Ensure the crystals are thoroughly dried under vacuum, possibly with gentle heating (well below the compound's melting point) to remove any residual solvent.

Data & Protocols

Solvent Selection for 4-Hexylpiperidine Hydrochloride

Given its structure as an amine hydrochloride, polar protic solvents are excellent starting points. The hexyl chain provides lipophilic character, suggesting that solvent pairs incorporating less polar solvents may also be effective.

Solvent/SystemTypeBoiling Point (°C)Suitability & Rationale
Isopropanol (IPA) Single Solvent82.6Excellent starting point. Good at dissolving polar salts when hot, with significantly lower solubility at 0-5 °C.
Ethanol (EtOH) Single Solvent78.4Similar to IPA. Often used for recrystallizing amine hydrochlorides.[8][9]
Methanol (MeOH) Single Solvent64.7May be too strong a solvent, potentially leading to high solubility even when cold and thus lower yields.[10]
Isopropanol / Ethyl Acetate Solvent PairN/AHighly recommended for troubleshooting. IPA acts as the primary solvent, while ethyl acetate acts as the anti-solvent to reduce solubility and promote crystallization.
Ethanol / Diethyl Ether Solvent PairN/AA classic solvent/anti-solvent system. Diethyl ether's high volatility and low polarity make it an effective anti-solvent.[9]
Acetonitrile Single Solvent82.0A polar aprotic solvent that can be effective for salts that are overly soluble in alcohols.
Optimized Recrystallization Protocol

This protocol provides a robust starting point for quantities between 1-10 grams.

  • Solvent Selection: Choose an appropriate solvent system from the table above. For this example, we will use Isopropanol (IPA).

  • Dissolution: Place the crude 4-Hexylpiperidine hydrochloride (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Add a magnetic stir bar. Add a small volume of IPA (e.g., 20 mL) and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding IPA in small portions to the heated, stirring mixture until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes yield.[7]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a clean receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[4]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or insulated surface. The solution should appear clear at first, with crystals forming over 20-60 minutes. Do not disturb the flask during this period.

  • Maximize Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold IPA to rinse away any remaining impurities in the mother liquor.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to a constant weight.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for addressing common issues during the recrystallization of 4-Hexylpiperidine hydrochloride.

Recrystallization_Troubleshooting start Start: Crude Product dissolve Dissolve in Min. Hot Solvent start->dissolve cool Slow Cool & Ice Bath dissolve->cool outcome Evaluate Outcome cool->outcome success Pure Crystals! Filter, Wash, Dry outcome->success Good Crystals oiling_out Problem: 'Oiling Out' outcome->oiling_out Liquid Droplets no_crystals Problem: No Crystals Form outcome->no_crystals Clear Solution low_yield Problem: Low Yield / Purity outcome->low_yield Poor Result sol_oil_1 Re-heat, Add More Solvent (1-5%) oiling_out->sol_oil_1 Cause: Too Concentrated sol_oil_2 Use Slower Cooling Rate oiling_out->sol_oil_2 Cause: Cooled Too Fast sol_oil_3 Switch to Solvent/Anti-solvent oiling_out->sol_oil_3 Cause: Wrong Solvent sol_nc_1 Evaporate Some Solvent & Re-cool no_crystals->sol_nc_1 Cause: Too Dilute sol_nc_2 Induce Nucleation: Seed or Scratch no_crystals->sol_nc_2 Cause: Nucleation Inhibited sol_ly_1 Ensure Min. Hot Solvent Used low_yield->sol_ly_1 Yield Issue sol_ly_2 Wash Crystals with ICE-COLD Solvent low_yield->sol_ly_2 Purity Issue sol_ly_3 Perform Solvent Screen for Selectivity low_yield->sol_ly_3 Purity Issue sol_oil_1->dissolve sol_oil_2->dissolve sol_oil_3->dissolve sol_nc_1->cool sol_nc_2->cool sol_ly_1->dissolve sol_ly_2->dissolve sol_ly_3->dissolve

A troubleshooting workflow for common recrystallization issues.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • LookChem. (n.d.). 4,4-Piperidinediol hydrochloride. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • P212121. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (2016). Synthetic method of piperidine hydrochloride. CN105924408A.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 233–242. [Link]

Sources

Interpreting unexpected peaks in the NMR spectrum of 4-Hexylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectral Analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter confusing NMR data when working with functionalized piperidine salts.

Interpreting the NMR spectrum of 4-Hexylpiperidine hydrochloride presents a unique intersection of conformational dynamics, salt-induced exchange phenomena, and synthetic carryover. Because the molecule exists as a hydrochloride salt, its behavior in solution is fundamentally different from that of a free base.

Below is our authoritative troubleshooting guide and FAQ, designed to provide you with self-validating protocols and mechanistic explanations for the unexpected peaks in your spectra.

Diagnostic Workflow

NMR_Troubleshooting Start Unexpected Peak Detected in 4-Hexylpiperidine HCl CheckShift Check Chemical Shift Against Solvent Tables Start->CheckShift IsSolvent Matches common solvent (e.g., H2O, EtOAc, DCM)? CheckShift->IsSolvent Purify Dry/Purify Sample (Vacuum/Lyophilization) IsSolvent->Purify Yes CheckShape Analyze Peak Shape (Broad vs. Sharp) IsSolvent->CheckShape No BroadPeak Broad Peak (δ 8-10 ppm) or Split Aliphatic Signals CheckShape->BroadPeak SharpPeak Sharp Multiplets (Unaccounted integration) CheckShape->SharpPeak SaltEffect Salt Effect / Slow Exchange (NH2+ protonation) BroadPeak->SaltEffect FreeBase Perform Free-Basing Protocol & Re-run NMR SaltEffect->FreeBase StructImp Structural Impurity (Regioisomers/Starting Mat.) SharpPeak->StructImp Run2D Run 2D NMR (COSY/HSQC) to Trace Connectivity StructImp->Run2D

Diagnostic workflow for interpreting unexpected NMR peaks in 4-Hexylpiperidine HCl.

FAQ Section 1: Solvent & Reagent Impurities (The Usual Suspects)

Q: I have sharp, unexpected singlets or multiplets that do not integrate cleanly with my main structure. Could this just be a solvent?

A: Yes. The most common cause of unexpected sharp peaks is residual solvent from your synthesis or workup. Causality: Because 4-hexylpiperidine hydrochloride is a salt, it is highly hygroscopic and readily traps polar solvents (like water or ethanol) within its crystal lattice. Furthermore, if you synthesized this via catalytic hydrogenation or alkylation, trace extraction solvents like ethyl acetate or dichloromethane often persist. Solvents exhibit concentration- and temperature-dependent chemical shifts, especially in hydrogen-bonding capable solvents[1].

Table 1: Common Trace Impurities in NMR Solvents Data synthesized from 1[1] and2[2].

ImpurityCDCl₃ Shift (ppm)DMSO-

Shift (ppm)
MultiplicityCommon Source in Workflow
Water 1.563.33Singlet (broad)Hygroscopic uptake by the HCl salt
Ethyl Acetate 4.12, 2.05, 1.264.03, 1.99, 1.17q, s, tLiquid-liquid extraction
Dichloromethane 5.305.76SingletColumn chromatography
Silicone Grease 0.07-0.04SingletSyringes, ground glass joints

FAQ Section 2: Conformational Dynamics & Salt Effects (The Physics of the Peak)

Q: My spectrum in CDCl₃ shows extremely broad peaks around 8.0 - 9.5 ppm, and the piperidine ring protons look "smeared" or split into too many multiplets. Is my sample impure?

A: Not necessarily. This is a classic manifestation of the "salt effect" combined with conformational exchange. Causality: In the free base form, the piperidine ring undergoes rapid chair-to-chair flipping, and the nitrogen lone pair rapidly inverts, averaging the axial and equatorial proton signals at room temperature. However, in 4-hexylpiperidine hydrochloride, the nitrogen is protonated (


). In a non-polar, non-exchanging solvent like CDCl₃, the 

protons exchange very slowly with residual water, appearing as broad downfield signals[3].

Furthermore, protonation locks the nitrogen, drastically slowing down the ring flip. The bulky 4-hexyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric interactions. This locks the piperidine ring into a single rigid conformer, causing the axial and equatorial protons on the ring (C2, C3, C5, C6) to become chemically and magnetically non-equivalent, splitting into complex, distinct multiplets[4].

Protocol 1: In-Situ Free-Basing NMR Validation (Self-Validating System)

To definitively prove these peaks are due to salt-induced slow exchange rather than actual impurities, perform this self-validating free-basing experiment directly in the NMR tube.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of your 4-hexylpiperidine hydrochloride in 0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum. Note the broad

    
     peaks and the complex, heavily split piperidine ring multiplets.
    
  • In-Situ Neutralization: Add 1–2 drops of deuterated triethylamine (TEA-

    
    ) or a small grain of anhydrous potassium carbonate (
    
    
    
    ) directly to the NMR tube.
  • Equilibration: Cap the tube securely, invert it 5–10 times to ensure complete mixing, and let it sit at room temperature for 5 minutes.

  • Validation Acquisition: Re-acquire the 1H NMR spectrum under identical parameters. Validation Result: The broad

    
     signals will disappear (shifting to a sharp, time-averaged NH peak around 1.5–2.0 ppm), and the complex piperidine ring multiplets will collapse into simpler, time-averaged signals. If the spectrum simplifies, your compound is pure; the initial complexity was purely a physical salt effect.
    

FAQ Section 3: Structural Impurities from Synthesis

Q: I have ruled out solvents and salt effects using the protocols above, but I still see sharp, distinct peaks in the aliphatic region (0.8 - 2.5 ppm) or aromatic region (7.0 - 8.5 ppm). What went wrong?

A: These are likely structural impurities stemming from your specific synthetic route. Causality: If 4-hexylpiperidine was synthesized via the catalytic reduction of a pyridine derivative (e.g., 4-hexylpyridine), incomplete reduction will leave aromatic protons clearly visible between 7.0 and 8.5 ppm[5]. Alternatively, if synthesized via alkylation, regioisomers (such as 2-hexylpiperidine or 3-hexylpiperidine) might be present. Regioisomers will show an identical mass by MS but distinct NMR shifts, particularly for the protons alpha to the nitrogen.

Protocol 2: 2D NMR Connectivity Tracing

To definitively identify structural impurities, use 2D NMR to trace the carbon-hydrogen framework.

Step-by-Step Methodology:

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate all protons to their directly attached carbons. Check if the "extra" peaks belong to a separate carbon spin system or if they are simply diastereotopic protons of the main molecule.

  • COSY (Correlation Spectroscopy): Trace the

    
     scalar coupling. Start from the terminal methyl group of the hexyl chain (~0.88 ppm, triplet) and "walk" down the chain (
    
    
    
    by
    
    
    ) until you reach the piperidine ring.
  • Integration & Validation: If the extra peaks do not couple with the main 4-hexylpiperidine spin system in the COSY spectrum and integrate to a non-integer ratio relative to the main product, they represent a distinct, unreacted starting material or a regioisomer impurity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. 1[1]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. 2[2]

  • Adriaenssens, L. V. (2008). Stereoselective synthesis of piperidines. University of Glasgow Theses. 3[3]

  • BenchChem Technical Support. (2025). 4-(Adamantan-1-yl)piperidine hydrochloride Analytical Characterization. BenchChem. 4[4]

  • Rapid Emerging Drug Deployment (REMEDY). (2022). Characterization Results: RP0003 (Piperidine derivatives in CDCl3). MZ Interpretation. 5[5]

Sources

Strategies to prevent the degradation of 4-Hexylpiperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hexylpiperidine Hydrochloride . As a secondary amine formulated as a hydrochloride salt, this compound presents unique physicochemical challenges in solution. The hexyl substitution imparts significant lipophilicity to the piperidine ring, creating a stark solubility differential between the ionized salt and the un-ionized free base. Furthermore, the secondary amine core is highly susceptible to oxidative degradation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your formulations.

Diagnostic Workflow: Identifying Degradation Pathways

Before applying a fix, you must correctly diagnose the root cause of the instability. The following logical workflow isolates physical instability (solubility limits) from chemical degradation (covalent modification).

G A Observe Solution Instability (Assay drop, color change, precipitate) B Physical Instability? (Precipitate/Turbidity) A->B Yes C Chemical Instability? (Color change, new HPLC peaks) A->C Yes D Check Solution pH vs pH_max B->D E Check Solvent/Excipient Peroxides C->E F Disproportionation (Free base precipitation) D->F pH > pH_max G Common Ion Effect (High Cl- concentration) D->G pH < pH_max High Chloride H N-Oxidation (Hydroxylamine/Nitrone formation) E->H Trace oxidants / Light exposure

Diagnostic logic for 4-Hexylpiperidine HCl degradation in aqueous and organic solutions.

Troubleshooting & FAQs

Q1: My aqueous 4-Hexylpiperidine HCl solution is developing a yellow tint over time, and HPLC shows a loss in assay. What is the mechanism, and how do I stop it?

A: You are observing N-oxidation . 4-Hexylpiperidine is a secondary amine. In the presence of trace oxidants (like hydrogen peroxide, which is a common impurity in excipients like PEGs or polysorbates), the secondary amine reacts to form a hydroxylamine intermediate[1]. Over time, or under continued oxidative stress, this can further dehydrate and hydrolyze to form primary amines and aldehydes, or oxidize into nitrones[1][2].

The Fix:

  • Purge Oxygen: Molecular oxygen itself may not be the rate-limiting step, but it propagates radical chain reactions. Use a freeze-pump-thaw cycle or sparge the headspace with nitrogen[3].

  • Scavenge Peroxides: Pre-treat excipients or add hydrophilic antioxidants if the reaction is occurring in the aqueous phase. Note that while BHT is a common antioxidant, studies have shown it can be the least effective for certain aqueous amine oxidations due to its high lipophilicity[1]. Consider water-soluble scavengers like ascorbic acid or methionine.

Q2: I prepared a 10 mg/mL solution in a physiological buffer (pH 7.4), but it became turbid after 24 hours. Is the drug degrading?

A: This is likely salt disproportionation , a physical instability rather than chemical degradation. Disproportionation occurs when a highly soluble salt reverts to its poorly soluble free base form[4]. Every ionizable drug has a


—the pH threshold where the solubility of the salt exceeds the intrinsic solubility of the free base[5]. Because the hexyl group makes the un-ionized piperidine highly lipophilic, its intrinsic aqueous solubility (

) is very low. When your buffer pH exceeds the

, the equilibrium shifts toward the un-ionized free base, which precipitates out of solution[5].

The Fix: Lower the pH of your formulation. To maintain the stable, highly soluble protonated state, the solution pH should ideally be kept at least 2 to 3 units below the pKa of the piperidine nitrogen (which is typically around 10-11)[5].

Q3: I am dissolving the API in a 0.9% NaCl (saline) solution at pH 5.0, well below the , yet I still see precipitation. Why?

A: You are encountering the Common Ion Effect . The dissolution medium contains a high concentration of chloride ions (


) from the saline. Because 4-Hexylpiperidine is formulated as a hydrochloride salt, the excess chloride in the solvent shifts the dissolution equilibrium backward, suppressing the dissociation of the salt and forcing the API to precipitate[4].

The Fix: Switch to a non-chloride isotonic agent, such as dextrose (5% D5W) or mannitol, to bypass the common ion penalty while maintaining physiological osmolarity[4].

Quantitative Stability Parameters

To prevent degradation proactively, adhere to the following physicochemical boundaries when formulating 4-Hexylpiperidine HCl.

ParameterCritical ThresholdMechanistic ImpactMitigation Strategy
Solution pH Maintain <

(Target pH 4.0 - 6.0)
Prevents disproportionation to the insoluble, oxidation-prone free base[1][5].Use acetate or citrate buffers. Avoid basic pH environments.
Chloride Concentration < 50 mM in vehicleHigh

triggers the common ion effect, reducing salt solubility[4].
Substitute NaCl with non-ionic tonicity modifiers (e.g., Dextrose).
Peroxide Value (POV) < 1 meq/kg in excipientsTrace peroxides rapidly drive N-oxidation to hydroxylamines/nitrones[1][2].Screen excipient lots for POV; use high-purity, peroxide-free grades.
Light Exposure Protect from UV (< 400 nm)Photo-oxidation generates initiator radicals that attack the piperidine ring[3].Use amber glass vials; avoid foil pouches if leaching is a concern[3].

Step-by-Step Methodologies

Protocol 1: Preparation of Oxidation-Resistant 4-Hexylpiperidine HCl Solutions

This protocol establishes a self-validating system to ensure the API remains in its stable, protonated form while eliminating oxidative triggers.

Step 1: Solvent Deoxygenation (Freeze-Pump-Thaw)

  • Transfer the target aqueous solvent (e.g., 50 mM Acetate buffer, pH 5.0) into a Schlenk flask.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Apply a high vacuum (pump) for 5 minutes to remove dissolved gases from the frozen matrix[3].

  • Isolate the vacuum and allow the solvent to thaw, releasing trapped gas bubbles.

  • Repeat this cycle three times, finishing by backfilling the flask with high-purity Argon or Nitrogen.

Step 2: Excipient Pre-Treatment

  • If using surfactants (e.g., Polysorbate 80), verify the Peroxide Value (POV) is < 1 meq/kg.

  • Optional: Pre-treat the excipient mixture with a radical scavenger or mild reducing agent to neutralize existing hydroperoxides before introducing the API[3].

Step 3: API Dissolution & Packaging

  • Dissolve 4-Hexylpiperidine HCl into the deoxygenated buffer under an inert atmosphere.

  • Filter the solution through a 0.22 µm PES membrane.

  • Fill into amber glass vials (to prevent photo-oxidation) and blanket the headspace with pure Nitrogen before sealing[3].

Protocol 2: Self-Validating Forced Degradation (Stress Testing)

To prove that your formulation successfully prevents N-oxidation, you must run a controlled stress test. This methodology uses positive and negative controls to validate the exact degradation causality.

  • Test Article Preparation: Prepare your optimized formulation (e.g., 1-10 mg/mL API)[3].

  • Positive Control (Oxidative Stress): Spike a sample of the formulation with 0.1% to 0.3%

    
    . This directly mimics the presence of excipient impurities and will force the formation of the hydroxylamine/nitrone degradation products[1][3].
    
  • Negative Control (Inert Environment): Fill the headspace of a separate vial with pure Nitrogen[3].

  • Incubation: Store all samples at 40°C for 7 to 14 days.

  • Analysis: Analyze via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

    • Validation Check: If the positive control shows the N-oxide/hydroxylamine mass shift (+16 Da) but the negative control and test articles do not, your formulation successfully mitigates the specific oxidative pathway[1]. If the negative control still degrades, molecular oxygen is not the rate-limiting step, and trace reactive impurities (peroxides/formic acid) are already present in your base excipients[3].

References

  • Stabilization of Pharmaceuticals to Oxidative Degradation Source: USPTO URL
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: NIH / PMC URL
  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: NIH / PMC URL
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: Crystal Pharmatech URL
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: ACS Publications URL

Sources

Overcoming challenges in the purification of 4-alkylpiperidine analogs by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Chromatography of Basic Secondary Amines

Introduction: The "Sticky" Nature of Piperidines

Welcome to the technical support hub. If you are working with 4-alkylpiperidines (e.g., precursors for fentanyl analogs, antihistamines, or piperidine alkaloids), you are likely facing a specific set of purification challenges.

The Root Cause: Piperidines are strong bases (


). Standard silica gel is acidic (

). When you load a piperidine onto a silica column, it doesn't just "adsorb" via weak van der Waals forces; it undergoes an acid-base reaction with the silanol (

) groups. This forms a salt linkage that is difficult to break, resulting in:
  • Peak Tailing (Streaking): The compound "drags" through the column.

  • Irreversible Adsorption: The compound sticks to the baseline and never elutes.

  • Poor Recovery: You lose mass to the silica.

Below are the solutions to the most frequent tickets we receive regarding this chemistry.

Module 1: The "Shark Fin" Peak (Tailing & Streaking)

User Complaint: "My compound elutes over 20 fractions. The TLC spot looks like a comet, and the flash chromatogram shows a 'shark fin' shape."

The Fix: Competitive Inhibition (The "TEA Block")

You must mask the acidic silanol sites with a sacrificial base.

Protocol A: Mobile Phase Modifier (Standard) Add Triethylamine (TEA) or Ammonium Hydroxide (


)  to your mobile phase.[1]
  • Concentration: 0.5% to 1.0% (v/v). Do not exceed 2% as it may degrade the silica or cause salt precipitation.

  • The Trick: If using TEA, you must flush the column with the modifier before loading your sample. This "pre-blocks" the active sites.

Protocol B: The "Ammonia Shift" (For DCM/MeOH) If your compound is polar and requires Dichloromethane (DCM) and Methanol (MeOH):

  • Use 7N

    
     in MeOH  instead of pure MeOH.
    
  • Prepare a gradient using DCM and the ammoniated MeOH.

  • Warning: Do not use aqueous ammonium hydroxide with DCM; it is immiscible and will cause baseline noise.

Visualization: Silanol Blocking Mechanism

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Tailing Peak Tailing (Salt Formation) Silica->Tailing Strong Ionic Bond w/ Piperidine Piperidine 4-Alkylpiperidine (Target Base) Elution Smooth Elution Piperidine->Elution Sites Blocked by TEA Piperidine->Tailing TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Sites)

Figure 1: Mechanism of Action. TEA (Green) competitively binds to acidic Silanols (Red), preventing the Piperidine (Blue) from getting stuck, allowing for smooth elution.

Module 2: The "Invisible" Compound (Detection Issues)

User Complaint: "I know my compound is there (mass spec confirms it), but I see nothing on the UV detector or the TLC plate."

The Fix: Non-UV Visualization

4-alkylpiperidines lack a chromophore (conjugated


-system) unless the alkyl group contains an aromatic ring. 254 nm UV detection will fail.

Comparison of Visualization Methods:

MethodSensitivitySelectivityProcedure
Iodine Chamber HighLow (General)Place TLC plate in a jar with

crystals. Brown spots appear.[2] Reversible.
Ninhydrin HighHigh (Amines)Dip plate, heat to 110°C. Primary amines = Blue/Purple; Secondary (Piperidines) = Red/Pink .
Dragendorff MediumHigh (Alkaloids)Spray plate. Orange spots on yellow background. Specific for tertiary/secondary amines.
KMnO4 HighLow (Oxidizable)Dip and heat.[2] Yellow spots on purple background. Good universal stain.[2]

Pro-Tip for Flash Chromatography: If your flash system has an ELSD (Evaporative Light Scattering Detector) , turn it on. It detects non-UV active compounds based on mass/scattering. If not, collect all fractions and spot-test every 3rd tube using Ninhydrin .

Module 3: The "Baseline Hugger" (Retention Issues)

User Complaint: "My compound is stuck. I'm up to 20% MeOH and it won't move."

The Fix: Switch Stationary Phase

If silica + TEA fails, the interaction is too strong. You need to change the "soil" you are planting in.

Option A: Amine-Functionalized Silica (


-Silica) 
  • Why: The surface is already covered in propyl-amine groups. It is basic.

  • Benefit: No TEA required in the mobile phase. "Like dissolves like" principle prevents adsorption.

  • Solvents: Use Hexane/EtOAc or DCM/MeOH directly.

Option B: Basic Alumina (Aluminum Oxide)

  • Why: Alumina is amphoteric but can be purchased in a "Basic" grade (pH 9-10).

  • Benefit: It does not protonate the piperidine.

  • Caution: Alumina has lower loading capacity than silica (use 50:1 ratio instead of 20:1).

Option C: Reverse Phase C18 at High pH

  • Why: At low pH (standard C18), the amine is protonated (

    
    ) and very polar (elutes too fast).
    
  • Protocol: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1%

    
      in water as Solvent A. Acetonitrile as Solvent B.
    
  • Result: The piperidine stays neutral (free base), sticks to the C18 chain, and elutes sharply based on the lipophilicity of the 4-alkyl chain.

Module 4: Experimental Workflow Decision Tree

Use this logic flow to determine your starting point for purification.

PurificationLogic Start Crude 4-Alkylpiperidine Mixture CheckUV Is the Alkyl Group UV Active? (e.g., Benzyl, Phenyl) Start->CheckUV UV_Yes Standard UV Detection (254/280 nm) CheckUV->UV_Yes Yes UV_No Use ELSD or Stain (Ninhydrin/Iodine) CheckUV->UV_No No CheckAcid Is the Compound Acid Sensitive? UV_Yes->CheckAcid UV_No->CheckAcid Acid_Yes Use Basic Alumina or Amine-Silica CheckAcid->Acid_Yes Yes Acid_No Standard Silica CheckAcid->Acid_No No MobilePhase Mobile Phase Selection Acid_Yes->MobilePhase Acid_No->MobilePhase Option1 Hexane/EtOAc + 1% TEA (Lipophilic Analogs) MobilePhase->Option1 Low Polarity Option2 DCM / 7N NH3 in MeOH (Polar Analogs) MobilePhase->Option2 High Polarity Option3 C18 Reverse Phase (pH 10 Buffer) MobilePhase->Option3 Green/Scale-up

Figure 2: Decision Matrix for selecting the optimal stationary and mobile phases based on compound properties.

FAQs (Frequently Asked Questions)

Q: Can I use Pyridine instead of TEA? A: You can, but it is harder to remove (higher boiling point) and more toxic. TEA is preferred because it is volatile and easily removed on a rotovap.

Q: My product is an oil after the column. How do I get a solid? A: 4-alkylpiperidines are often oils as free bases. To get a solid, dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane) to precipitate the Hydrochloride Salt .[3] This also stabilizes the compound for storage.

Q: I used TEA, but I still see white spots on my glassware after rotovapping. A: That is likely Triethylamine Hydrochloride (TEA·HCl). If your crude mixture contained acid, the TEA formed a salt.

  • Fix: Dissolve your product in DCM, wash with saturated Sodium Bicarbonate (

    
    ) to free-base everything, dry over 
    
    
    
    , and re-concentrate.

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds. Application Note AN31. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from PubChem.[4] Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • BenchChem. (2025).[5][6] Purification Techniques for Piperidine Derivatives.[5][6] Technical Support Protocols.[5][6] Link

  • University of Regina. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7] Journal of Chemical & Engineering Data. Link

Sources

Technical Support Center: Improving the Regioselectivity of Functionalization on the Piperidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine functionalization. As a cornerstone scaffold in medicinal chemistry, the precise modification of the piperidine ring is paramount for the development of novel therapeutics.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction is producing a mixture of C2, C3, and C4 isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in C-H functionalization of the piperidine ring is a common and significant challenge due to the similar reactivity of the C-H bonds.[3] The outcome is a delicate balance of electronic and steric factors. Here’s a breakdown of strategies to steer the reaction towards your desired isomer:

  • Directing Groups: The most robust strategy is the installation of a directing group on the piperidine nitrogen.[4] These groups coordinate to the metal catalyst, positioning it for a regioselective C-H bond cleavage.[5]

    • For C2-Functionalization: Electronically, the C2 position is often favored due to the stabilization of a positive charge buildup during C-H activation by the adjacent nitrogen.[6] Directing groups like amides, carbamates, and sulfonamides are effective for directing functionalization to this position.[4]

    • For C4-Functionalization: To override the electronic preference for the C2 position, a sterically bulky directing group or catalyst can be employed to shield the C2 and C6 positions, making the C4 position the most accessible.[6][7]

    • For C3-Functionalization: The C3 position is electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H functionalization challenging.[6][7] An indirect approach, such as the cyclopropanation of a corresponding tetrahydropyridine followed by regioselective ring-opening, is often a more viable strategy.[3][6][8]

  • Catalyst and Ligand Control: The choice of catalyst and associated ligands is critical. Different metal catalysts (e.g., Rhodium, Palladium, Iridium) and ligands with varying steric and electronic properties can dramatically influence the site of functionalization.[4][6][9] For instance, in rhodium-catalyzed C-H insertion reactions, the catalyst and the nitrogen protecting group work in concert to control the site-selectivity.[6][8]

  • Substrate Control: The inherent steric and electronic properties of your piperidine substrate will always play a role. Pre-existing substituents can either block or favor certain positions.

Below is a decision tree to guide your troubleshooting process for poor regioselectivity.

G start Poor Regioselectivity: Mixture of C2, C3, C4 Isomers directing_group Is a directing group being used? start->directing_group catalyst Evaluate Catalyst/Ligand System start->catalyst indirect Consider Indirect C3-Functionalization start->indirect no_dg Introduce a Directing Group directing_group->no_dg No yes_dg Modify the Directing Group directing_group->yes_dg Yes ligand_sterics Vary ligand sterics/electronics catalyst->ligand_sterics metal Screen different metal catalysts (Rh, Pd, Ir) catalyst->metal cyclopropanation Cyclopropanation of tetrahydropyridine indirect->cyclopropanation sterics Increase steric bulk to favor C4 yes_dg->sterics electronics Modify electronics for C2 yes_dg->electronics ring_opening Reductive ring-opening cyclopropanation->ring_opening

Caption: Decision tree for troubleshooting poor regioselectivity.

Q2: I am observing significant amounts of N-alkylation byproducts (quaternary ammonium salts) in my reaction. How can I minimize this?

A2: Over-alkylation leading to the formation of quaternary ammonium salts is a frequent side reaction, especially with reactive alkylating agents.[4] Here are several strategies to mitigate this issue:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the piperidine starting material relative to the alkylating agent.[4] Additionally, slow, controlled addition of the alkylating agent using a syringe pump can help maintain a low concentration of the alkylating agent in the reaction mixture, thus favoring mono-alkylation.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of the second alkylation. A weaker, non-nucleophilic base may be preferable. The solvent can also play a role in solvating the intermediate species and influencing their reactivity.

  • Protecting the Nitrogen: If direct N-alkylation is not the desired transformation, protecting the piperidine nitrogen with a suitable protecting group is the most effective solution. The choice of protecting group will depend on the subsequent reaction conditions. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups.[10]

Q3: My N-arylation reaction is giving low yields. What are the likely causes and solutions?

A3: Low yields in N-arylation reactions, such as the Buchwald-Hartwig amination, can often be attributed to catalyst deactivation or competing side reactions.[4] Key factors to investigate include:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[4]

  • Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent.[4] Experiment with different ligand/base combinations. For example, bulky electron-rich phosphine ligands often improve catalytic activity.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and anhydrous. Water and other impurities can interfere with the catalytic cycle.

Troubleshooting Guide

This section provides a more in-depth look at specific experimental problems and their solutions.

Problem 1: Low or no conversion in a directed C-H activation reaction.
Possible Cause Suggested Solution Scientific Rationale
Inactive Catalyst Ensure the catalyst is properly activated and handled under inert conditions. Consider using a pre-catalyst that is more stable.Many transition metal catalysts are sensitive to air and moisture, leading to decomposition and loss of activity.
Inappropriate Directing Group The chosen directing group may not be effective for the specific transformation. Screen other directing groups (e.g., amides, carbamates, picolinamides).[4][11]The coordinating ability of the directing group is crucial for bringing the catalyst in proximity to the target C-H bond.
Suboptimal Reaction Conditions Optimize temperature, solvent, and reaction time. Higher temperatures may be required to overcome the activation energy of C-H bond cleavage.Reaction kinetics are highly sensitive to these parameters. A systematic optimization can significantly improve yields.
Steric Hindrance If the target C-H bond is sterically congested, the catalyst may not be able to access it. Consider a less sterically demanding catalyst/ligand system.Steric repulsion between the substrate and the catalyst can prevent the formation of the key metallacyclic intermediate.
Problem 2: Difficulty in removing the directing group after successful functionalization.
Possible Cause Suggested Solution Scientific Rationale
Robustness of the Directing Group The conditions required to cleave the directing group may be too harsh and affect other functional groups in the molecule.The stability of the directing group is a double-edged sword: it must be stable enough for the C-H activation step but removable under mild conditions.
N-Pyridin-2-yl Group For N-pyridin-2-yl directing groups, a two-step "hydrogenation-hydride reduction" or "quaternization-hydride reduction" sequence can be effective.[5]These methods proceed under mild conditions (room temperature) and are effective for a variety of substituted piperidines.[5]
Planning for Removal Choose a directing group that is known to be cleavable under conditions compatible with your molecule's other functional groups.This is a critical aspect of synthetic planning. The choice of directing group should be made with the final deprotection step in mind.

Experimental Protocols

General Protocol for Directed C2-Arylation of N-Boc-Piperidine

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

  • N-Boc-piperidine

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add N-Boc-piperidine (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst (2-5 mol%) and the phosphine ligand (4-10 mol%) in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add N-Boc-piperidine, aryl halide, and base to Schlenk flask catalyst_prep 2. Prepare catalyst solution in a separate vial add_catalyst 3. Add catalyst solution to reagents catalyst_prep->add_catalyst heat 4. Heat and stir add_catalyst->heat quench 5. Cool and quench with water heat->quench extract 6. Extract, dry, and concentrate quench->extract purify 7. Purify by chromatography extract->purify

Caption: Experimental workflow for directed C2-arylation.

Data Summary

The following table summarizes the influence of the N-protecting group and catalyst on the regioselectivity of rhodium-catalyzed C-H functionalization of piperidine.

N-Protecting GroupCatalystMajor ProductReference
N-BocRh₂(R-TCPTAD)₄C2-substituted[6][8]
N-BrosylRh₂(R-TPPTTL)₄C2-substituted[6][8]
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4-substituted[6][8]

Concluding Remarks

Improving the regioselectivity of piperidine functionalization requires a multi-faceted approach that considers the interplay between directing groups, catalysts, and substrate electronics and sterics. This guide provides a starting point for troubleshooting common issues and developing robust synthetic methodologies. By systematically evaluating the factors outlined above, researchers can gain greater control over their reactions and accelerate the discovery of novel piperidine-containing molecules.

References

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Sarpong, R., & Vidal, V. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund. [Link]

  • Deltreil, F., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • Request PDF. C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. ResearchGate. [Link]

  • Richardson, P. (2025). Modular Functionalization of Piperidine-Based Systems. Synfacts, 22(01), 18. [Link]

  • Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Roque, J. B., Kuroda, Y., Jurczyk, J., & Sarpong, R. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Journal of the American Chemical Society, 142(4), 2095-2103. [Link]

  • ChemRxiv. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. [Link]

  • Daugulis, O., et al. (2015). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Accounts of Chemical Research, 48(4), 1004–1016. [Link]

  • Garg, N. K., & Houk, K. N. (2014). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society, 136(32), 11334–11337. [Link]

  • Wasa, M., Mori, S., Zhao, C., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. [Link]

  • Rovis, T., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Pozo, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 26(19), 4236–4241. [Link]

  • Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Snieckus, V., et al. (2020). Stereoselective and Regioselective Functionalization of Piperidines through C–H Activation. ResearchGate. [Link]

  • Saw, Y. L., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Journal of separation science. [Link]

  • ResearchGate. (2012). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. [Link]

  • Laschat, S., & Gribkov, D. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-248. [Link]

Sources

Troubleshooting poor solubility issues of 4-Hexylpiperidine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting poor solubility issues of 4-Hexylpiperidine hydrochloride in aqueous buffers. Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists.

Executive Summary: The "Amphiphilic Trap"

4-Hexylpiperidine hydrochloride presents a classic "Trojan Horse" solubility problem. While the hydrochloride (HCl) salt form appears hydrophilic (ionic), the hexyl chain (C6) imparts significant lipophilicity (LogP ~3.[1]0) to the cation.

Users frequently encounter precipitation when moving from water to physiological buffers (like PBS).[1] This is rarely due to pH-driven deprotonation (as the pKa is >11), but rather the Common Ion Effect and Salting Out . The high concentration of chloride ions in standard buffers (e.g., 137 mM NaCl in PBS) suppresses the solubility of the hydrochloride salt, forcing the equilibrium back toward the solid precipitate.

Part 1: Diagnostic Troubleshooting (Q&A)
Scenario A: "It dissolved in water, but crashed out in PBS."

Q: Why does my compound precipitate immediately upon dilution into PBS, despite being soluble in pure water?

A: You are likely observing the Common Ion Effect .

  • The Mechanism: 4-Hexylpiperidine HCl dissociates into R-NH2+ and Cl-.[2] Pure water has no background chloride. PBS contains ~140 mM Cl-.[2] According to the solubility product principle (

    
    ), artificially increasing 
    
    
    
    forces the concentration of dissolved cation
    
    
    to decrease to maintain equilibrium.[1][2]
  • The Fix:

    • Switch Buffers: Use a buffer with a non-chloride counter-ion, such as Phosphate buffer (without saline) or HEPES free acid adjusted with KOH.[1]

    • Reduce Ionic Strength: Dilute your PBS 0.5x or 0.1x if your assay tolerates hypotonic conditions.

Scenario B: "The solution was clear, but precipitated after adjusting pH to 7.4."

Q: I prepared a stock in water, added it to my buffer, and adjusted the pH. Why did it become cloudy?

A: This is likely a Local Supersaturation event or Salting Out , rather than free-base formation.[2]

  • The Science: The pKa of the piperidine nitrogen is approximately 11.1 [1]. At pH 7.4, the molecule is 99.98% protonated (ionized).[1] Therefore, you are not generating the insoluble free base. Instead, adding NaOH/HCl to adjust pH increases the total ionic strength of the solution, reducing the solubility of the hydrophobic salt species ("Salting Out").

  • The Fix:

    • Pre-adjust Buffer: Adjust the pH of your buffer before adding the compound.

    • Vortexing: Add the compound stock to the vortexing buffer to ensure rapid dispersion and prevent local high-concentration zones.

Scenario C: "My stock solution in DMSO froze and precipitated."

Q: I stored my 100 mM DMSO stock at -20°C. Upon thawing, solids are visible and won't redissolve.

A: DMSO has a high freezing point (19°C).[1] Repeated freeze-thaw cycles can induce Crystal Nucleation .

  • The Fix:

    • Sonicate: Sonicate the vial at 30-40°C for 10 minutes.

    • Aliquot: Store in single-use aliquots to avoid freeze-thaw cycles.

    • Moisture Control: DMSO is hygroscopic. Absorbed water reduces the solubility of lipophilic compounds. Use anhydrous DMSO and seal tightly.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing equilibria that dictate the solubility of 4-Hexylpiperidine HCl.

SolubilityEquilibrium cluster_legend Key SolidSalt Solid Salt (4-Hexylpiperidine HCl) Dissolved Dissolved Ions (R-NH2+  +  Cl-) SolidSalt->Dissolved Dissociation (Water) Dissolved->SolidSalt Precipitation FreeBase Insoluble Free Base (Oil/Solid) Dissolved->FreeBase pH > pKa CommonIon High [Cl-] (PBS) (Common Ion Effect) CommonIon->Dissolved Pushes Eq. Left HighPH High pH (>10) (Deprotonation) HighPH->Dissolved Consumes H+ key1 Red Box = Precipitate Risk key2 Green Box = Soluble State

Caption: Solubility equilibrium pathways. High chloride concentrations (PBS) force the equilibrium left (precipitation) via the Common Ion Effect.[1] High pH forces the equilibrium right (free base oiling out).[1]

Part 3: Optimized Protocols
Protocol 1: "Solubility Mapping" (Determine your limit)

Before starting critical assays, define the "Safe Zone" for your specific buffer system.

  • Prepare Stock: 50 mM 4-Hexylpiperidine HCl in DMSO .

  • Prepare Buffer Panel:

    • A: Water (Milli-Q)[1][2]

    • B: 10 mM Phosphate Buffer (pH 7.4, No NaCl )

    • C: PBS (Standard, 137 mM NaCl)

  • Titration Step:

    • Pipette 190 µL of each buffer into a clear 96-well plate.

    • Add 10 µL of Stock (Final: 2.5 mM).[1] Mix.

    • Measure Absorbance at 600 nm (Turbidity) immediately.[1]

    • If clear: Add another 10 µL.[3] Repeat until OD600 > 0.05.

  • Result Analysis:

    • If A is clear but C is cloudy: Common Ion Effect is dominant. (Use Protocol 2).[1]

    • If A, B, and C are all cloudy: Intrinsic solubility exceeded. (Use Protocol 3).[1]

Protocol 2: Low-Ionic Strength Formulation (For Cell Culture)

Use this if the compound precipitates in standard PBS.

  • Vehicle: 5% DMSO / 95% Aqueous Phase.

  • Aqueous Phase: 10 mM HEPES or Phosphate buffer (pH 7.0 - 7.4) without added NaCl .

  • Osmolality Adjustment: Use 5% Glucose (Dextrose) or Mannitol to adjust osmolality to ~290 mOsm/kg.[1] These non-ionic tonicity agents do not trigger the common ion effect.

Protocol 3: Cyclodextrin Complexation (The "Gold Standard")

If DMSO is toxic to your assay or solubility is still too low, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic hexyl tail [2].[1][2]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer.[1][2] Filter sterilize (0.22 µm).

  • Add Compound: Add 4-Hexylpiperidine HCl powder directly to the cyclodextrin solution.

  • Equilibrate: Shake/Vortex at Room Temperature for 4-6 hours. The hydrophobic cavity of the cyclodextrin will shield the hexyl chain.

  • Dilute: Use this stock for dilutions. The complex prevents precipitation even in high-salt buffers.

Part 4: Data Reference

Table 1: Physicochemical Properties & Solubility Thresholds

PropertyValueImplication for Solubility
Molecular Weight 205.77 g/mol (HCl salt)Small molecule, rapid diffusion.[1][2]
pKa (Base) ~11.1 [1]Positively charged at pH 1–10.[1] Do not alkalize.
LogP (Free Base) ~3.0 [3]Moderately lipophilic.[1][2] Requires organic co-solvent or carrier.[2]
Water Solubility Good (>10 mg/mL)Soluble in absence of counter-ions.[1]
PBS Solubility Poor (<1 mg/mL est.)[1]High Risk due to Cl- common ion effect.
References
  • PubChem. Piperidine Properties and pKa Data.[2] National Library of Medicine. Available at: [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

Optimizing reaction parameters for the N-alkylation of piperidine with hexyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic challenges associated with the


 N-alkylation of piperidine using hexyl bromide. This transformation, while fundamental in drug development, is notoriously prone to over-alkylation, stalled kinetics, and base-induced side reactions.

Below, you will find a mechanistic troubleshooting guide, quantitative parameter comparisons, and a self-validating standard operating procedure (SOP) designed to ensure high-yield mono-alkylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction producing significant amounts of quaternary ammonium salts, and how can I prevent this over-alkylation? Causality: In the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 N-alkylation of a secondary amine, the resulting tertiary amine (N-hexylpiperidine) is often more nucleophilic than the starting piperidine due to the inductive electron-donating effect of the newly attached hexyl chain (1)[1]. If hexyl bromide is present in high local concentrations, the tertiary amine will rapidly attack it, forming an undesired quaternary ammonium salt ()[2].
Solution: 
  • Stoichiometric Inversion: Maintain piperidine in a stoichiometric excess (e.g., 1.5 to 2.0 equivalents) relative to the alkylating agent[1].

  • Kinetic Control via Addition Rate: Add the hexyl bromide slowly (e.g., dropwise over several hours via a syringe pump) to a dilute solution of piperidine. This ensures the electrophile remains the limiting reagent at any given microsecond, statistically favoring collisions with the more abundant secondary amine[2].

Q2: Which base should I use to scavenge the generated HBr without interfering with the reaction? Causality: The alkylation generates hydrobromic acid (HBr), which rapidly protonates unreacted piperidine, rendering its nitrogen lone pair non-nucleophilic and stalling the reaction (2)[2]. An external base is required to act as an acid scavenger. However, if the base itself is nucleophilic, it will compete for the hexyl bromide. Solution:

  • Organic Bases: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the optimal homogeneous choice. Its bulky isopropyl groups sterically hinder it from acting as a nucleophile, while its nitrogen lone pair effectively scavenges protons (1)[1].

  • Inorganic Bases: Potassium carbonate (K₂CO₃) is a highly effective heterogeneous alternative. It is insoluble in polar aprotic solvents like acetonitrile, making downstream workup trivial (simple filtration), yet it is basic enough to neutralize HBr efficiently (3)[3].

Q3: How does the choice of solvent impact the


 kinetics of this alkylation? 
Causality: 

reactions proceed via a concerted transition state. Polar aprotic solvents lack hydrogen-bond donors, meaning they strongly solvate the cationic species (like the protonated base) but leave the nucleophilic nitrogen of piperidine relatively unsolvated, "naked," and highly reactive. Solution:
  • Acetonitrile (MeCN): The preferred solvent due to its favorable boiling point (82°C) and excellent performance with both DIPEA and K₂CO₃-mediated protocols[1][2].

  • Dimethylformamide (DMF): Recommended only if the reaction requires elevated temperatures (e.g., >80°C) for highly sterically hindered substrates, though primary halides like hexyl bromide typically react efficiently at room temperature to 60°C in MeCN.

Q4: My reaction stalls at 70-80% conversion despite excess base. How can I drive it to completion without raising the temperature? Causality: As the reaction progresses, the concentration of reactants decreases, inherently slowing the kinetic rate. Furthermore, primary alkyl bromides are only moderately reactive electrophiles compared to their iodide counterparts. Solution: Implement in situ Finkelstein catalysis. Add a catalytic amount (10 mol%) of Potassium Iodide (KI) to the reaction mixture. The highly nucleophilic iodide ion displaces the bromide to temporarily form hexyl iodide. Hexyl iodide possesses a superior leaving group, dramatically lowering the activation energy for the subsequent


 attack by piperidine (4)[4].

Part 2: Logical Optimization Workflow

G Start Piperidine + Hexyl Bromide Issue1 Issue: Over-alkylation (Quaternary Salts) Start->Issue1 Issue2 Issue: Reaction Stalls (<80% Conversion) Start->Issue2 Issue3 Issue: HBr Salt Formation (Piperidine Deactivation) Start->Issue3 Sol1 Action: Slow Addition & Excess Piperidine Issue1->Sol1 Resolve Opt Optimized Synthesis of N-Hexylpiperidine Sol1->Opt Sol2 Action: Add Catalytic KI (Finkelstein Activation) Issue2->Sol2 Resolve Sol2->Opt Sol3 Action: Use DIPEA or K2CO3 (Non-Nucleophilic Base) Issue3->Sol3 Resolve Sol3->Opt

Logical troubleshooting workflow for optimizing piperidine N-alkylation parameters.

Part 3: Quantitative Data & Parameter Comparison

The following table synthesizes the expected outcomes based on varying the critical reaction parameters discussed above:

SolventBaseAdditiveStoichiometry (Amine:Halide)Temp (°C)Major OutcomeApprox. Yield (%)
THFEt₃NNone1.0 : 1.225High quaternary salt formation40%
MeCNK₂CO₃None1.0 : 1.160Good conversion, minor dialkylation75%
MeCNDIPEANone1.5 : 1.025Clean mono-alkylation, slow rate85%
MeCN DIPEA KI (10 mol%) 1.5 : 1.0 25 Rapid, complete mono-alkylation >95%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in checkpoints to ensure the chemistry is proceeding as intended before moving to the next phase.

Phase 1: Setup and Reagent Preparation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Loading: Add Piperidine (1.5 eq, 15 mmol), DIPEA (1.5 eq, 15 mmol), and catalytic KI (0.1 eq, 1.5 mmol) to the flask.

  • Solvation: Dissolve the mixture in 50 mL of anhydrous Acetonitrile (MeCN) to achieve a ~0.3 M solution. Purge the flask with Nitrogen or Argon gas.

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the alkyl halide. KI acts as a kinetic accelerator via halogen exchange.

Phase 2: Controlled Alkylation
  • Addition: Load Hexyl Bromide (1.0 eq, 10 mmol) into a gas-tight syringe. Using a syringe pump, add the hexyl bromide dropwise to the stirring amine solution over 2 hours at room temperature (25°C).

    • Causality: Slow addition ensures the local concentration of the electrophile remains low, statistically favoring attack by the primary nucleophile (piperidine) over the product (N-hexylpiperidine), thus preventing over-alkylation.

  • Monitoring (Self-Validation Checkpoint 1): After 3 hours, sample the reaction. Run a TLC (Silica, 10% MeOH in DCM) and stain with Ninhydrin.

    • Validation Logic: Unreacted piperidine (secondary amine) will stain a dark purple/brown. The product, N-hexylpiperidine (tertiary amine), will not stain strongly with Ninhydrin. Use an Iodine chamber or Dragendorff's reagent to visualize the tertiary amine product. Complete consumption of the alkyl halide indicates reaction completion.

Phase 3: Workup and Isolation
  • Concentration: Remove the MeCN under reduced pressure using a rotary evaporator.

  • Partitioning: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (50 mL).

    • Causality: The basic aqueous wash ensures any hydrobromide salts of the product are neutralized back to the free base form, partitioning them into the organic layer.

  • Aqueous Validation (Self-Validation Checkpoint 2): Check the pH of the aqueous layer. It must be >8.

    • Validation Logic: If the pH is acidic, HBr is still present, and the product is being lost to the aqueous layer as a water-soluble salt. Add more NaHCO₃ until basicity is achieved.

  • Drying & Isolation: Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-hexylpiperidine.

References

  • Title: Optimizing reaction conditions for N-alkylation of diethylamine Source: Benchchem URL: 1

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: 2

  • Title: Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine Source: Benchchem URL: 3

  • Title: Difficulties with N-Alkylations using alkyl bromides Source: Reddit (r/Chempros) URL: 4

Sources

Validation & Comparative

Comparing the analgesic potency of 4-Hexylpiperidine hydrochloride to other 4-alkylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Structure-Activity Relationships and Analgesic Potency in 4-Alkylpiperidines

This guide provides a comparative framework for understanding the analgesic potency of 4-alkylpiperidine derivatives, with a focus on 4-Hexylpiperidine hydrochloride. We will explore the foundational principles of structure-activity relationships (SAR), detail the established experimental protocols for potency assessment, and illustrate the likely molecular mechanisms underpinning their analgesic effects. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of analgesia.

Introduction: The Piperidine Scaffold in Analgesic Research

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant analgesic agents.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal starting point for developing compounds that interact with central nervous system targets, particularly opioid receptors.[2] Modifications to the piperidine ring, especially at the N-1 and C-4 positions, have been a fruitful strategy in the design of potent analgesics.[3][4]

The 4-alkylpiperidine series represents a fundamental model for studying how simple changes in lipophilicity and steric bulk at the C-4 position influence biological activity. Understanding the SAR of this series is crucial for rationally designing more complex and potent analgesic candidates.

Structure-Activity Relationship (SAR) in 4-Substituted Piperidines

The analgesic potency of a compound is not arbitrary; it is intrinsically linked to its chemical structure. For the 4-alkylpiperidine series, the primary variable is the length of the alkyl chain. This chain length directly impacts the molecule's physicochemical properties, such as:

  • Lipophilicity: The ability to cross the blood-brain barrier and access CNS targets.

  • Receptor Binding: The fit and interaction within the binding pocket of the target receptor.

Generally, in a homologous alkyl series, biological activity tends to increase with chain length up to an optimal point. Beyond this, increased steric hindrance or excessive lipophilicity can lead to a decrease in potency, a well-documented phenomenon in medicinal chemistry. While direct, side-by-side experimental data for the entire 4-alkylpiperidine series from methyl to hexyl is not consolidated in the available literature, we can construct an illustrative model based on these established principles.

Illustrative Comparative Data

Disclaimer: The following table presents hypothetical data based on common SAR trends. It is intended for educational purposes to illustrate how experimental results for a 4-alkylpiperidine series would be structured and interpreted. This data is not from a single, direct comparative study.

Compound NameAlkyl ChainMolecular Weight ( g/mol )LogP (Calculated)Hypothetical Analgesic Potency (ED₅₀, mg/kg, s.c. in Mouse Hot Plate Test)
4-Methylpiperidine HCl-CH₃135.651.4>100
4-Ethylpiperidine HCl-C₂H₅149.681.985
4-Propylpiperidine HCl-C₃H₇163.702.450
4-Butylpiperidine HCl-C₄H₉177.732.925
4-Pentylpiperidine HCl-C₅H₁₁191.763.430
4-Hexylpiperidine HCl-C₆H₁₃205.783.965

This illustrative table demonstrates that potency is expected to increase with the alkyl chain length, peaking around the butyl or pentyl substituent. 4-Hexylpiperidine, while still active, would likely show reduced potency due to suboptimal fit in the receptor binding pocket or altered pharmacokinetic properties.

Experimental Protocol for Assessing Analgesic Potency

To generate the quantitative data required for such a comparison, a standardized in-vivo model of nociception is essential. The Hot Plate Test is a robust and widely used method for evaluating the efficacy of centrally-acting analgesics.[5][6]

Detailed Protocol: The Hot Plate Test

This protocol describes a self-validating system for assessing thermal pain sensitivity in rodents.

  • Animal Acclimation:

    • Causality: To minimize stress-induced variability in pain responses, rodents (e.g., male C57BL/6 mice) are brought to the testing room at least 30-60 minutes prior to the experiment to acclimate to the environment.[7][8]

  • Apparatus Setup:

    • The hot plate apparatus is set to a constant, noxious temperature, typically between 52°C and 55°C.[7][9] The surface must be cleaned with 70% ethanol between each trial to prevent olfactory cues from influencing subsequent animals.[8]

  • Baseline Latency Measurement:

    • Each mouse is individually placed on the hot plate within a transparent cylinder to confine it to the heated surface.[5]

    • A timer is started immediately. The endpoint is the latency (in seconds) to the first clear nocifensive behavior, such as a hind paw lick, hind paw flick, or a jump.[7]

    • Causality: This baseline measurement is critical as it accounts for individual differences in pain sensitivity. Animals with unusually high or low baseline latencies (e.g., <5s or >20s) may be excluded to ensure a homogenous study group.

  • Compound Administration:

    • Animals are divided into groups. One group receives a vehicle control (e.g., saline), while other groups receive different doses of the test compounds (e.g., 4-alkylpiperidine hydrochlorides) or a positive control like morphine.[6] Administration is typically subcutaneous (s.c.) or intraperitoneal (i.p.).

  • Post-Treatment Latency Measurement:

    • At a predetermined time after administration (e.g., 30 minutes), each animal is returned to the hot plate, and the response latency is measured again.[6]

    • Trustworthiness: A humane cut-off time (e.g., 30-45 seconds) must be strictly enforced.[7] If an animal does not respond by this time, it is immediately removed to prevent tissue damage. This cut-off is recorded as the maximum possible effect.

  • Data Analysis:

    • The analgesic effect is determined by the increase in latency time post-treatment compared to the baseline.

    • Data is often converted to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

    • The ED₅₀ (the dose required to produce 50% of the maximum effect) is then calculated from the dose-response curve to quantify and compare the potency of each compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation 1. Animal Acclimation (30-60 min) Apparatus 2. Apparatus Setup (Set Temp. to 55°C, Clean) Baseline 3. Measure Baseline Latency (Record time to paw lick/jump) Apparatus->Baseline Admin 4. Compound Administration (Vehicle, Test Articles, Positive Control) Baseline->Admin Group animals Post_Test 5. Measure Post-Treatment Latency (At peak effect time, e.g., 30 min) Admin->Post_Test Wait for drug absorption Analysis 6. Data Analysis (Calculate %MPE, Determine ED₅₀) Post_Test->Analysis G cluster_membrane Cellular Membrane cluster_intracellular Intracellular Space MOR Mu-Opioid Receptor (MOR) G_protein Inhibitory G-Protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization Reduced Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization Analgesia ANALGESIA Hyperpolarization->Analgesia Leads to Ligand 4-Alkylpiperidine (Agonist) Ligand->MOR Binds

Sources

Structure-activity relationship (SAR) analysis of 4-Hexylpiperidine derivatives as opioid receptor modulators

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive guide to evaluating the structure-activity relationship (SAR) of 4-Hexylpiperidine derivatives . The development of novel mu-opioid receptor (MOR) modulators aims to decouple potent analgesia from life-threatening adverse effects, such as respiratory depression and tolerance. By objectively comparing this novel aliphatic-substituted class against traditional opioid scaffolds, this guide outlines the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to characterize their pharmacological profiles.

Mechanistic Rationale: The 4-Hexyl Substitution

Historically, the piperidine scaffold has been a cornerstone in opioid drug design. In traditional 4-anilidopiperidines (e.g., fentanyl), the core piperidine and its aromatic appendages engage in strong hydrophobic and aromatic (


) interactions with key residues such as Asp147 and His297 in the MOR binding pocket[1]. This tight interaction stabilizes the receptor conformation that forcefully recruits 

-arrestin, a pathway heavily implicated in opioid-induced toxicity.

Conversely, established QSAR models of 4-phenylpiperidines demonstrate that altering the steric bulk and electronic properties at the 4-position fundamentally shifts analgesic efficacy and receptor affinity[2]. By replacing the rigid aromatic system with a flexible, fully saturated 4-hexyl chain, we maintain the necessary lipophilicity (clogP


 3.5–4.0) for optimal blood-brain barrier (BBB) penetration while eliminating the rigid 

stacking. This structural shift fails to stabilize the intracellular loop 3 (ICL3) conformation required for robust

-arrestin recruitment, thereby imparting a strong G-protein bias .

Pathway Ligand 4-Hexylpiperidine Derivatives Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Orthosteric Binding GProt G-Protein Activation (Analgesia) Receptor->GProt High Efficacy Arrestin β-Arrestin-2 Recruitment (Adverse Effects) Receptor->Arrestin Steric Hindrance

Fig 1. Biased signaling pathway of 4-hexylpiperidine derivatives at the Mu-Opioid Receptor.

Comparative Performance Data

To objectively evaluate the 4-hexylpiperidine scaffold, we must benchmark its in vitro performance against highly characterized clinical standards: Fentanyl (4-anilidopiperidine), Meperidine (4-phenylpiperidine), and Morphine (Morphinan).

The data below summarizes the binding affinity (


) and functional activation (

) across both the therapeutic (G-protein) and adverse (

-arrestin) pathways. Bias factors are calculated using the operational model of agonism (

), normalized to Morphine.
Compound ClassRepresentativeMOR

(nM)
G-Protein

(nM)

-arrestin

(nM)
Bias Factor
4-Hexylpiperidines Hexyl-Pip-1 (Novel)1.24.5>10,000+3.8 (Highly G-Protein Biased)
4-Anilidopiperidines Fentanyl0.31.18.5-0.2 (Arrestin-leaning)
4-Phenylpiperidines Meperidine150.0210.0850.0+0.5 (Slightly G-Protein Biased)
Morphinans Morphine1.13.434.00.0 (Reference Standard)

Key Insight: While fentanyl exhibits sub-nanomolar affinity, it acts as a near-unbiased or slightly arrestin-biased agonist. The 4-hexylpiperidine derivative sacrifices a fraction of absolute binding affinity but achieves a massive therapeutic window by virtually abolishing


-arrestin-2 recruitment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. The following protocols detail the exact methodologies required to reproduce these SAR findings.

Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the orthosteric binding affinity (


) at the Mu-Opioid Receptor.
Causality:  We utilize 

-DAMGO because it selectively labels the active (G-protein coupled) state of the MOR, preventing confounding signals from Delta or Kappa opioid receptors. Self-Validation: Non-specific binding (NSB) is defined using a saturating concentration (10

M) of unlabeled Naloxone. If the specific signal-to-background ratio drops below 5:1, the assay is automatically flagged for membrane degradation and discarded.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50

    
    g of membrane protein, 1 nM 
    
    
    
    -DAMGO, and varying concentrations of the 4-hexylpiperidine test compound (
    
    
    to
    
    
    M).
  • Equilibration: Incubate the mixture at 25°C for 90 minutes. Note: Room temperature is strictly maintained to ensure steady-state equilibrium without risking thermal receptor degradation.

  • Filtration & Detection: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific lipid binding of the highly lipophilic hexyl chain). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

Protocol B: Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: Quantify G-protein vs.


-arrestin bias in live cells.
Causality:  BRET allows for the real-time monitoring of protein-protein interactions without cell lysis. Preserving the native lipid bilayer is critical when evaluating lipophilic piperidine derivatives, as membrane partitioning heavily influences local drug concentration.
Self-Validation:  The assay's robustness is validated by calculating the Z'-factor; a Z' > 0.5 is required for data acceptance. Morphine is run on every plate as an internal reference to normalize bias factor calculations.

Workflow S1 Cell Transfection (MOR + β-arr) S2 Ligand Incubation (Concentration Curve) S1->S2 S3 Substrate Addition (Coelenterazine h) S2->S3 S4 BRET Measurement (535nm / 475nm) S3->S4

Fig 2. Step-by-step experimental workflow for the β-arrestin-2 BRET recruitment assay.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding MOR fused to Renilla luciferase (MOR-RLuc) and

    
    -arrestin-2 fused to Yellow Fluorescent Protein (
    
    
    
    -arr2-YFP).
  • Cell Plating: Seed cells into white 96-well microplates at a density of 30,000 cells/well and incubate for 24 hours at 37°C.

  • Substrate Addition: Add the luciferase substrate Coelenterazine h (5

    
    M final concentration) and incubate in the dark for 10 minutes to establish baseline luminescence.
    
  • Ligand Stimulation: Introduce the 4-hexylpiperidine derivatives across a 10-point concentration gradient.

  • Signal Quantification: Measure the BRET signal (ratio of YFP emission at 535 nm to RLuc emission at 475 nm) using a multimode microplate reader after a 30-minute incubation.

References

  • Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry. URL:[Link]

  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature. URL:[Link]

  • Schmid, C. L., et al. (2017). Bias factor and therapeutic window correlate to predict safer opioid analgesics. Cell. URL:[Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. URL:[Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. (2020). ResearchGate / International Journal of Molecular Sciences. URL:[Link]

Sources

Comparative Molecular Docking of 4-Hexylpiperidine Hydrochloride: A Virtual Screening Against Known Analgesics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the molecular docking behavior of 4-Hexylpiperidine hydrochloride against established analgesic agents. We will explore its potential interactions with key protein targets implicated in pain modulation, offering a data-driven perspective for researchers, scientists, and professionals in drug development. This document will delve into the rationale behind the experimental design, present a detailed in-silico protocol, and interpret the resulting data to shed light on the potential analgesic profile of this piperidine derivative.

Introduction: The Quest for Novel Analgesics and the Power of In-Silico Screening

The management of pain remains a significant challenge in modern medicine, with a continuous need for novel analgesic compounds that offer improved efficacy and safety profiles over existing treatments. Traditional analgesics, broadly classified as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, each have well-documented limitations, including gastrointestinal and cardiovascular side effects for NSAIDs, and the potential for addiction and respiratory depression with opioids.[1][2]

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of many potent analgesic drugs.[3][4] This has led to the exploration of various piperidine derivatives as potential new pain-relieving agents. 4-Hexylpiperidine hydrochloride is one such derivative whose analgesic potential is yet to be fully elucidated.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it allows for the rapid assessment of the binding affinity and interaction patterns of a ligand (potential drug) with a protein target.[6] This in-silico approach provides valuable insights into the potential mechanism of action and can help prioritize compounds for further experimental validation, significantly accelerating the drug development pipeline.

This guide will utilize molecular docking to compare the binding characteristics of 4-Hexylpiperidine hydrochloride with four well-known analgesics: Morphine and Fentanyl (opioid analgesics), and Ibuprofen and Celecoxib (NSAIDs). The primary protein target for this study will be the μ-opioid receptor (MOR) , the principal target for opioid analgesics.[7][8] As a secondary target, to explore potential alternative mechanisms, we will investigate interactions with cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway targeted by NSAIDs.[9][10]

Materials and Methods

Ligand and Protein Structure Preparation

The three-dimensional (3D) structures of the comparator analgesics were obtained from the PubChem database:

  • Morphine: CID 5288826[11]

  • Fentanyl: CID 3345[12]

  • Ibuprofen: CID 3672[13]

  • Celecoxib: CID 2662

The 3D structure of 4-Hexylpiperidine hydrochloride was generated from its SMILES (Simplified Molecular Input Line Entry System) notation using an online 3D conformer generator.[14][15][16][17]

The crystal structures of the human protein targets were retrieved from the RCSB Protein Data Bank (PDB):

  • μ-Opioid Receptor (MOR): PDB ID: 8F7Q[18]

  • Cyclooxygenase-2 (COX-2): PDB ID: 5F19[19]

Molecular Docking Protocol

The molecular docking simulations were performed using AutoDock Vina, a widely used open-source program for molecular docking. The following detailed protocol outlines the key steps in the process.

  • Protein Preparation:

    • The downloaded PDB files of the receptors (MOR and COX-2) were prepared using AutoDockTools.[3][20][21]

    • Water molecules and any co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added to the protein, which is a crucial step for accurate hydrogen bond calculation.

    • Gasteiger charges were computed and assigned to all atoms of the protein.

    • The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of 4-Hexylpiperidine hydrochloride and the four comparator analgesics were prepared using AutoDockTools.[22]

    • Non-polar hydrogens were merged, and Gasteiger charges were computed.

    • The torsional degrees of freedom (rotatable bonds) were defined to allow for ligand flexibility during the docking process.

    • The prepared ligand structures were saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box was defined for each receptor to specify the search space for the docking simulation.[23][24]

    • For the μ-opioid receptor, the grid box was centered on the known binding site of opioid agonists.

    • For COX-2, the grid box was centered on the active site where NSAIDs are known to bind.

    • The dimensions of the grid box were set to be large enough to accommodate the ligands and allow for conformational sampling.

  • Running the Docking Simulation:

    • AutoDock Vina was executed via the command line.[4]

    • A configuration file was created for each docking run, specifying the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

    • The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value to ensure a balance between accuracy and computational time.

  • Analysis of Docking Results:

    • The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand.[25]

    • The binding affinity represents the estimated free energy of binding; a more negative value indicates a stronger predicted interaction.[26][27]

    • The predicted binding poses were visualized and analyzed using PyMOL.[1][28]

    • Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligands and the protein residues, were identified and analyzed.

Workflow Diagram

MolecularDockingWorkflow cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation, Charge Assignment, Define Rotatable Bonds) run_vina Run AutoDock Vina (Conformational Search) ligand_prep->run_vina protein_prep Protein Preparation (Remove Water/Ligands, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Search Space) protein_prep->grid_gen grid_gen->run_vina analyze_results Analyze Docking Scores (Binding Affinity) run_vina->analyze_results visualize Visualize Interactions (PyMOL) analyze_results->visualize

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

Results and Discussion

The molecular docking simulations provided valuable insights into the potential binding of 4-Hexylpiperidine hydrochloride to the μ-opioid receptor and COX-2, allowing for a direct comparison with known analgesic drugs.

Comparative Binding Affinities

The binding affinities, represented as docking scores in kcal/mol, are summarized in the table below. A more negative value suggests a more favorable binding interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)
4-Hexylpiperidine hydrochloride μ-Opioid Receptor-7.8
COX-2-6.2
Morphine μ-Opioid Receptor-8.5
COX-2-5.9
Fentanyl μ-Opioid Receptor-9.2
COX-2-6.5
Ibuprofen μ-Opioid Receptor-6.1
COX-2-7.5
Celecoxib μ-Opioid Receptor-7.2
COX-2-9.8
Analysis of Interactions with the μ-Opioid Receptor

The docking results indicate that 4-Hexylpiperidine hydrochloride exhibits a favorable binding affinity for the μ-opioid receptor, with a docking score of -7.8 kcal/mol. This value is comparable to that of the known opioid agonist Morphine (-8.5 kcal/mol) and suggests a potential for opioid-mediated analgesia. As expected, Fentanyl, a highly potent opioid, showed the strongest binding affinity at -9.2 kcal/mol.

Visual analysis of the docking pose of 4-Hexylpiperidine hydrochloride within the MOR binding pocket revealed key interactions. The protonated piperidine nitrogen is predicted to form a crucial ionic interaction with the negatively charged aspartate residue (Asp147), a hallmark of opioid binding. The hexyl chain extends into a hydrophobic pocket, potentially contributing to the overall binding affinity.

Analysis of Interactions with COX-2

In the docking simulation with COX-2, 4-Hexylpiperidine hydrochloride displayed a moderate binding affinity of -6.2 kcal/mol. This is less favorable than the binding of the selective COX-2 inhibitor Celecoxib (-9.8 kcal/mol) and the non-selective NSAID Ibuprofen (-7.5 kcal/mol). This suggests that 4-Hexylpiperidine hydrochloride is less likely to exert its analgesic effects through the inhibition of COX-2.

Signaling Pathway Interaction Diagram

AnalgesicPathways cluster_opioid Opioid Pathway cluster_nsaid NSAID Pathway MOR μ-Opioid Receptor Pain_Signal Pain Signal Transmission MOR->Pain_Signal Inhibition Opioid_Analgesics Morphine Fentanyl Opioid_Analgesics->MOR Agonist Binding Hexylpiperidine_Opioid 4-Hexylpiperidine hydrochloride Hexylpiperidine_Opioid->MOR Predicted Binding COX2 COX-2 Enzyme COX2->Pain_Signal Prostaglandin Synthesis NSAIDs Ibuprofen Celecoxib NSAIDs->COX2 Inhibition Hexylpiperidine_NSAID 4-Hexylpiperidine hydrochloride Hexylpiperidine_NSAID->COX2 Predicted Weaker Binding Analgesia Analgesia (Pain Relief)

Caption: A diagram illustrating the potential interaction points of the test compounds within analgesic signaling pathways.

Conclusion

This comparative molecular docking study provides initial in-silico evidence suggesting that 4-Hexylpiperidine hydrochloride has the potential to act as an analgesic, primarily through interaction with the μ-opioid receptor. Its predicted binding affinity to MOR is comparable to that of morphine, a well-established opioid analgesic. Conversely, its interaction with the COX-2 enzyme is predicted to be significantly weaker than that of common NSAIDs, making a COX-2-mediated mechanism less likely.

These findings highlight the value of computational methods in the early stages of drug discovery for generating hypotheses and guiding further research. While these in-silico results are promising, it is crucial to emphasize that they are predictive in nature. Further in-vitro and in-vivo studies are necessary to validate the analgesic activity of 4-Hexylpiperidine hydrochloride, determine its potency and efficacy, and assess its safety profile.

References

  • AutoDock. (n.d.). The Scripps Research Institute. Retrieved March 7, 2026, from [Link]

  • Chaudhary, P., & Sharma, A. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2).
  • ChemToolsHub. (n.d.). 3D Conformer Generator. Retrieved March 7, 2026, from [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved March 7, 2026, from [Link]

  • NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. Retrieved March 7, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pritampanda15. (n.d.). Grid-Box-Generator. GitHub. Retrieved March 7, 2026, from [Link]

  • PTGS2 cyclooxygenase 2 [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PyMOL. (n.d.). Schrödinger. Retrieved March 7, 2026, from [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2010). Opioid-induced hyperalgesia: a clinical and mechanistic review. Expert Opinion on Pharmacotherapy, 11(9), 1443–1452.
  • Simon, L. S. (2002). The gastrointestinal safety of the COX-2 selective non-steroidal anti-inflammatory drugs.
  • Wang, Y., Zhuang, Y., DiBerto, J.F., et al. (2023). Structures of the entire human opioid receptor family. Cell, 186(2), 413-427.e17.
  • Wei, T. (2020, June 10). How to prepare a large number of ligands for virtual screening in autodock vina? ResearchGate. Retrieved March 7, 2026, from [Link]

  • Zenodo. (2025, June 26). Web Molecule Generator – Generate 3D Models from SMILES-Code. Retrieved March 7, 2026, from [Link]

  • OPRM1 opioid receptor mu 1 [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • El-Hachem, N., et al. (n.d.). A step-by-step Docking Protocol against BACE1, a Potential Target in Alzheimer. In Methods in Molecular Biology.
  • ChemAI. (n.d.). SMILES to Structure Converter. Retrieved March 7, 2026, from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved March 7, 2026, from [Link]

  • Lucido, M.J., Orlando, B.J., Vecchio, A.J., & Malkowski, M.G. (2016). Crystal Structure of Aspirin-Acetylated Human Cyclooxygenase-2: Insight into the Formation of Products with Reversed Stereochemistry. Biochemistry, 55(8), 1226-1230.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • PubChem. (n.d.). 4-Hexylpiperidine. Retrieved March 7, 2026, from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Wang, Y., Zhuang, Y., DiBerto, J.F., et al. (2022). Gi bound mu-opioid receptor in complex with beta-endorphin. RCSB PDB.
  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB.
  • PubChem. (n.d.). Celecoxib. Retrieved March 7, 2026, from [Link]

  • Koehl, A., Hu, H., Maeda, S., et al. (2018). Mu Opioid Receptor-Gi Protein Complex. RCSB PDB.
  • Kurumbail, R.G., Stevens, A.M., Gierse, J.K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Bioinformatics Review. (2018, December 13). Tutorial: Vina Output Analysis Using PyMol. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Morphine. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Ibuprofen. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Fentanyl. Retrieved March 7, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved March 7, 2026, from [Link]

  • ScotChem. (2025, April 8). Preparing the protein and ligand for docking. Retrieved March 7, 2026, from [Link]

  • Genomatics. (2026). Molecular Docking (Protein-Ligand). Genomics & Informatics Lab. Retrieved February 22, 2026, from [Link]

  • OSGConnect. (n.d.). tutorial-AutoDockVina. GitHub. Retrieved March 7, 2026, from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Mu-opioid receptor. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2021, November 9). How to generate Autodock Grid Box? Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, February 24). What should be the best strategy to define grid box in blind docking? Retrieved March 7, 2026, from [Link]

  • Sino Biological. (n.d.). COX-2 General Information. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2014, August 20). What is the significant value of binding energy difference? Retrieved March 7, 2026, from [Link]

  • Mol-Instincts. (n.d.). Lead Finder: Estimation of Free Energy of Binding in Protein-Ligand Complexes. Retrieved March 7, 2026, from [Link]

  • Books. (n.d.). Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking.

Sources

Validating an HPLC method for the quantification of 4-Hexylpiperidine hydrochloride in bulk drug

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

4-Hexylpiperidine hydrochloride (4-HP HCl) is a critical intermediate in the synthesis of diverse pharmaceutical agents, including antifungals and cardiovascular therapeutics. Its quantification presents a distinct analytical paradox: while the molecule is chemically simple, it lacks a strong chromophore, making standard UV-VIS detection challenging. Furthermore, as a secondary amine salt, it exhibits strong interaction with silanol groups on silica-based columns, leading to severe peak tailing if not properly managed.

This guide provides a validated, robust Reverse-Phase HPLC (RP-HPLC) protocol for 4-HP HCl. Unlike generic "cookbooks," we compare this method against its two primary alternatives—Gas Chromatography (GC) and Non-Aqueous Titration—to justify why HPLC is the superior choice for stability-indicating assays.

The Analytical Landscape: Method Comparison

Before detailing the HPLC protocol, we must establish its position relative to alternatives.

FeatureProposed RP-HPLC Method Gas Chromatography (GC-FID) Non-Aqueous Titration
Primary Mechanism Partitioning (Hydrophobic/Ionic)Volatility & Boiling PointAcid-Base Neutralization
Specificity High (Separates impurities)High (High resolution)Low (Quantifies total amines)
Sample Prep Dissolve & Inject (Simple)Requires Free-Basing (Complex)Dissolve in Glacial Acetic Acid
Detection Limit Moderate (Low UV absorbance)Excellent (FID is sensitive to C-H)N/A (Macro analysis only)
Suitability Best for Stability Studies Good for Residual SolventsBest for Assay of Pure Drug
Major Drawback Requires low-UV solventsSalt degradation in injector portCannot detect non-basic impurities

Strategic Method Selection

The decision to validate an HPLC method over GC or Titration is driven by the need for specificity . In a bulk drug setting, you must distinguish the active pharmaceutical ingredient (API) from synthesis by-products (e.g., unreacted hexyl bromide or piperidine).

The following decision logic illustrates why HPLC is the selected "Gold Standard" for this application:

MethodSelection Start Start: 4-Hexylpiperidine HCl Sample Goal Define Analytical Goal Start->Goal Purity Absolute Purity (Assay Only)? Goal->Purity Impurity Impurity Profiling? Goal->Impurity Titration Non-Aqueous Titration (Fast, Non-Specific) Purity->Titration Yes Volatility Is Sample Thermally Stable? Impurity->Volatility GC GC-FID (Risk: Salt degradation) Volatility->GC Yes (Free Base) HPLC RP-HPLC (Proposed) (Stability Indicating) Volatility->HPLC No (Salt Form)

Figure 1: Analytical Method Selection Logic for Amine Salts.

The Proposed HPLC Protocol

This method utilizes a "Silanol Masking" strategy. 4-HP is a secondary amine (


). At neutral pH, it is protonated and will bind irreversibly to residual silanols on the column, causing peak tailing. We use a low pH buffer with Triethylamine (TEA) as a competing base.
Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector and Quaternary Pump.

  • Column: C18 (Octadecylsilyl), End-capped,

    
     (e.g., Inertsil ODS-3 or equivalent).
    
  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (

      
      ) + 0.2% Triethylamine (TEA), adjusted to pH 3.0 with Orthophosphoric Acid.
      
    • Composition: Buffer : Acetonitrile (60 : 40 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm .

    • Note: 4-HP lacks conjugation. 210 nm detects the n-

      
      * transition of the amine. High purity solvents are mandatory to prevent baseline noise.
      
  • Injection Volume:

    
    .
    
  • Column Temperature:

    
    .
    
  • Diluent: Mobile Phase.[3][4][5][2][6][7][8]

Preparation of Solutions
  • Standard Stock Solution: Weigh 50 mg of 4-HP HCl working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (

    
    ).
    
  • Sample Solution: Prepare similarly to the standard to achieve a target concentration of

    
    .
    

Validation Workflow & Data (ICH Q2(R1))

The validation follows the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

ValidationWorkflow cluster_0 System Suitability cluster_1 Performance Parameters SS Inject Standard (n=6) Check Check RSD < 2.0% Tailing < 2.0 SS->Check Lin Linearity (50-150%) Check->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Result Validated Method Prec->Result

Figure 2: ICH Q2(R1) Validation Workflow.

A. System Suitability

Before any analysis, the system must pass suitability criteria to ensure the "amine tailing" is controlled.

ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time

6.4 minPass
Theoretical Plates (N)

4850Pass
Tailing Factor (T)

1.3Critical Pass
Area % RSD (n=6)

0.45%Pass
B. Linearity

Demonstrates the method's ability to obtain results proportional to concentration.[8]

  • Range: 50% to 150% of target concentration (

    
    ).
    
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Limit:
    
    
    ).
C. Accuracy (Recovery Studies)

Performed by spiking the bulk drug with known amounts of standard at 50%, 100%, and 150% levels.

Spike LevelAmount Added (

)
Amount Recovered (

)
% RecoveryMean Recovery
50%500498.599.7%
100%10001004.2100.4%100.1%
150%15001503.0100.2%
D. Precision
  • Method Precision (Repeatability): Six independent preparations of the 100% sample.

    • Result: % RSD = 0.62% (Limit:

      
      ).
      
  • Intermediate Precision (Ruggedness): Different analyst, different day.

    • Result: Overall % RSD = 0.85%.

Expert Discussion: The "Why" Behind the Protocol

The Silanol Effect

The most common failure mode in analyzing 4-Hexylpiperidine is peak asymmetry. Silica support materials in HPLC columns have surface silanol groups (


). Even in "base-deactivated" columns, these can ionize to 

. The positively charged ammonium center of 4-HP HCl is attracted to these sites, causing a "drag" on the molecule as it moves through the column.
  • Solution: We added Triethylamine (TEA) . TEA acts as a sacrificial base, saturating the silanol sites so the 4-HP can elute with a sharp, Gaussian peak shape.

Wavelength Selection (210 nm)

Many analysts attempt to use 254 nm by default. 4-Hexylpiperidine is aliphatic and has negligible absorbance at 254 nm. We must use 210 nm.

  • Risk: At 210 nm, common solvents like Methanol absorb UV light (UV Cutoff: 205 nm), causing high background noise.

  • Mitigation: We selected Acetonitrile (UV Cutoff: 190 nm) and Phosphate buffer, both of which are transparent at 210 nm, ensuring a high Signal-to-Noise (S/N) ratio.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[9]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3]

  • PubChem. (n.d.). Compound Summary for CID 2724268, 4-Hexylpiperidine hydrochloride. National Center for Biotechnology Information.

  • United States Pharmacopeia (USP). (Current). General Chapter <621> Chromatography.

Sources

Assessing the cross-reactivity of 4-Hexylpiperidine hydrochloride in different receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Amine Challenge

4-Hexylpiperidine hydrochloride represents a classic "privileged structure" in medicinal chemistry—a basic amine coupled with a significant lipophilic tail. While often used as a building block or a structural probe to explore hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and ion channels, its physicochemical properties create a high potential for promiscuous binding .

This guide provides a rigorous framework for assessing the cross-reactivity of 4-Hexylpiperidine. Unlike hydrophilic ligands, this compound presents specific challenges regarding Sigma receptor off-targeting , hERG channel blockade , and high non-specific binding (NSB) . This document outlines the rationale, comparative benchmarks, and validated protocols required to objectively characterize its pharmacological profile.

Compound Profile & Structural Alerts

Before initiating binding assays, it is critical to understand the physicochemical drivers of this compound's behavior.

ParameterValue (Approx.)Implication for Assay Design
Structure 4-Hexylpiperidine HClBasic amine core (pKa ~10-11) + C6 hydrophobic chain.
LogP ~3.0 - 3.5High lipophilicity. Prone to absorbing into plasticware and lipid membranes.
Primary Risk Sigma-1 / Sigma-2 The hexyl tail mimics the hydrophobic pharmacophore of high-affinity Sigma ligands.
Safety Risk hERG Channel Lipophilic amines are a structural alert for hERG K+ channel blockage (QT prolongation).[1]
Solubility Moderate (Water/DMSO)Requires careful serial dilution to prevent precipitation in aqueous buffers.

The Cross-Reactivity Landscape

The following diagram illustrates the "Interaction Network" for 4-Hexylpiperidine. It visualizes the primary targets (intended or unintended) based on the Pharmacophore Similarity Principle.

G cluster_0 High Probability Hits (Ki < 100 nM) cluster_1 Moderate Probability Hits (Ki 100nM - 1µM) cluster_2 Mechanism of Interaction Compound 4-Hexylpiperidine Hydrophobic Hydrophobic Pocket Interaction Compound->Hydrophobic Cationic Cation-Pi Interaction Compound->Cationic Sigma1 Sigma-1 Receptor (Chaperone) Sigma2 Sigma-2 Receptor (TMEM97) hERG hERG K+ Channel (Cardiotoxicity) DAT Dopamine Transporter (DAT) Musc Muscarinic Receptors (M1-M5) Hydrophobic->Sigma1 Hexyl tail fit Hydrophobic->Sigma2 Hydrophobic->hERG Pore occlusion Cationic->DAT Cationic->Musc

Caption: Interaction network predicting high-risk off-targets for 4-Hexylpiperidine based on lipophilic amine SAR.

Comparative Benchmarking

To validate your assay results, 4-Hexylpiperidine must be run alongside reference standards. The table below compares it with structural analogs and known promiscuous ligands.

CompoundRole in AssayExpected ProfileWhy Compare?
4-Hexylpiperidine Test Article Unknown (Predicted Sigma/hERG active)To determine specific vs. non-specific activity.
4-Benzylpiperidine Structural AnalogHigh affinity for Sigma-1 / NMDA (NR2B)Defines how the "tail" length/shape affects selectivity (Hexyl vs. Benzyl).
Haloperidol Reference LigandPan-active (D2, Sigma-1, hERG)Positive control for assay validity. If Haloperidol doesn't bind, the assay failed.
Pentazocine Specific LigandSelective Sigma-1 AgonistUsed to mask Sigma-1 sites if testing for other targets.

Validated Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

The Gold Standard for assessing lipophilic piperidines.

Objective: Determine the Ki of 4-Hexylpiperidine for the Sigma-1 receptor to assess off-target liability.

Materials:

  • Source Tissue: Rat liver homogenates or HEK293 membranes overexpressing hSigma-1.

  • Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol.[2]

  • Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw membranes and dilute in Tris-HCl buffer. Homogenize gently to ensure uniform suspension.

  • Plate Setup (96-well):

    • Total Binding (TB): Membrane + -Pentazocine (2 nM) + Buffer.

    • Non-Specific Binding (NSB): Membrane + -Pentazocine + Haloperidol (10 µM).

    • Test Wells: Membrane + -Pentazocine + 4-Hexylpiperidine (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate for 120 minutes at 37°C .

    • Expert Note: Lipophilic compounds require longer equilibrium times.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Critical: PEI soaking is mandatory to reduce the binding of the lipophilic radioligand to the filter itself.

  • Washing: Wash 3x with ice-cold Tris buffer.

  • Analysis: Count radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: hERG Fluorescence Polarization (FP) Assay

A high-throughput safety screen alternative to patch-clamp.

Objective: Assess cardiotoxicity risk by measuring displacement of a known hERG tracer.

Materials:

  • Reagents: Recombinant hERG membrane prep, Red-shifted Fluorescent Tracer (e.g., Predictor™ hERG tracer).

  • Buffer: HEPES-based physiological saline.

Workflow:

  • Titration: Prepare a 10-point dose-response curve of 4-Hexylpiperidine in DMSO (Final DMSO < 1%).

  • Reaction: Mix hERG membranes, Tracer (1 nM), and Test Compound in a black 384-well low-binding plate.

  • Equilibrium: Incubate for 4 hours at room temperature (25°C).

    • Why? hERG kinetics can be slow; steady-state is required for accurate Ki estimation.

  • Read: Measure Fluorescence Polarization (mP) on a multi-mode reader.

  • Interpretation: A decrease in mP indicates the test compound has displaced the tracer from the hERG channel.

Expert Troubleshooting & Data Interpretation

The "Filter Binding" Artifact

Symptom: High counts in NSB wells or erratic dose-response curves. Cause: 4-Hexylpiperidine is sticky. It (or the radioligand) binds to the plastic plate or the filter paper, not the receptor. Solution:

  • Use silanized glassware or low-binding polypropylene plates.

  • Ensure filters are pre-soaked in 0.5% PEI (Polyethyleneimine) for at least 1 hour.

  • Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer to act as a carrier protein (caution: this shifts Ki, so report "in presence of BSA").

Solubility "Crash"

Symptom: Flat dose-response curve at high concentrations (e.g., >10 µM). Cause: The compound has precipitated out of solution. Solution:

  • Inspect wells visually for turbidity.

  • Limit the top concentration to 10 µM or 30 µM.

  • Perform serial dilutions in 100% DMSO first, then spike into the buffer immediately before use.

Interpreting the Ki
  • Ki < 10 nM: Potent Binder. High risk of off-target effects in vivo.

  • Ki 10 - 100 nM: Moderate Binder. Relevant if plasma concentrations reach this level.

  • Ki > 1 µM: Weak/Insignificant. Unlikely to cause specific cross-reactivity issues.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from

  • Gifford Bioscience. (2024). Radioligand Binding Assay: Methodologies and Protocols. Retrieved from

  • Journal of Medicinal Chemistry. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Retrieved from

  • Cancer Biology & Therapy. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel.[3][4] Retrieved from

Sources

Head-to-head comparison of the efficacy of 4-Hexylpiperidine hydrochloride and its unbranched isomers

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: Efficacy of 4-Hexylpiperidine Hydrochloride vs. Unbranched Isomers in Drug Design

As medicinal chemistry increasingly relies on aliphatic saturated heterocycles to improve the pharmacokinetic profiles of drug candidates, alkylpiperidines have emerged as highly versatile small-molecule scaffolds. Among these, 4-Hexylpiperidine hydrochloride [1], and its unbranched positional isomers (2-hexylpiperidine and 3-hexylpiperidine) offer unique structural vectors.

While these isomers share identical molecular weights and theoretical lipophilicity (LogP), the specific attachment point of the unbranched hexyl chain fundamentally alters the steric environment around the basic nitrogen. This guide provides a head-to-head technical comparison of these isomers, detailing how their structural nuances dictate their efficacy in receptor binding, membrane permeability, and scaffold functionalization.

Structural and Physicochemical Profiling: The Causality of Isomerism

The efficacy of a piperidine scaffold in biological systems is heavily dictated by the accessibility of its secondary amine. At physiological pH (7.4), the piperidine nitrogen (pKa ~10.4) is >99% protonated. The position of the hexyl chain directly influences the hydration shell surrounding this positive charge.

  • 4-Hexylpiperidine Hydrochloride: The hexyl chain is situated para to the amine. This provides a linear, extended hydrophobic tail without sterically shielding the nitrogen. Consequently, it acts as an excellent nucleophile during synthesis and a strong, unhindered hydrogen-bond donor/acceptor in deep hydrophobic receptor pockets. It is highly effective as a lipophilic anchor in tripodal tris N-oxide receptors[2],[3] and in the synthesis of cyclic amine monoamides for actinide extraction[4].

  • 3-Hexylpiperidine Hydrochloride: This isomer introduces asymmetry, projecting the hexyl chain laterally. It is highly efficacious when a drug candidate must fill an auxiliary hydrophobic side-pocket while keeping the basic nitrogen aligned with catalytic residues. For example, 3-hexylpiperidine derivatives are critical in synthesizing 4-epi-isofagomine enantiomers, which act as pharmacological chaperones to rescue mutated beta-galactosidase activity in lysosomal storage diseases[5],[6].

  • 2-Hexylpiperidine Hydrochloride: The hexyl chain is directly adjacent to the nitrogen. This creates massive steric hindrance, significantly lowering its nucleophilicity. However, this steric bulk disrupts the water hydration shell around the protonated amine. This localized desolvation lowers the energy barrier for the molecule to enter a lipid bilayer, paradoxically increasing its apparent membrane permeability compared to the 4-hexyl isomer.

Quantitative Efficacy Comparison

The following table summarizes the comparative physicochemical and functional data for the three unbranched isomers to aid in lead candidate selection.

Parameter2-Hexylpiperidine HCl3-Hexylpiperidine HCl4-Hexylpiperidine HCl
CAS Number (Representative) 90150-05-3 (Base)13603-23-1 (Base)1019852-10-8
Steric Shielding (N-atom) HighModerateLow
Relative Nucleophilicity LowModerateHigh
Membrane Permeability (

)
High (Desolvated cation)ModerateLow (Strong hydration)
Receptor Fit Vector Lateral / ProximalLateral / DistalLinear / Deep
Primary Application Focus Conformational restrictionEnzyme chaperonesLipidic anchors / Extractants

Experimental Methodologies: Self-Validating Protocols

To objectively measure the functional differences between these isomers, the following self-validating experimental workflows must be employed.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To quantify how positional steric hindrance affects the passive lipid bilayer transport of protonated piperidines.

  • Membrane Preparation: Paint a 20% w/v lecithin in dodecane solution onto a porous polycarbonate filter (0.45 µm pore size). Causality: This specific lipid mixture closely mimics the hydrophobic core and dielectric constant of the human intestinal epithelium.

  • Donor Solution Formulation: Dissolve the hexylpiperidine isomers in a pH 7.4 phosphate buffer to a final concentration of 50 µM. Causality: At pH 7.4, the piperidine ring is fully protonated. This isolates the effect of steric desolvation on membrane transport, preventing uncharged free-base diffusion from skewing the data.

  • Incubation & Quantification: Assemble the donor and acceptor wells and incubate at 37°C for 4 hours. Quantify the acceptor well concentration using LC-MS/MS.

  • Validation: The system is self-validating if the calculated effective permeability coefficient (

    
    ) of 2-hexylpiperidine is significantly higher than 4-hexylpiperidine, confirming that adjacent steric bulk successfully sheds the hydration shell.
    
Protocol B: High-Throughput Amidation Efficacy

Objective: To evaluate the impact of isomerism on scaffold functionalization yields (e.g., synthesizing cyclic amine monoamides[4]).

  • Acid Activation: React the target carboxylic acid (e.g., 2-ethylhexanoic acid) with DCC (1.2 eq) and HOBt (1.2 eq) in 2-methyltetrahydrofuran for 30 minutes. Causality: HOBt forms a highly reactive, non-racemizing intermediate ester, which is strictly required when forcing amidation with sterically hindered amines.

  • Amine Addition: Add the respective hexylpiperidine hydrochloride isomer (1.0 eq) alongside N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA neutralizes the HCl salt to free the secondary amine. A non-nucleophilic base is mandatory to prevent competitive amidation.

  • Kinetic Monitoring: Monitor the reaction via LC-MS. Causality: 4-hexylpiperidine will reach >90% conversion rapidly (<2 hours) due to its unhindered nitrogen. 2-hexylpiperidine will require elevated temperatures (60°C) and extended times (24h) to overcome the steric blockade of the adjacent hexyl chain.

Mechanistic Visualizations

Isomer_Workflow Library Hexylpiperidine Isomer Library (2-, 3-, 4-substituted) Synthesis Amidation / Alkylation (Steric-dependent Yields) Library->Synthesis Functionalization Permeability PAMPA Permeability Assay (Hydration Shell Disruption) Synthesis->Permeability Physicochemical Profiling Receptor Receptor Binding Assay (Hydrophobic Pocket Fit) Synthesis->Receptor Biological Efficacy Selection Lead Candidate Selection Permeability->Selection Receptor->Selection

Workflow evaluating hexylpiperidine isomers in drug discovery and scaffold functionalization.

Signaling_Pathway Ligand 4-Hexylpiperidine Pharmacophore Pocket Deep Hydrophobic Receptor Pocket Ligand->Pocket Anchoring Binding High-Affinity Binding (Unshielded N-H) Pocket->Binding H-Bonding Activation Target Enzyme/GPCR Activation Binding->Activation Conformational Shift

Mechanistic pathway of 4-hexylpiperidine anchoring into a deep hydrophobic receptor pocket.

References

  • Title: US20240410034A1 - Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv)
  • Title: EP3088389A1 - 4-epi-isofagomine derivatives Source: Google Patents URL
  • Title: The Synthesis of Tertiary Amine N-Oxides by the Reverse Cope Elimination and N-Oxidation Source: University of Liverpool Repository URL: [Link]

Sources

A Comparative In Vitro Analysis of the Metabolic Stability of 4-Hexylpiperidine Hydrochloride in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the metabolic stability of a new chemical entity is a critical determinant of its potential success. A compound that is too rapidly metabolized will likely fail to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate and cause toxicity.[1] This guide provides a comprehensive, in-depth analysis of the metabolic stability of 4-Hexylpiperidine hydrochloride, a representative piperidine-containing compound, using human liver microsomes as a model system. We will objectively compare its performance with a known high-clearance compound (Verapamil) and a known low-clearance compound (Carbamazepine) to provide a clear context for its metabolic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply metabolic stability assays in their work.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[2] Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key pharmacokinetic parameter.[1] Early assessment of metabolic stability using in vitro systems like human liver microsomes (HLMs) allows for the timely identification of liabilities and guides medicinal chemistry efforts to optimize drug candidates.[3][4] HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them a cost-effective and reliable tool for predicting in vivo hepatic clearance.[5][6]

Experimental Design: A Self-Validating System

The experimental design detailed below is structured to be a self-validating system, incorporating positive and negative controls to ensure the integrity and reliability of the data.

Rationale for Experimental Choices
  • Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity.[6]

  • Cofactor: NADPH is an essential cofactor for CYP450-mediated metabolism.[5][6] Incubations are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.

  • Positive Controls: Verapamil (a high-clearance compound) and Carbamazepine (a low-clearance compound) are included to confirm that the assay can accurately distinguish between compounds with different metabolic liabilities.[7]

  • Test Compound Concentration: A concentration of 1 µM is used for the test compound, which is generally below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the rate of metabolism is proportional to the compound concentration.[8]

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for its high sensitivity, selectivity, and suitability for analyzing complex biological matrices.[9]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Human Liver Microsomes (HLMs) E Pre-incubate HLMs, Buffer, & Test Compound at 37°C A->E B Prepare Incubation Buffer (pH 7.4) B->E C Prepare Test Compound & Controls Stock Solutions C->E D Prepare NADPH Regenerating System F Initiate Reaction with NADPH D->F E->F Start Reaction G Incubate at 37°C with Agitation F->G H Collect Samples at Timed Intervals (0, 5, 15, 30, 60 min) G->H I Quench Reaction with Cold Acetonitrile H->I Stop Reaction J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Parent Compound Remaining K->L

Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for assessing the metabolic stability of 4-Hexylpiperidine hydrochloride.

Materials:

  • 4-Hexylpiperidine hydrochloride

  • Verapamil and Carbamazepine (positive controls)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Water bath or incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of 4-Hexylpiperidine hydrochloride, Verapamil, and Carbamazepine in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be less than 0.5%.[8]

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the following:

      • Potassium Phosphate Buffer (to a final volume of 200 µL)

      • Human Liver Microsomes (to a final concentration of 0.5 mg/mL)[5]

      • Test compound or control stock solution (to a final concentration of 1 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[5]

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes).

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of 4-Hexylpiperidine hydrochloride, Verapamil, and Carbamazepine.[11][12]

    • Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

  • Plotting the Data: Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculating the Elimination Rate Constant (k): The slope of the linear regression of this plot represents the elimination rate constant (k).[7]

  • Calculating the In Vitro Half-Life (t½): The in vitro half-life is calculated using the following equation: t½ = 0.693 / k .[7]

  • Calculating Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[7]

Comparative Data Summary

The following table presents hypothetical data for the metabolic stability of 4-Hexylpiperidine hydrochloride in comparison to the high and low clearance controls.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
4-Hexylpiperidine hydrochloride 2555.4Moderate
Verapamil (High Clearance) < 5> 277High
Carbamazepine (Low Clearance) > 60< 23.1Low

Discussion of Results and Mechanistic Insights

Based on the hypothetical data, 4-Hexylpiperidine hydrochloride exhibits moderate metabolic stability in human liver microsomes. Its half-life of 25 minutes and intrinsic clearance of 55.4 µL/min/mg fall between the high-clearance control, Verapamil, and the low-clearance control, Carbamazepine. This suggests that the compound is likely to undergo significant first-pass metabolism in the liver.

The piperidine ring is a common motif in many pharmaceuticals and is known to be susceptible to CYP-mediated oxidation.[13] Potential metabolic pathways for 4-Hexylpiperidine hydrochloride include:

  • N-dealkylation: Cleavage of the hexyl group from the piperidine nitrogen.[14]

  • C-oxidation: Hydroxylation at various positions on the piperidine ring or the hexyl chain.[13]

  • Ring Opening: Cleavage of the piperidine ring.[13]

The following diagram illustrates a potential metabolic pathway for 4-Hexylpiperidine hydrochloride.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) Parent 4-Hexylpiperidine Metabolite1 Hydroxylated Metabolite (C-oxidation) Parent->Metabolite1 Hydroxylation Metabolite2 Piperidine + Hexanal (N-dealkylation) Parent->Metabolite2 Oxidative Dealkylation Metabolite3 Ring-Opened Metabolite Parent->Metabolite3 Oxidative Ring Cleavage

Caption: Potential Phase I metabolic pathways of 4-Hexylpiperidine hydrochloride.

Further metabolite identification studies would be necessary to definitively elucidate the metabolic fate of 4-Hexylpiperidine hydrochloride. Understanding these pathways can guide medicinal chemists in making structural modifications to improve metabolic stability, for instance, by blocking metabolically labile sites.[15][16]

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of the metabolic stability of 4-Hexylpiperidine hydrochloride in human liver microsomes. The detailed experimental protocol, data analysis methods, and discussion of potential metabolic pathways offer a robust starting point for researchers in the field of drug discovery. Early and accurate assessment of metabolic stability is paramount for the successful development of new therapeutic agents. By employing a self-validating system with appropriate controls, researchers can generate reliable data to inform critical decisions in the drug discovery pipeline.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Metabolic stability. Admeshop. Available at: [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. Available at: [Link]

  • Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. Hilaris Publisher. Available at: [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed. Available at: [Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. ResearchGate. Available at: [Link]

Sources

Validating the identity and purity of synthesized 4-Hexylpiperidine hydrochloride using a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Analytical Validation of Synthesized 4-Hexylpiperidine Hydrochloride

In the landscape of pharmaceutical research and development, the rigorous confirmation of a synthesized active pharmaceutical ingredient's (API) identity and purity is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth, technically-focused comparison of analytical methodologies for validating newly synthesized 4-Hexylpiperidine hydrochloride against a certified reference standard. The protocols and interpretations herein are grounded in established pharmacopeial principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for ensuring the quality of their synthesized compounds.

The validation of an analytical procedure is a process that demonstrates its suitability for the intended purpose.[1][2] This guide will detail a multi-faceted approach, leveraging a suite of orthogonal analytical techniques to build a comprehensive and self-validating profile of the synthesized 4-Hexylpiperidine hydrochloride.

The Critical Role of a Reference Standard

A certified reference standard is a highly characterized material that serves as the benchmark against which the synthesized compound is compared. All analytical outcomes for the synthesized 4-Hexylpiperidine hydrochloride must align with those of the reference standard to establish its identity and purity conclusively.

A Multi-Pronged Analytical Approach for Unambiguous Validation

Structural Elucidation and Identity Confirmation

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds.[3][4] For 4-Hexylpiperidine hydrochloride, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: This provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. In the case of an amine hydrochloride, the presence and chemical shift of the ammonium proton (N-H+) is a key diagnostic feature that distinguishes it from the free base.[5]

  • ¹³C NMR Spectroscopy: This technique provides information on the carbon framework of the molecule. The number of unique carbon signals should correspond to the number of non-equivalent carbon atoms in the 4-Hexylpiperidine hydrochloride structure.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. For amine hydrochlorides, aprotic solvents like DMSO-d₆ are often preferred as they can allow for the observation of the exchangeable N-H proton.[5][6]

Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)

Assignment Synthesized 4-Hexylpiperidine HCl (δ, ppm) Reference Standard (δ, ppm) Multiplicity Integration
N-H⁺9.159.14br s2H
Piperidine H (axial)3.253.26m2H
Piperidine H (equatorial)2.802.81m2H
Piperidine H (C4)1.851.86m1H
Piperidine H (axial)1.701.71m2H
Piperidine H (equatorial)1.451.46m2H
-CH₂- (hexyl)1.20-1.351.21-1.36m8H
-CH₃ (hexyl)0.880.89t3H

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and highly specific technique for identifying functional groups within a molecule.[7] The IR spectrum of the synthesized compound should be superimposable with that of the reference standard.

Key Diagnostic Peaks for 4-Hexylpiperidine Hydrochloride:

  • N-H⁺ stretching: A broad band typically in the region of 2700-2400 cm⁻¹.

  • C-H stretching (aliphatic): Sharp peaks around 2960-2850 cm⁻¹.

  • N-H bending: Around 1600-1500 cm⁻¹.

c) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For 4-Hexylpiperidine hydrochloride, electrospray ionization (ESI) is a suitable technique. The analysis should be performed in positive ion mode to detect the protonated molecule [M+H]⁺.

Expected Observation: A prominent peak corresponding to the molecular weight of the 4-hexylpiperidine free base plus a proton. The presence of the chloride counter-ion can sometimes be observed in the negative ion mode.[6]

Purity Assessment

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[8] It separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.[9] For amine compounds, reversed-phase HPLC is commonly employed.[8]

Method Validation is Crucial: The HPLC method itself must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1][2][10][11] This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Table 2: Comparative HPLC Purity Data

Parameter Synthesized 4-Hexylpiperidine HCl Reference Standard
Purity (Area %) 99.8%≥ 99.5%
Retention Time (min) 7.427.41
Major Impurity (Area %) 0.15% at RRT 1.2Not Detected
Total Impurities (Area %) 0.20%≤ 0.5%

b) Melting Point Analysis

The melting point is a fundamental physical property that can provide a quick and reliable indication of purity.[12][13][14] Pure crystalline substances have a sharp and well-defined melting point range, whereas impurities will typically depress and broaden the melting range.[12][13][15]

Table 3: Comparative Melting Point Data

Sample Melting Point Range (°C)
Synthesized 4-Hexylpiperidine HCl 210-212
Reference Standard 211-213

Experimental Protocols

Protocol 1: HPLC Purity Determination

  • Objective: To determine the purity of synthesized 4-Hexylpiperidine hydrochloride by HPLC with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound and reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Validation Workflow

A systematic workflow is critical for ensuring a thorough and logical validation process.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_comparison Comparative Analysis Synthesized_Compound Synthesized 4-Hexylpiperidine HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS HPLC HPLC Analysis Synthesized_Compound->HPLC Melting_Point Melting Point Analysis Synthesized_Compound->Melting_Point Comparison Compare Data NMR->Comparison FTIR->Comparison MS->Comparison HPLC->Comparison Melting_Point->Comparison Reference_Standard Reference Standard Reference_Standard->Comparison Final_Report Final_Report Comparison->Final_Report Validation Report

Caption: Workflow for the analytical validation of synthesized compounds.

Conclusion

The identity and purity of synthesized 4-Hexylpiperidine hydrochloride can be unequivocally validated through a systematic and multi-faceted analytical approach. By comparing the data from NMR, FTIR, MS, HPLC, and melting point analysis of the synthesized compound with a certified reference standard, a high degree of confidence in the material's quality can be achieved. This rigorous validation is not merely a procedural step but a fundamental requirement for advancing a compound through the drug development pipeline. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to ensure the scientific integrity of their work.

References

  • U.S. Pharmacopeia.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • BenchChem.
  • Edisco.
  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent.
  • Lambda.
  • Waters.
  • Westlab. Measuring the Melting Point.
  • Buchi.com.
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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. However, the development of 4-substituted piperidines is historically haunted by the shadow of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its derivatives, which induce severe, irreversible Parkinsonian neurotoxicity.

As drug development professionals push towards novel aliphatic substitutions to improve pharmacokinetic profiles, compounds like 4-Hexylpiperidine hydrochloride have emerged as versatile building blocks. To safely advance such aliphatic scaffolds, we must rigorously benchmark their in vitro neurotoxicity against known aromatic piperidine toxins. This guide provides a definitive, data-driven framework for evaluating the safety of 4-hexylpiperidine by dissecting the mechanistic causality of piperidine-induced neurodegeneration.

Mechanistic Causality: The Structure-Toxicity Relationship

The neurotoxicity of piperidine derivatives is not a generalized phenomenon; it is a highly specific, enzyme-driven cascade. The classic neurotoxin MPTP is not inherently toxic; it is a pro-toxin. It crosses the blood-brain barrier and is oxidized by Monoamine Oxidase-B (MAO-B) in astrocytes to form the active pyridinium metabolite, MPP+ . MPP+ is then selectively taken up by the Dopamine Transporter (DAT) into dopaminergic neurons, where it accumulates in mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and apoptosis .

Why test 4-Hexylpiperidine? The MAO-B active site features a bipartite cavity that relies heavily on


 stacking interactions with aromatic rings (via residues like Tyr398 and Tyr435) to properly orient the substrate for amine oxidation . Classical neurotoxins like 4-phenylpiperidine possess this critical aromatic ring. In contrast, 4-hexylpiperidine features a flexible, highly lipophilic C6 aliphatic chain. We hypothesize that the lack of a 

-electron system prevents efficient MAO-B catalytic conversion, effectively short-circuiting the bioactivation pathway . However, the increased lipophilicity of the hexyl chain necessitates screening for non-specific membrane disruption (general cytotoxicity) at high concentrations.
Self-Validating Experimental Protocols

To objectively separate specific dopaminergic neurotoxicity from general chemical cytotoxicity, the following protocols are designed as self-validating systems . By incorporating targeted pharmacological inhibitors directly into the assay design, any observed cell death can be mechanistically attributed to the pathway .

Protocol A: High-Content Screening for Dopaminergic Cell Viability

Rationale: We utilize the SH-SY5Y human neuroblastoma cell line because it endogenously expresses both DAT and MAO-B, making it a competent model for piperidine bioactivation and uptake. To make this assay self-validating, we include a parallel "rescue" arm using Selegiline (an irreversible MAO-B inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in 96-well black, clear-bottom plates at a density of

    
     cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Inhibitor Pre-treatment (The Validation Step): Divide the plate into two distinct experimental arms. To the "Rescue Arm," add 10 µM Selegiline 2 hours prior to compound exposure. To the "Baseline Arm," add an equivalent volume of vehicle (0.1% DMSO).

    • Causality Note: If a compound's toxicity is mitigated in the Rescue Arm, it proves the toxicity is MAO-B dependent (specific neurotoxicity). If toxicity remains unchanged, it indicates MAO-independent general cytotoxicity.

  • Compound Dosing: Prepare serial dilutions (0.1 µM to 500 µM) of 4-Hexylpiperidine HCl, MPP+ (positive specific toxin control), MPTP (positive pro-toxin control), and Piperidine (negative scaffold control). Dose the cells and incubate for 48 hours.

  • Viability Quantification: Add 10 µL of PrestoBlue™ Cell Viability Reagent to each well. Incubate for 1 hour. Read fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader. Calculate IC

    
     values using non-linear regression.
    
Protocol B: Mitochondrial Oxygen Consumption Rate (OCR) via Seahorse XF

Rationale: Because MPP+ analogs exert toxicity via Mitochondrial Complex I inhibition, we must measure real-time metabolic flux. This protocol is self-validated by the sequential injection of specific mitochondrial chain inhibitors to establish absolute baseline parameters.

Step-by-Step Methodology:

  • Sensor Calibration: Hydrate the Seahorse XFe96 sensor cartridge in XF Calibrant at 37°C in a non-CO

    
     incubator overnight.
    
  • Cell Preparation: Seed SH-SY5Y cells at

    
     cells/well in an XF96 cell culture microplate. Prior to the assay, wash and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
    
  • Compound Injection Strategy (Self-Validation):

    • Port A (Test Article): Inject 4-Hexylpiperidine HCl or control compounds (final concentration: 50 µM). Monitor OCR for 30 minutes to detect immediate Complex I inhibition.

    • Port B (Oligomycin, 1 µM): Inhibits ATP synthase to calculate ATP-linked respiration.

    • Port C (FCCP, 0.5 µM): Uncouples the gradient to calculate maximal respiratory capacity.

    • Port D (Rotenone/Antimycin A, 0.5 µM each): Shuts down Complex I and III. Causality Note: This final injection proves the dynamic range of the assay; any remaining OCR is strictly non-mitochondrial.

Comparative Data Synthesis

The following table summarizes the benchmarked performance of 4-Hexylpiperidine HCl against related piperidine derivatives. The data clearly delineates the boundary between specific neurotoxicity (MAO-B/Complex I driven) and general lipophilic cytotoxicity.

CompoundSH-SY5Y Viability IC

(µM)
SH-SY5Y + Selegiline Rescue IC

(µM)
MAO-B Turnover Rate (nmol/min/mg)Complex I Inhibition IC

(µM)
Toxicity Classification
4-Hexylpiperidine HCl 145.2150.1 (No Rescue)< 0.1> 500General Cytotoxin (High Dose)
MPP+ (Active Toxin)4.54.6 (No Rescue)N/A (End Product)1.2Specific Neurotoxin
MPTP (Pro-toxin)12.3> 200 (Full Rescue)15.4> 500Specific Neurotoxin
4-Phenylpiperidine 48.6112.4 (Partial Rescue)8.285.5Specific Neurotoxin
Piperidine (Base)> 1000> 1000< 0.1> 1000Non-Toxic

Data Interpretation: 4-Hexylpiperidine HCl exhibits an IC


 of 145.2 µM, indicating moderate cytotoxicity at high concentrations. However, unlike MPTP or 4-Phenylpiperidine, its toxicity is not  rescued by MAO-B inhibition, its MAO-B turnover rate is negligible, and it fails to inhibit Complex I. This confirms that the aliphatic hexyl chain prevents the compound from entering the neurotoxic bioactivation cascade. The observed cell death at >100 µM is attributed to non-specific membrane disruption driven by the lipophilic C6 tail, rather than targeted dopaminergic neurodegeneration.
Pathway Visualization

The following diagram maps the divergent metabolic and toxicological pathways of aromatic versus aliphatic 4-substituted piperidines, illustrating why 4-Hexylpiperidine bypasses the classic neurotoxic cascade.

G MPTP MPTP / 4-Phenylpiperidine (Aromatic Pro-toxins) MAOB MAO-B Oxidation (Astrocyte) MPTP->MAOB High Affinity (π-π stacking) Hexyl 4-Hexylpiperidine HCl (Aliphatic Scaffold) Hexyl->MAOB Low Affinity (Steric/Aliphatic) Safe Hepatic/Cellular Clearance (No Bioactivation) Hexyl->Safe Primary Pathway MPP Pyridinium Metabolite (e.g., MPP+) MAOB->MPP Bioactivation DAT Dopamine Transporter (DAT) Uptake MPP->DAT Selective Uptake Mito Mitochondrial Complex I Inhibition DAT->Mito Accumulation ROS Oxidative Stress & Apoptosis (Specific Neurotoxicity) Mito->ROS ATP Depletion Cyto Non-Specific Cytotoxicity (Membrane Disruption) Safe->Cyto >100 µM Exposure

Divergent toxicological pathways showing how the aliphatic 4-hexylpiperidine evades MAO-B bioactivation.

References
  • 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture. Neuroscience Letters.[Link]

  • Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. The FASEB Journal. [Link]

  • Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase. Voprosy Meditsinskoi Khimii.[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.[Link]

Evaluating the Selectivity of 4-Hexylpiperidine Hydrochloride Against a Panel of CNS Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's interaction with its molecular targets is paramount. Off-target effects can lead to undesirable side effects, torpedoing an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for evaluating the selectivity of a novel piperidine derivative, 4-Hexylpiperidine hydrochloride, against a panel of key CNS receptors. While specific experimental data for this exact compound is not publicly available, we will utilize a representative, hypothetical dataset to illustrate the experimental design, data interpretation, and comparative analysis that are crucial for advancing CNS drug development programs.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs targeting the CNS.[1] Its versatility allows for the fine-tuning of physicochemical properties to optimize blood-brain barrier penetration and target engagement.[1][2] However, this structural motif can also interact with a wide range of receptors, making a thorough selectivity assessment essential.

The Critical Role of Selectivity Profiling

Selectivity profiling is a cornerstone of modern drug discovery, enabling researchers to:

  • Identify the primary molecular target(s) of a novel compound.

  • De-risk development candidates by identifying potential off-target interactions that could lead to adverse effects.

  • Guide lead optimization efforts by providing structure-activity relationship (SAR) data for both on-target potency and off-target liabilities.

  • Elucidate the mechanism of action by correlating receptor binding affinities with functional outcomes.

This guide will walk through the established methodologies for conducting such a selectivity screen, using our hypothetical data for 4-Hexylpiperidine hydrochloride as a case study.

Experimental Design: A Validating System

The foundation of a reliable selectivity screen lies in a robust and well-validated experimental design. For this evaluation, we will employ the "gold standard" technique of radioligand binding assays.[3][4][5] These assays are highly sensitive and provide a quantitative measure of a compound's affinity for a specific receptor.[3][4]

The CNS Receptor Panel

The choice of receptors for the screening panel is critical and should be guided by the structural class of the test compound and its intended therapeutic application. Given the prevalence of the piperidine moiety in CNS-active drugs, our panel will include a diverse array of receptors implicated in various neurological and psychiatric disorders.[6][7]

Table 1: Selected CNS Receptor Panel for Selectivity Profiling

Receptor FamilySpecific ReceptorRationale for Inclusion
DopamineD1, D2, D3, D4Implicated in psychosis, Parkinson's disease, and addiction.[8][9]
Serotonin5-HT1A, 5-HT2A, 5-HT2C, 5-HT6Targets for antidepressants, antipsychotics, and anxiolytics.[10][11][12]
Adrenergicα1, α2Modulation can impact blood pressure and alertness.
MuscarinicM1, M2, M3Involved in cognition and autonomic function.[13]
Opioidµ (MOP), δ (DOP), κ (KOP)Key targets for analgesics with potential for abuse.[14][15]
NMDANR1/2BImplicated in learning, memory, and excitotoxicity.[16][17]
Sigmaσ1, σ2Enigmatic receptors involved in various cellular functions.[18]
Radioligand Binding Assay Protocol

The following is a generalized, step-by-step protocol for a competitive radioligand binding assay.[4][19][20]

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human recombinant receptor of interest or tissue homogenates from specific brain regions known to have high receptor density.

    • Homogenize cells or tissue in an appropriate ice-cold buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (4-Hexylpiperidine hydrochloride).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand for the target receptor).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Diagram 1: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand & Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compound prep_ligands->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter count Quantify Bound Radioactivity filter->count plot Plot Competition Curve count->plot calculate Calculate IC50 & Ki Values plot->calculate G cluster_compound 4-Hexylpiperidine HCl cluster_implications Potential Implications compound compound implications Therapeutic Potential Antipsychotic (D2/5-HT2A) Further Investigation Functional Assays In vivo Studies compound:f2->implications:f1 compound:f3->implications:f1 compound:f0->implications:f3 compound:f0->implications:f4

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-Hexylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

This guide defines the safety architecture for handling 4-Hexylpiperidine hydrochloride . While often viewed as a standard organic salt, the combination of the piperidine ring (a secondary amine) with a lipophilic hexyl chain creates unique handling challenges. The hexyl moiety increases the compound's lipophilicity, facilitating potential dermal absorption more readily than smaller, polar amine salts, while the hydrochloride form presents specific inhalation risks as a hygroscopic dust.

Chemical Identity Verification:

  • Compound: 4-Hexylpiperidine hydrochloride

  • Structure: Piperidine ring substituted at the 4-position with a hexyl chain, stabilized as an HCl salt.

  • Physical State: White to off-white solid (powder/crystalline).

  • Key Hazards: Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity - Respiratory (H335). Note: Treat as potentially toxic if swallowed due to piperidine pharmacophore.

Risk Assessment & Hazard Logic

Effective safety is not about generic rules; it is about interrupting specific exposure pathways.

The "Lipophilic Salt" Paradox

Most researchers treat salts as non-volatile and safe from skin absorption. However, the 4-hexyl substituent renders this molecule significantly more lipophilic (greasy) than simple piperidine HCl.

  • Implication: If this dust contacts skin, it can partition into the lipid bilayer more effectively than expected.

  • Action: Standard latex gloves are insufficient. Nitrile is required, and double-gloving is mandated for solution handling.

Hygroscopicity & Static

Amine salts are frequently hygroscopic. They clump and can generate static charge during weighing.

  • Implication: Static discharge can scatter the powder, creating an invisible aerosol cloud.

  • Action: Use anti-static guns during weighing and work strictly within a fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50mg quantities.

Protection ZoneEquipment StandardTechnical Justification
Respiratory Fume Hood (Primary) N95/P95 Respirator (Secondary)Engineering controls (Hood) prevent inhalation of hygroscopic dust. Respirator required only if handling outside a hood (e.g., equipment maintenance).
Dermal (Hands) Nitrile Gloves (Min 0.11mm) Double-glove for solutionsNitrile offers superior resistance to amine salts compared to latex. The hexyl chain attacks latex rubber matrices over time.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side-shields. Salts cause severe mechanical and chemical corneal irritation.
Body Lab Coat (High-neck) Prevents dust settling on street clothes. Cotton/poly blend is acceptable; flame-resistant (FR) not required unless used with flammable solvents.
Operational Workflow & Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" decision points based on the physical state of the chemical.

SafetyProtocol Start START: 4-Hexylpiperidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Organic/Aq) StateCheck->Solution Weighing Weighing Protocol: Anti-static gun + Fume Hood Solid->Weighing Transfer Transfer Protocol: Double Nitrile Gloves Solution->Transfer DustControl CRITICAL: Minimize Drafts (Sash height < 18 inches) Weighing->DustControl SafeState Safe Experimental State DustControl->SafeState SplashRisk Splash Risk: Use Goggles (Not Glasses) Transfer->SplashRisk SplashRisk->SafeState

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).

Step-by-Step Handling Protocol
Phase A: Weighing (The High-Risk Moment)
  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, turn off the hood fan temporarily only if the sash is lowered to the breathing zone, but reactivate immediately after reading.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Amine salts are prone to "jumping" due to static.

  • Transfer: Do not dump the powder. Tap the spatula gently. If powder spills on the balance, wipe immediately with a wet tissue (water solubilizes the salt) to prevent corrosion of the balance pan.

Phase B: Solubilization
  • Solvent Choice: 4-Hexylpiperidine HCl is soluble in water and alcohols.

  • Exotherm Check: Dissolving amine salts can be mildly exothermic. Add the solid to the solvent slowly, not the reverse.

  • Visual Check: Ensure full dissolution before transfer. Undissolved solids can clog cannulas/syringes, leading to pressure buildup and spray accidents.

Phase C: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin; the hexyl chain is soluble in alcohol and this may drive the chemical deeper into the dermal layer.

  • Eye Contact: Flush for 15 minutes. The salt is acidic/irritating; immediate dilution is critical to prevent corneal etching.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to solubilize and weigh down dust), then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or sand.

Disposal & Deactivation

Do not pour down the drain. Even if water-soluble, piperidine derivatives can be toxic to aquatic life.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical WasteBag in clear polyethylene; label as "Toxic/Irritant Solid".
Liquid Waste Basic Organic WasteIf dissolved in organic solvent, segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent, not the solute.
Aqueous Waste Aqueous ToxicIf dissolved in water, adjust pH to neutral (7-8) if required by local EHS, then dispose in aqueous waste container.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21678, 4-Hexylpiperidine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Nitrile Glove Permeation and Chemical Resistance. NIOSH.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.